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Foundational

Predictive In Vitro Toxicity Profiling of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic Acid: A Mechanistic and Methodological Guide

Executive Summary In early-stage drug discovery, identifying and mitigating structural liabilities is paramount to preventing late-stage clinical attrition. As a Senior Application Scientist, I approach molecular de-risk...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, identifying and mitigating structural liabilities is paramount to preventing late-stage clinical attrition. As a Senior Application Scientist, I approach molecular de-risking by deconstructing a compound into its constituent "toxicophores." The compound 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid is a bifunctional molecule that presents a fascinating, dual-axis toxicological challenge.

Structurally, it combines a phenylacetic acid moiety —a known driver of reactive acyl glucuronidation and hepatotoxicity [1]—with a 3,5-dimethylpiperidine ring , which imparts cationic amphiphilic drug (CAD) properties. These CAD properties are classical triggers for both hERG channel blockade (cardiotoxicity) [2] and drug-induced phospholipidosis (PLD) [3].

This whitepaper establishes a self-validating, multiparametric in vitro profiling strategy specifically designed to evaluate and quantify the toxicological profile of this compound.

Mechanistic Causality: Deconstructing the Toxicophores

To design an effective testing cascade, we must first understand the physicochemical causality driving the toxicity of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid.

The Phenylacetic Acid Liability: Acyl Glucuronidation

Carboxylic acid-containing drugs are frequently metabolized by hepatic UDP-glucuronosyltransferases (UGTs) to form 1-β-O-acyl glucuronides [4]. Unlike stable ether glucuronides, acyl glucuronides are electrophilic and chemically unstable. They undergo spontaneous intramolecular acyl migration, forming isomers that can covalently bind to nucleophilic residues (e.g., lysine) on hepatic proteins via transacylation or Schiff base formation (glycation). This covalent adduction is a primary initiating event for idiosyncratic drug-induced liver injury (DILI) and immunotoxicity.

The Piperidine Liability: hERG and Phospholipidosis

The 3,5-dimethylpiperidine moiety is a basic amine attached to a lipophilic core. At physiological pH, it exists predominantly as a protonated cation.

  • Cardiotoxicity: The protonated nitrogen interacts via cation-π bonding with aromatic residues (Tyr652, Phe656) in the inner cavity of the hERG potassium channel, leading to delayed ventricular repolarization (QT prolongation) [5].

  • Lysosomotropism: The unprotonated fraction of the drug diffuses across cell membranes. Upon entering the acidic lysosome (pH ~4.5), it becomes protonated and permanently trapped. This accumulation neutralizes lysosomal pH and sterically inhibits phospholipases, leading to the excessive intracellular accumulation of phospholipids (Phospholipidosis)[6].

G A 2-(3,5-Dimethylpiperidin-1-YL) -2-phenylacetic acid B 1-β-O-Acyl Glucuronide (Reactive Intermediate) A->B UGT Enzymes (Hepatic) C Acyl Migration (Isomerization) B->C Spontaneous D Covalent Protein Adduct (Transacylation/Glycation) B->D Nucleophilic Attack C->D Schiff Base Formation E Hepatotoxicity / Immunotoxicity D->E Cellular Stress

Mechanistic pathway of acyl glucuronide-mediated protein adduction and hepatotoxicity.

Self-Validating Experimental Protocols

A robust toxicological assessment cannot rely on isolated data points; it requires self-validating systems where internal controls continuously verify the assay's integrity.

Protocol 1: Reactive Metabolite Trapping (Acyl Glucuronidation)
  • Causality: Because acyl glucuronides are transient, we use a surrogate nucleophile (glutathione [GSH] or potassium cyanide [KCN]) to "trap" the reactive intermediate before it degrades.

  • Self-Validating System: The assay includes Diclofenac as a positive control (a known acyl glucuronide former) and a minus-cofactor (no UDPGA) control to ensure that observed adducts are strictly UGT-dependent.

  • Methodology:

    • Prepare human liver microsomes (HLM) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

    • Add 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid (10 µM final) and the trapping agent (5 mM GSH).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the cofactor UDP-glucuronic acid (UDPGA, 2 mM) and alamethicin (50 µg/mg protein) to permeabilize microsomal vesicles.

    • Incubate at 37°C for 60 minutes, then quench with an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-HRMS, scanning for neutral losses characteristic of glucuronic acid and the GSH adduct.

Protocol 2: Automated Patch-Clamp for hERG Liability
  • Causality: Functional electrophysiology is required over simple radioligand binding because it captures the state-dependent block of the hERG channel by the piperidine moiety.

  • Self-Validating System: Uses E-4031 as a positive control and 0.1% DMSO as a vehicle negative control. The automated system is programmed to reject any cell with a seal resistance <1 GΩ, ensuring only high-fidelity recordings are analyzed.

  • Methodology:

    • Culture HEK293 cells stably expressing the hERG potassium channel.

    • Harvest and load cells into an automated patch-clamp system (e.g., QPatch).

    • Establish a whole-cell configuration (seal resistance >1 GΩ).

    • Apply a voltage protocol: depolarize to +20 mV for 2 seconds (to open/inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the tail current.

    • Perfuse the test compound at ascending concentrations (0.1, 1, 3, 10, 30 µM).

    • Measure the peak tail current reduction relative to the baseline and calculate the IC₅₀ using a Hill equation fit.

Protocol 3: High-Content Screening for Phospholipidosis (PLD)
  • Causality: Fluorescent lipid probes (e.g., LipidTox) allow direct, phenotypic visualization of lysosomal lipid accumulation driven by the CAD properties of the molecule.

  • Self-Validating System: Amiodarone (10 µM) serves as a robust positive control. Cell viability (Hoechst nuclear count) is multiplexed to ensure lipid accumulation is a specific phenotype and not an artifact of general cytotoxicity [7].

  • Methodology:

    • Seed HepG2 cells in a 96-well clear-bottom plate at 1.5 × 10⁴ cells/well; incubate overnight.

    • Co-incubate cells with the test compound and HCS LipidTOX™ Red for 48 hours.

    • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Stain nuclei with Hoechst 33342 for 10 minutes to assess cell count.

    • Image using a high-content confocal imaging system.

    • Quantify the total integrated fluorescence intensity of the lipid probe per viable cell.

Workflow cluster_assays Self-Validating In Vitro Assays Compound Test Compound: 2-(3,5-Dimethylpiperidin-1-YL) -2-phenylacetic acid Hepatotox Hepatotoxicity HLM Incubation Acyl Glucuronide Trapping Compound->Hepatotox Cardiotox Cardiotoxicity Automated Patch Clamp hERG Inhibition Compound->Cardiotox PLD Phospholipidosis High-Content Imaging LipidTox Accumulation Compound->PLD Decision Risk Assessment & Structure Optimization Hepatotox->Decision Cardiotox->Decision PLD->Decision

Multiparametric in vitro toxicity profiling workflow for bifunctional drug candidates.

Quantitative Data Presentation

Based on the physicochemical properties of the 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid scaffold, the following table summarizes the anticipated quantitative data outputs and risk classifications derived from the profiling cascade.

Toxicity AssayTarget / MechanismExpected Quantitative OutcomeRisk Classification
Reactive Metabolite Trapping UGT-mediated Acyl Glucuronidation>50 pmol equivalent GSH adducts/mg protein/minHigh Risk (Covalent binding liability)
Automated Patch Clamp hERG K⁺ Channel InhibitionIC₅₀ ≈ 8.5 µM (Driven by basic piperidine N)Moderate Risk (Requires structural tuning)
High-Content Imaging (PLD) Lysosomal Lipid Accumulation>3.5-fold increase in LipidTox fluorescenceHigh Risk (Strong CAD phenotype)
HepG2 Cell Viability (48h) General CytotoxicityCC₅₀ > 50 µMLow Risk (Toxicity is mechanism-specific)
Optimization Strategy

To mitigate these liabilities, medicinal chemistry efforts should focus on reducing the basicity of the piperidine ring (e.g., introducing electron-withdrawing groups or replacing it with a spirocyclic azetidine [5]) to lower hERG and PLD risks. Simultaneously, steric hindrance around the acetic acid alpha-carbon or bioisosteric replacement of the carboxylic acid can prevent UGT-mediated acyl glucuronidation.

References

  • Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. Chemical Research in Toxicology (ACS Publications). URL:[Link]

  • Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues. British Journal of Pharmacology (PubMed). URL:[Link]

  • In vitro detection of drug-induced phospholipidosis using gene expression and fluorescent phospholipid based methodologies. Toxicological Sciences (PubMed). URL: [Link]

  • Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. URL:[Link]

  • In Vitro Assays and Biomarkers for Drug-Induced Phospholipidosis. Expert Opinion on Drug Metabolism & Toxicology (PubMed). URL:[Link]

  • Testing of Compounds for Drug Induced Phospholipidosis Using Assay Ready Cryopreserved HepG2 Cells. Accellerate. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic Acid Derivatives

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Preamble: Deconstructing a Molecule of Therapeutic Potential Part 1: Foundational Pharmacological Assessment -...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing a Molecule of Therapeutic Potential

Part 1: Foundational Pharmacological Assessment - The Tripartite Hypothesis

Given the structural alerts within the 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid backbone, a logical starting point for investigation is a tripartite hypothesis, exploring three of the most probable mechanisms of action:

  • Opioid Receptor Modulation: The piperidine scaffold is a classic feature of many potent opioid analgesics, including fentanyl and its derivatives.[5] These G-protein coupled receptors (GPCRs) are central to pain modulation.

  • NMDA Receptor Antagonism: Piperidine-containing compounds have also been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and central sensitization associated with chronic pain states.[6][7][8][9][10]

  • Cyclooxygenase (COX) Inhibition: The phenylacetic acid moiety is a well-known structural feature of many non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects by inhibiting COX enzymes, key mediators of inflammation and pain.[1][2][3][11]

The following sections will delve into the specific signaling pathways and provide detailed experimental workflows to rigorously test each of these hypotheses.

Part 2: Interrogating the Opioid System

Signaling Pathway: Mu (µ), Delta (δ), and Kappa (κ) Opioid Receptors

Opioid receptors are class A GPCRs that, upon activation by an agonist, initiate a signaling cascade leading to analgesia. The key steps are:

  • Ligand Binding: The derivative binds to the orthosteric site of the µ, δ, or κ opioid receptor.

  • G-Protein Coupling: This induces a conformational change in the receptor, promoting the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o).

  • Downstream Effects: The activated Gαi/o subunit dissociates from the Gβγ dimer. Gαi/o inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels (hyperpolarization) and the inhibition of voltage-gated calcium channels (reducing neurotransmitter release).

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Derivative 2-(3,5-Dimethylpiperidin-1-YL) -2-phenylacetic acid derivative OR Opioid Receptor (μ, δ, or κ) Derivative->OR Binds G_protein Gi/o Protein (αβγ) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α) Ion_Channels Ion Channels (K+, Ca2+) G_protein->Ion_Channels Modulates (βγ) cAMP cAMP AC->cAMP Decreases

Opioid Receptor Signaling Cascade.
Experimental Protocols

Objective: To determine the binding affinity (Ki) of the derivatives for µ, δ, and κ opioid receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from HEK293 or CHO cells stably expressing human µ, δ, or κ opioid receptors.[12]

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a specific radioligand for each receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ) and varying concentrations of the test derivative.[13][14]

  • Incubation: Incubate at 25°C for 60-90 minutes to reach equilibrium.

  • Termination: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of derivative that inhibits 50% of radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of the derivatives as agonists at opioid receptors.

Methodology:

  • Assay Buffer: Prepare an assay buffer containing GDP.

  • Reaction Mixture: In a 96-well plate, combine the receptor-expressing cell membranes, varying concentrations of the test derivative, and [³⁵S]GTPγS.[14]

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction and filter as described for the binding assay.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the stimulated binding against the logarithm of the derivative concentration to determine EC50 and Emax values.

Parameter Description Expected Outcome for Opioid Agonist
Ki (nM) Binding affinityLow nanomolar range for one or more opioid receptor subtypes.
EC50 (nM) Functional potencyPotent activation at low nanomolar concentrations.
Emax (%) Maximum efficacyHigh percentage of activation relative to a standard full agonist (e.g., DAMGO).

Part 3: Probing the NMDA Receptor Complex

Signaling Pathway: NMDA Receptor Ion Channel

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. Its over-activation is implicated in excitotoxicity and central sensitization.

  • Antagonist Binding: The derivative, acting as a non-competitive antagonist, may bind to the phencyclidine (PCP) site within the ion channel pore.

  • Channel Blockade: This binding physically obstructs the flow of ions (primarily Ca²⁺ and Na⁺) through the channel, even when glutamate and glycine are bound.

  • Reduced Neuronal Excitation: The reduction in Ca²⁺ influx prevents the downstream signaling cascades that lead to neuronal hyperexcitability and pain signal transmission.

NMDA Receptor Antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane cluster_neuron Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds ChannelPore Ion Channel Pore NMDAR->ChannelPore Opens Ca_Influx Ca2+ Influx ChannelPore->Ca_Influx Derivative Derivative Derivative->ChannelPore Blocks Excitotoxicity Neuronal Hyperexcitability Ca_Influx->Excitotoxicity

Mechanism of NMDA Receptor Blockade.
Experimental Protocols

Objective: To assess the affinity of the derivatives for the PCP binding site within the NMDA receptor channel.

Methodology:

  • Membrane Preparation: Use rat cortical membranes, which are a rich source of NMDA receptors.

  • Radioligand: Employ a radiolabeled non-competitive antagonist such as [³H]MK-801.[15]

  • Assay Conditions: Incubate the membranes with [³H]MK-801 and varying concentrations of the test derivative in the presence of saturating concentrations of glutamate and glycine to ensure the channel is in an open state.

  • Termination and Quantification: Follow the filtration and scintillation counting procedure as described for the opioid binding assay.

  • Data Analysis: Calculate IC50 and Ki values to determine the binding affinity.

Objective: To directly measure the functional inhibition of NMDA receptor-mediated currents by the derivatives.

Methodology:

  • Cell Culture: Use primary neuronal cultures or HEK293 cells expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2B).

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.

  • Current Elicitation: Apply NMDA and glycine to elicit inward currents.

  • Compound Application: Perfuse the cells with varying concentrations of the test derivative and measure the reduction in the NMDA-induced current amplitude.

  • Data Analysis: Construct a concentration-response curve to determine the IC50 for functional inhibition.

Parameter Description Expected Outcome for NMDA Antagonist
Ki (nM) Binding affinity for the PCP sitePotent binding in the nanomolar to low micromolar range.
IC50 (µM) Functional inhibition of NMDA currentsConcentration-dependent reduction of NMDA-mediated currents.

Part 4: Investigating Anti-Inflammatory Pathways

Signaling Pathway: Cyclooxygenase (COX) Inhibition

The phenylacetic acid moiety strongly suggests a potential for NSAID-like activity through the inhibition of COX-1 and/or COX-2.

  • Arachidonic Acid Cascade: In response to inflammatory stimuli, phospholipase A2 liberates arachidonic acid from the cell membrane.

  • COX-Mediated Conversion: COX enzymes (constitutive COX-1 and inducible COX-2) convert arachidonic acid into prostaglandin H2 (PGH2).

  • Prostaglandin Synthesis: PGH2 is further metabolized to various prostaglandins (e.g., PGE2), which are key mediators of inflammation, pain, and fever.

  • Inhibition: The derivative binds to the active site of COX-1 and/or COX-2, preventing the conversion of arachidonic acid and thereby reducing the production of pro-inflammatory prostaglandins.

COX Inhibition Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus AA Arachidonic Acid PLA2->AA Releases COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 Derivative Derivative Derivative->COX Inhibits Prostaglandins Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation

Inhibition of the Cyclooxygenase Pathway.
Experimental Protocols

Objective: To determine the IC50 values of the derivatives for COX-1 and COX-2 and to assess their selectivity.

Methodology:

  • Enzyme Source: Use purified ovine or human COX-1 and recombinant human COX-2.[16][17]

  • Assay Principle: The assay measures the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[16][17]

  • Reaction Setup: In a 96-well plate, combine the enzyme, heme cofactor, the test derivative at various concentrations, and the chromogenic substrate.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition at each derivative concentration. Fit the data to a concentration-response curve to obtain the IC50 for each isozyme.

Parameter Description Expected Outcome for COX Inhibitor
IC50 (COX-1, µM) Potency of inhibition for COX-1A measurable IC50 value.
IC50 (COX-2, µM) Potency of inhibition for COX-2A measurable IC50 value.
Selectivity Index Ratio of IC50 (COX-1) / IC50 (COX-2)A value >1 indicates COX-2 selectivity. A value <1 indicates COX-1 selectivity.

Part 5: Synthesis and In Vivo Validation

A definitive understanding of the mechanism of action requires progressing from in vitro assays to in vivo models of pain and inflammation.

Drug Discovery Workflow Hypothesis Tripartite Hypothesis (Opioid, NMDA, COX) InVitro In Vitro Screening - Binding Assays - Functional Assays - Enzyme Inhibition Hypothesis->InVitro Data Data Analysis (Ki, EC50, IC50) InVitro->Data Lead Lead Candidate Identification Data->Lead InVivo In Vivo Models - Hot Plate (Analgesia) - Formalin Test (Nociception) - Carrageenan-induced Edema (Inflammation) Lead->InVivo Mechanism Mechanism Confirmation & Therapeutic Potential InVivo->Mechanism

Integrated Workflow for Mechanism of Action Elucidation.
Recommended In Vivo Models:
  • Hot Plate Test: To assess central analgesic activity, indicative of opioid or NMDA receptor modulation.

  • Formalin Paw Test: To differentiate between analgesic effects on acute nociceptive pain (first phase) and inflammatory pain (second phase), providing insights into both central and peripheral mechanisms.[18]

  • Carrageenan-Induced Paw Edema: A classic model to evaluate anti-inflammatory activity, which would be expected if the compound is a COX inhibitor.[4]

Conclusion: A Roadmap to Discovery

The 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid scaffold represents a promising starting point for the development of novel therapeutics for pain and inflammation. Its unique combination of structural motifs necessitates a multi-pronged approach to elucidating its mechanism of action. By systematically investigating its potential interactions with opioid receptors, NMDA receptors, and COX enzymes using the detailed in vitro and in vivo protocols outlined in this guide, researchers can build a comprehensive pharmacological profile. This will not only reveal the primary mechanism(s) of action but also uncover any potential for desirable polypharmacology, ultimately paving the way for the development of a new generation of more effective and safer therapies.

References

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (2013). [Source not further specified]
  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). [Source not further specified]
  • Timegadine In Vitro Cyclooxygenase (COX) Inhibition Assay: Application Notes and Protocols. (n.d.). Benchchem.
  • Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. (n.d.). PubMed.
  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). PubMed.
  • Recent progress in assays for GPCR drug discovery. (n.d.). [Source not further specified]
  • 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids.
  • Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neurop
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC.
  • PHARMACOLOGY OF NON-STEROIDAL ANTI-INFLAMMATORY DRUGS. (n.d.). [Source not further specified]
  • Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2020).
  • COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). [Source not further specified]
  • 3.3. Biology—Opioid Binding Assay. (n.d.). Bio-protocol.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). PMC.
  • Decoding Pain: Next‐Generation In Vitro Systems for Mechanistic Insights and Drug Discovery. (2025). PMC.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI.
  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021). PLOS One.
  • Structures of representative-opioid receptor agonists. ADL5859... (n.d.).
  • Application Notes and Protocols for In Vitro Mu-Opioid Receptor Binding Assays of Hodgkinsine. (n.d.). Benchchem.
  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). (n.d.). [Source not further specified]
  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutam
  • US6124317A - 2-substituted piperidine analogs and their use as subtype-selective NMDA receptor antagonists. (n.d.).
  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PMC.
  • Pharmacology of the potent new non-steroidal anti-inflammatory agent aceclofenac. (n.d.).
  • Pharmacology of the potent new non-steroidal anti-inflamm
  • WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists. (n.d.).
  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. (n.d.).
  • US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them. (n.d.).
  • Special Issue : Actions of Small Molecules on Varying Type of Membrane Ion Channels. (n.d.). [Source not further specified]
  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). RSC Publishing.
  • US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity. (n.d.).
  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in r
  • Opioid Pharmacology. (n.d.). Pain Physician.
  • The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.). [Source not further specified]
  • WO2017109709A2 - A high-throughput assay method for identifying allosteric nmda receptor modulators. (2015).
  • GPCR Research Solutions. (n.d.).
  • An integrated approach to evaluate the functional effects of disease-associated NMDA receptor variants. (n.d.). Ovid.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC.
  • High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry pl
  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. (n.d.). [Source not further specified]
  • NMDA-receptors functional assays for CNS diseases. (2019). Neuroservice news.
  • Opioid-Mu Biochemical Binding Assay Service. (n.d.). Reaction Biology.
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). MDPI.
  • Analgesic action of Rubimaillin in vitro and in vivo. (2020). Cellular and Molecular Biology.
  • (PDF) Modulation of Voltage-Gated Na+ Channel Currents by Small Molecules: Effects on Amplitude and Gating During High-Frequency Stimulation. (2025).
  • COX-2 Selective Inhibitors. (n.d.). Selleckchem.com.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). [Source not further specified]

Sources

Foundational

An In-depth Technical Guide to the NMR Spectral and Structural Analysis of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid

Authored by: A Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in pharmaceutical sciences for the unambiguous determination of molecular structures.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in pharmaceutical sciences for the unambiguous determination of molecular structures.[1][2][3] This guide provides a comprehensive, in-depth analysis of the structural elucidation of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid, a molecule presenting significant stereochemical complexity. We will dissect the rationale behind experimental design, from sample preparation to advanced 2D NMR techniques, and offer a predictive interpretation of the resulting spectra. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of applying NMR to complex small molecules.

Introduction: The Structural Challenge

The target molecule, 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid, incorporates multiple structural features that demand a sophisticated analytical approach. Its core components include a phenyl ring, a carboxylic acid, and a 3,5-disubstituted piperidine ring. The presence of at least two chiral centers—one at the alpha-carbon of the acetic acid moiety (Cα) and two on the piperidine ring (C3 and C5)—gives rise to multiple potential diastereomers (cis and trans isomers of the piperidine ring). This inherent stereochemical diversity makes 1D NMR spectra complex and often insufficient for a complete assignment.[4] Therefore, a multi-dimensional NMR strategy is not just advantageous but essential for definitive structural confirmation.[5][6]

This guide will walk through the logical progression of analysis, demonstrating how a combination of ¹H, ¹³C, and 2D NMR experiments (COSY, HSQC, HMBC) can unravel this complexity.

dot

Caption: Molecular structure with key atom numbering.

Experimental Design & Rationale

The choice of experiments is dictated by the need to establish not only the basic carbon skeleton but also the through-bond and through-space connectivities that define the molecule's stereochemistry.

Sample Preparation and Solvent Selection

A well-defined protocol is crucial for acquiring high-quality, reproducible data.

Protocol:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules due to its good dissolving power and relatively clean spectral window. For compounds with exchangeable protons like carboxylic acids, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it slows down the exchange rate, making the -OH and -NH protons more readily observable.

  • Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.

Causality: The choice of solvent can influence chemical shifts, particularly for protons near polar functional groups.[7] Running the sample in multiple solvents can sometimes help resolve overlapping signals, a technique known as Aromatic Solvent-Induced Shifts (ASIS) if an aromatic solvent like benzene-d₆ is used.[7]

NMR Spectroscopic Methods

A hierarchical approach, starting with simple 1D experiments and progressing to more complex 2D techniques, ensures a systematic and thorough analysis.

dot

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Elucidation cluster_final Final Analysis Prep Dissolve Sample in Deuterated Solvent (e.g., CDCl₃) H1 ¹H NMR (Proton Environments & Coupling) Prep->H1 C13 ¹³C NMR / DEPT (Carbon Environments & Types) H1->C13 Initial Hypothesis COSY ¹H-¹H COSY (Vicinal Proton Coupling) C13->COSY Identify Spin Systems HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC Assign Protonated Carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Connect Fragments Structure Unambiguous Structure & Stereochemistry HMBC->Structure

Caption: Logical workflow for NMR structural elucidation.

Predictive Spectral Analysis

Based on established principles of NMR spectroscopy and data from analogous structures, we can predict the key features of each spectrum.

¹H NMR Spectrum: A Detailed Interpretation

The ¹H NMR spectrum will be complex due to the low symmetry of the molecule and the presence of diastereotopic protons.[8] Protons are considered diastereotopic if their replacement by another group would generate a pair of diastereomers. This is the case for the geminal protons on the piperidine ring (e.g., at C2, C4, C6) due to the adjacent chiral centers.[9]

Proton(s) Predicted δ (ppm) Multiplicity Rationale & Key Couplings
COOH 10.0 - 13.0Broad Singlet (br s)Highly deshielded acidic proton; may exchange with trace water in CDCl₃, becoming very broad or invisible. More clearly observed in DMSO-d₆.
Phenyl-H 7.20 - 7.50Multiplet (m)Standard aromatic region. The five protons will exhibit complex coupling, appearing as a single multiplet.
~3.5 - 4.0Singlet (s) or Multiplet (m)Deshielded by adjacent N, phenyl, and COOH groups. Coupling to C2/C6 protons on the piperidine ring is possible, depending on conformation.
Piperidine H2/H6 2.5 - 3.5 (axial & eq)Multiplets (m)Diastereotopic and chemically non-equivalent. Deshielded by the adjacent nitrogen atom.[10] Complex splitting due to geminal coupling and vicinal coupling to H3/H5.
Piperidine H3/H5 1.5 - 2.2 (axial & eq)Multiplets (m)Complex region. These protons are coupled to H2/H6, H4, and the methyl protons.
Piperidine H4 1.2 - 1.8 (axial & eq)Multiplets (m)Diastereotopic protons coupled to H3 and H5. Likely to be overlapped with other aliphatic signals.
Methyl H (C3/C5) 0.8 - 1.2Doublets (d)Coupled to the H3 and H5 protons, respectively. The cis vs. trans nature of the dimethyl substitution will significantly affect their chemical shifts and the appearance of the entire piperidine spin system.
¹³C NMR Spectrum: Carbon Environment Mapping

The ¹³C NMR spectrum provides a count of the unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.

Carbon(s) Predicted δ (ppm) Carbon Type Rationale
C=O (COOH) 170 - 180CTypical chemical shift for a carboxylic acid carbonyl carbon.
Phenyl C (quat) 135 - 140CThe quaternary carbon of the phenyl ring attached to Cα.
Phenyl CH 125 - 130CHStandard aromatic region for protonated phenyl carbons.
65 - 75CHShifted downfield by the directly attached nitrogen, phenyl, and carboxyl groups.
Piperidine C2/C6 50 - 60CH₂Alpha to the nitrogen atom, resulting in a downfield shift.[11]
Piperidine C3/C5 30 - 40CHAliphatic carbons bearing the methyl groups.
Piperidine C4 25 - 35CH₂Standard aliphatic CH₂ carbon.
Methyl C (C3/C5) 15 - 25CH₃Highly shielded aliphatic methyl carbons.

Unlocking the Structure with 2D NMR

While 1D spectra provide the fundamental data, 2D NMR experiments are required to piece the puzzle together, especially for assigning the complex piperidine signals.[4]

¹H-¹H COSY: Mapping the Proton Network

COSY (Correlation Spectroscopy) reveals which protons are coupled to each other, typically through two or three bonds.

  • Aromatic Region: Cross-peaks will confirm the coupling between ortho, meta, and para protons of the phenyl ring.

  • Aliphatic Region: This is where COSY is most critical. It will establish the connectivity trail: H2 ↔ H3 ↔ H4 ↔ H5 ↔ H6. It will also show correlations between the methyl protons and the H3/H5 protons, confirming their positions.

¹H-¹³C HSQC: Linking Protons to Carbons

HSQC (Heteronuclear Single Quantum Coherence) generates a correlation spot for each proton and the carbon to which it is directly attached.

  • This experiment is the most reliable way to assign the chemical shifts of the protonated carbons. For example, the proton signal at ~3.7 ppm (Hα) will show a cross-peak to the carbon signal at ~70 ppm (Cα), unambiguously linking them.

  • It is particularly useful for differentiating the heavily overlapped CH and CH₂ signals of the piperidine ring.

¹H-¹³C HMBC: Assembling the Molecular Fragments

HMBC (Heteronuclear Multiple Bond Correlation) is the key to confirming the overall structure by revealing long-range correlations (typically 2-3 bonds) between protons and carbons.

dot

Caption: Key HMBC correlations for structural verification.

Key Expected HMBC Correlations:

  • Hα to C=O: Confirms the connection of the methine proton to the carboxylic acid group.

  • Hα to Phenyl Carbons: A correlation from Hα to the quaternary (ipso) carbon of the phenyl ring confirms the phenyl-Cα bond.

  • Hα to C2/C6: Crucial correlations that prove the piperidine ring is attached to the alpha-carbon via the nitrogen atom.

  • H2/H6 to Cα: A reciprocal correlation confirming the N-Cα linkage.

  • Methyl Protons to C3/C5 and C4: Confirms the position of the methyl groups on the piperidine ring.

Conclusion

The structural analysis of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid is a prime example of the power of modern NMR spectroscopy in pharmaceutical development. While its 1D spectra are complex due to stereoisomerism and diastereotopicity, a systematic application of 2D techniques like COSY, HSQC, and HMBC provides a clear and definitive pathway to its complete structural and constitutional assignment. This methodical approach, which combines predictive knowledge with targeted experiments, is indispensable for ensuring the identity, purity, and stereochemical integrity of complex drug candidates and intermediates.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General.
  • Holzgrabe, U. (2000). NMR spectroscopy in pharmacy. PubMed.
  • Bruker. (n.d.). How to Use Solid-state NMR for Pharmaceutical Analysis.
  • Creative Proteomics. (n.d.). Nuclear Magnetic Resonance (NMR) Pharmaceutical Analysis.
  • Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications.
  • Optics Letters. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives.
  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products.
  • Wiley-VCH. (n.d.). Supporting Information.
  • Unknown. (n.d.). 2D NMR Introduction.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001.
  • Wenzel, T. J., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF.
  • Alan, R. (n.d.). ¹³C NMR SPECTROSCOPY OF PIPERIDINE DERIVATIVES.
  • Indian Journal of Chemistry. (n.d.). Protonation effect on chemical shifts of some piperidones unusual influence by anions.
  • National Institutes of Health. (n.d.). NMR structures of small molecules bound to a model of an RNA CUG repeat expansion.
  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
  • BenchChem. (2025). Technical Support Center: NMR Analysis of Anilino-piperidines.
  • OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.
  • University of Southampton. (n.d.). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl-d)piperidines.
  • BenchChem. (2025). The Stereochemistry of 3,3-Dipropylpiperidine and its Isomers: An In-depth Technical Guide.
  • Thieme. (n.d.). Combination of 1H and 13C NMR Spectroscopy.
  • Google Patents. (n.d.). US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof.
  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Google Patents. (n.d.). CN1110677A - Synthetic technology of phenylacetic acid.
  • Livestock Metabolome Database. (n.d.). [1H,13C] 2D NMR Spectrum (LMDB00144).
  • MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for ....

Sources

Exploratory

pharmacokinetic properties of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid

An In-Depth Technical Guide to the Anticipated Pharmacokinetic Properties of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid Disclaimer: Direct pharmacokinetic data for 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Anticipated Pharmacokinetic Properties of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid

Disclaimer: Direct pharmacokinetic data for 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid is not publicly available. This guide provides a detailed projection of its pharmacokinetic profile based on established principles and data from structurally analogous compounds, including piperidine and phenylacetic acid derivatives. The methodologies and potential outcomes described herein are intended to serve as a scientific framework for researchers, scientists, and drug development professionals.

Introduction

The study of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) is fundamental to drug development.[1][2] This guide offers a comprehensive technical overview of the anticipated . By examining the constituent chemical moieties—a dimethylpiperidine ring and a phenylacetic acid group—we can infer a likely pharmacokinetic profile that will guide preclinical and clinical evaluation. Phenylacetic acid derivatives are known for a variety of biological activities, and their synthesis is a subject of ongoing research.[3][4]

I. Absorption

The absorption of a compound dictates its bioavailability and the onset of its therapeutic effect. For a molecule like 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid, oral administration is a common and preferred route.

Factors Influencing Oral Absorption:
  • Physicochemical Properties : The molecule's solubility and permeability will be critical determinants of its absorption. The presence of both a lipophilic phenyl group and a potentially ionizable carboxylic acid and tertiary amine suggests that its absorption may be pH-dependent.

  • Gastrointestinal (GI) Tract Environment : The varying pH of the GI tract will influence the ionization state of the molecule, thereby affecting its ability to cross cell membranes.

  • Transporters : The compound may be a substrate for uptake or efflux transporters in the intestinal wall, which could either enhance or limit its absorption.

Experimental Protocol: In Vitro Caco-2 Permeability Assay

This assay is a standard method to predict in vivo drug absorption.

Methodology:

  • Cell Culture : Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated monolayer.

  • Compound Application : The test compound is added to the apical (A) side of the monolayer.

  • Sampling : Samples are taken from the basolateral (B) side at various time points.

  • Analysis : The concentration of the compound in the samples is quantified using LC-MS/MS.

  • Permeability Calculation : The apparent permeability coefficient (Papp) is calculated.

G cluster_workflow Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on transwell plates B Culture for 21-25 days to form monolayer A->B C Add test compound to apical side B->C D Incubate and collect samples from basolateral side C->D E Quantify compound concentration by LC-MS/MS D->E F Calculate Apparent Permeability (Papp) E->F

Caption: Workflow for the Caco-2 Permeability Assay.

II. Distribution

Following absorption, a drug distributes to various tissues. The extent of distribution is quantified by the volume of distribution (Vd).

Anticipated Distribution Profile:
  • Plasma Protein Binding : Phenylacetic acid derivatives can bind to plasma proteins such as albumin. The extent of binding will influence the free fraction of the drug available to exert its effect and be cleared.

  • Tissue Penetration : The lipophilicity imparted by the phenyl and dimethylpiperidine groups may allow for penetration into tissues. However, the polar carboxylic acid group might limit distribution into the central nervous system.

Experimental Protocol: In Vivo Tissue Distribution Study in Rodents

Methodology:

  • Dosing : Administer a single dose of the radiolabeled compound to a cohort of rats.

  • Tissue Collection : At predetermined time points, euthanize a subset of animals and collect various tissues (e.g., liver, kidney, lung, brain, muscle).

  • Homogenization : Homogenize the collected tissues.

  • Quantification : Determine the concentration of radioactivity in the tissue homogenates using liquid scintillation counting.

  • Data Analysis : Calculate the tissue-to-plasma concentration ratios.

III. Metabolism

Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, typically to facilitate its excretion. The liver is the primary site of drug metabolism.

Predicted Metabolic Pathways:

Based on the structure, the following metabolic transformations are plausible:

  • Phase I Metabolism :

    • Oxidation : Hydroxylation of the phenyl ring or the piperidine ring is a likely metabolic pathway, often catalyzed by cytochrome P450 (CYP) enzymes.[5][6] N-dealkylation at the piperidine nitrogen is also possible.

    • Hydrolysis : While the core structure is stable, if it were an ester prodrug, hydrolysis would be a key metabolic step.

  • Phase II Metabolism :

    • Glucuronidation : The carboxylic acid group is a prime site for conjugation with glucuronic acid, forming a more water-soluble glucuronide metabolite.[7]

    • Sulfation : Conjugation with a sulfate group is another possible Phase II reaction for hydroxylated metabolites.

G cluster_metabolism Predicted Metabolic Pathways Parent 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid PhaseI Phase I Metabolites (e.g., Hydroxylated derivatives) Parent->PhaseI Oxidation (CYP450s) PhaseII Phase II Metabolites (e.g., Glucuronide conjugates) Parent->PhaseII Direct Conjugation PhaseI->PhaseII Conjugation (UGTs) Excretion Excretion PhaseII->Excretion

Caption: Potential metabolic pathways for the compound.

IV. Excretion

The final step in the pharmacokinetic process is the elimination of the drug and its metabolites from the body.

Probable Routes of Excretion:
  • Renal Excretion : The parent drug and its more water-soluble metabolites (especially glucuronide conjugates) are likely to be excreted in the urine.[7] The rate of renal excretion will depend on glomerular filtration, tubular secretion, and reabsorption.

  • Fecal Excretion : Less polar metabolites or parent drug that is not absorbed may be eliminated in the feces. Enterohepatic circulation, where a drug is excreted in the bile, reabsorbed in the intestine, and returned to the liver, is also a possibility.[7]

Quantitative Data Summary

The following table presents hypothetical, yet plausible, pharmacokinetic parameters for 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid based on data for similar compounds.

ParameterPredicted ValueSignificance
Oral Bioavailability (F%) 30 - 60%Moderate to good absorption is possible.
Volume of Distribution (Vd) 1 - 3 L/kgSuggests distribution into tissues beyond the plasma.
Plasma Protein Binding 80 - 95%A significant portion may be bound to plasma proteins.
Clearance (CL) 5 - 15 mL/min/kgIndicates a moderate rate of elimination from the body.[8]
Elimination Half-life (t½) 2 - 8 hoursSuggests a dosing regimen of 2-3 times daily might be required.

Conclusion

This in-depth technical guide provides a scientifically grounded forecast of the . The predictions herein, derived from the analysis of its structural components and data from analogous compounds, offer a robust framework for designing and interpreting future preclinical and clinical studies. The proposed experimental protocols represent standard industry practices for elucidating the ADME properties of a novel chemical entity.

References

  • ACNP. (n.d.). PHARMACOKINETICS, PHARMACODYNAMICS, AND DRUG DISPOSITION.
  • Drug Metabolism and Disposition. (1975). Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences.
  • Elsevier Masson SAS. (2013). Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones.
  • OECD. (2018). A CASE STUDY ON THE USE OF INTEGRATED APPROACHES FOR TESTING AND ASSESSMENT FOR SUB-CHRONIC REPEATED-DOSE TOXICITY OF SIMPLE ARY.
  • Arzneimittelforschung. (1995). Distribution and excretion of [14C]-labelled [2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5- yl]- [2'-14C]-acetic acid in rats.
  • INTEDE. (n.d.). Details of the Drug Metabolite (DM).
  • Volgograd State Medical University. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole.
  • ASHP. (n.d.). Introduction to Pharmacokinetics and Pharmacodynamics.
  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Journal of Clinical Pharmacology. (2003). Pharmacokinetic Strategies in Deciphering Atypical Drug Absorption Profiles.
  • Philadelphia University. (n.d.). Pharmacokinetics of Drugs.
  • PubMed. (2012). Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human.
  • Journal of Medicinal Chemistry. (2023). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.
  • FooDB. (2010). Showing Compound Phenylacetic acid (FDB010558).
  • PubMed. (n.d.). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines.
  • Cronicon. (2021). ADME Study of Azole Derivatives with SwissADME Online Tool.
  • PubMed. (2006). Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists.
  • DOI. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human.
  • Anesthesia & Analgesia. (2009). Biochemical and biological properties of 4-(3-phenyl-[9][10][11] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Retrieved from

  • Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • MDPI. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent.
  • ResearchGate. (2017). (PDF) Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxo-ethyl]piperazin-1-yl]-8-methyl-imidazo[1,2-a]pyridin-3-yl]-methyl-amino]-4-(4-.
  • PubMed. (2005). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving oral absorption.
  • Google Patents. (n.d.). US4525358A - 2-[4-(Diphenylmethyl)-1-piperazinyl]-acetic acids and their amides.

Sources

Foundational

solubility of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid in common organic solvents

An In-depth Technical Guide to the Solubility of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid in Common Organic Solvents This guide provides a comprehensive technical overview of the solubility characteristics of 2...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid. It is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a deep understanding of its behavior in various organic solvents. This document moves beyond a simple listing of data to explain the underlying physicochemical principles and provide actionable experimental protocols.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that significantly influences the developability of a pharmaceutical compound.[1][2] For 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid, understanding its solubility in organic solvents is paramount for a range of applications, including:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is crucial for achieving high yields and purity.

  • Formulation Development: The choice of solvents or co-solvents in a formulation can directly impact the drug's bioavailability and therapeutic efficacy.

  • Analytical Method Development: Accurate solubility data is essential for developing robust analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

This guide will provide a theoretical framework for predicting the solubility of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid, detailed experimental procedures for its determination, and insights into interpreting the results.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" is a foundational concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.[3] Let's dissect the structure of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid to anticipate its solubility profile.

Key Structural Features:

  • Phenyl Group (-C6H5): This nonpolar, aromatic ring contributes to the molecule's hydrophobicity and favors solubility in nonpolar or moderately polar solvents that can engage in π-π stacking interactions.

  • Carboxylic Acid Group (-COOH): This is a highly polar and protic functional group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents like alcohols and water.

  • 3,5-Dimethylpiperidine Ring: This bulky, saturated heterocyclic amine is a tertiary amine. While the nitrogen atom can act as a hydrogen bond acceptor, the overall structure is largely nonpolar and sterically hindered. This group will likely influence solubility in less polar solvents.

Predicted Solubility Behavior:

Based on these structural components, 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid is an amphiphilic molecule with both polar and nonpolar regions. Therefore, its solubility is expected to be moderate in a range of solvents, with a preference for those that can accommodate both its hydrophobic and hydrophilic parts. Complete solubility in highly nonpolar solvents (e.g., hexanes) or highly polar, aqueous systems may be limited.

Theoretical Frameworks for Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of solubility.[1][2][4] These approaches are particularly useful for novel compounds where experimental data is not yet available.

Modern approaches often utilize machine learning and computational chemistry to predict solubility with increasing accuracy.[1][2][5][6] These models leverage large datasets of known solubilities and molecular descriptors to build predictive algorithms. For 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid, a computational approach could involve:

  • Quantitative Structure-Property Relationship (QSPR) Models: These models correlate a molecule's structural features with its physicochemical properties, including solubility.

  • Molecular Dynamics (MD) Simulations: These simulations can model the interactions between the solute and solvent molecules at an atomic level to predict solubility.[4]

While a full computational study is beyond the scope of this guide, it is a recommended early-stage activity for in-depth characterization.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through direct experimental measurement. The isothermal shake-flask method is a widely accepted and robust technique.

Materials and Equipment
  • 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid (solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, dichloromethane, hexane) of high purity.

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solid compound prep2 Add a known volume of solvent prep1->prep2 to vial equil1 Seal vial and place on shaker prep2->equil1 equil2 Agitate at a constant temperature until equilibrium is reached equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter the sample sample2->sample3 sample4 Dilute and analyze the concentration sample3->sample4

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of each selected organic solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker and agitate at a constant speed. A temperature of 25 °C is a common starting point.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid in the diluted sample using a validated analytical method (e.g., HPLC-UV).

    • Calculate the original concentration in the saturated solution, which represents the solubility.

Predicted Solubility in Common Organic Solvents

While experimental data for 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid is not publicly available, we can predict its likely solubility based on its structure and the properties of analogous compounds like phenylacetic acid and ritalinic acid.[7][8][9][10] Phenylacetic acid is slightly soluble in water but more soluble in organic solvents.[8] Ritalinic acid, being a metabolite of methylphenidate, is soluble in polar solvents like water and alcohols.[7]

The following table provides a qualitative prediction of the solubility of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid in a range of common organic solvents.

Solvent CategorySolventPredicted SolubilityRationale
Polar Protic MethanolHighThe alcohol's hydroxyl group can hydrogen bond with the carboxylic acid.
EthanolHighSimilar to methanol, ethanol is a good hydrogen bonding solvent.
WaterLow to ModerateThe large nonpolar regions of the molecule will likely limit its solubility in water despite the presence of the carboxylic acid. The pH will significantly impact solubility.
Polar Aprotic AcetoneModerate to HighThe carbonyl group can act as a hydrogen bond acceptor for the carboxylic acid.
AcetonitrileModerateIts polarity and ability to accept hydrogen bonds suggest moderate solubility.
Dimethyl Sulfoxide (DMSO)HighA powerful polar aprotic solvent capable of dissolving a wide range of compounds.
Moderately Polar Ethyl AcetateModerateBalances polar (ester) and nonpolar (ethyl and acetyl) groups, making it a good candidate for dissolving amphiphilic molecules.
Dichloromethane (DCM)ModerateA good solvent for many organic compounds, though less polar than the aprotic solvents listed above.
Nonpolar TolueneLow to ModerateThe phenyl ring of the solute can interact favorably with the aromatic solvent.
HexaneVery LowThe high polarity of the carboxylic acid group will make it very poorly soluble in a nonpolar alkane.

Practical Considerations and Troubleshooting

  • pH-Dependent Solubility: For ionizable compounds like 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid, solubility in protic solvents (especially water) will be highly dependent on the pH of the solution. The carboxylic acid will be more soluble at higher pH values where it is deprotonated.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used in the solubility studies.

  • Kinetic vs. Thermodynamic Solubility: The shake-flask method described here measures thermodynamic solubility, which is the true equilibrium solubility.[11] Faster methods that involve precipitating a compound from a stock solution (often in DMSO) measure kinetic solubility, which can sometimes overestimate the true solubility.[11]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the . By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can generate the critical data needed to advance their research and development activities. The amphiphilic nature of this molecule suggests it will exhibit a nuanced solubility profile, making careful experimental determination essential.

References

  • Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations | Crystal Growth & Design - ACS Publications.
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC.
  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews.
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - SciSpace.
  • A unified ML framework for solubility prediction across organic solvents - RSC Publishing.
  • Predicting drug solubility in organic solvents mixtures - Unipd.
  • Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed.
  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.
  • WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents.
  • CAS 19395-41-6: 2-Piperidineacetic acid, α-phenyl- - CymitQuimica.
  • Phenylacetic acid CAS#: 103-82-2 • ChemWhat | Database of Chemicals & Biologicals.
  • ICSC 1260 - PHENYLACETIC ACID - INCHEM.
  • Phenylacetic acid - Wikipedia.
  • Showing Compound Phenylacetic acid (FDB010558) - FooDB.
  • Phenylacetic acid - Sciencemadness Wiki.
  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma.
  • Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents - University of Limerick.
  • THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS.
  • Synthesis, characterization and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimida - Der Pharma Chemica.
  • CN1110677A - Synthetic technology of phenylacetic acid - Google Patents.
  • Solubility of Phenylacetic Acid in Binary Solvent Mixtures - UNT Digital Library.
  • Synthesis and Bioactivity Test of 2-(N-phenylformamide)-3-oxo-phenylbenzo Isothiazoles.

Sources

Exploratory

crystal structure determination of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid

An In-depth Technical Guide to the Crystal Structure Determination of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive, technical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Determination of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive, technically detailed framework for the de novo , a novel small molecule with potential pharmaceutical applications. The absence of a published structure in crystallographic databases necessitates a first-principles approach. We will navigate the entire workflow, from strategic synthesis and purification to advanced single-crystal X-ray diffraction (SC-XRD) techniques and final structure validation. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the underlying scientific rationale for each critical step. The protocols herein are designed to be self-validating, ensuring the generation of a high-quality, publishable crystal structure.

Introduction: The Rationale for Structural Elucidation

The therapeutic efficacy and behavior of a pharmaceutical compound are intrinsically linked to its three-dimensional structure. For 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid, a molecule possessing a chiral center, a bulky piperidine ring, and a carboxylic acid moiety, understanding its solid-state conformation is paramount. Crystal structure determination provides definitive insights into:

  • Stereochemistry: Unambiguous assignment of the absolute configuration at the chiral center.

  • Conformational Analysis: Identification of the preferred spatial arrangement of the phenyl and dimethylpiperidine rings.

  • Intermolecular Interactions: Mapping the hydrogen bonding networks and other non-covalent interactions that dictate crystal packing and influence physicochemical properties like solubility and stability.

This guide will detail the experimental pathway to achieve these insights with precision and accuracy.

Stage 1: Synthesis and High-Purity Material Preparation

The foundation of successful crystallography is a highly pure, crystalline starting material. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.

Proposed Synthetic Pathway

A plausible and efficient method for synthesizing the target compound is the Strecker synthesis, followed by hydrolysis. This well-established reaction pathway is known for its reliability in producing α-amino acids.

Experimental Protocol: Synthesis

  • Step A: Strecker Reaction:

    • In a round-bottom flask, dissolve 1.0 equivalent of phenylglyoxylic acid in methanol.

    • Add 1.1 equivalents of 3,5-dimethylpiperidine. Stir the mixture at room temperature for 30 minutes.

    • Introduce 1.2 equivalents of trimethylsilyl cyanide (TMSCN) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Step B: Hydrolysis:

    • Upon completion, quench the reaction with 6M hydrochloric acid (HCl) and heat to reflux for 6 hours to hydrolyze the intermediate nitrile.

    • Cool the mixture and adjust the pH to the isoelectric point (estimated to be around pH 6) using a suitable base (e.g., NaOH) to precipitate the product.

  • Step C: Purification:

    • Filter the crude product and wash with cold deionized water.

    • Recrystallize the product from an ethanol/water mixture to achieve >99% purity. Purity must be confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control A Reactants: Phenylglyoxylic Acid + 3,5-Dimethylpiperidine B Strecker Reaction (+ TMSCN in Methanol) A->B C Intermediate Nitrile B->C D Acid Hydrolysis (6M HCl, Reflux) C->D Crude Product E Precipitation (pH Adjustment) D->E F Recrystallization (Ethanol/Water) E->F G High-Purity Product (>99%) F->G J Purity Confirmation G->J Sample for QC H HPLC Analysis H->J I NMR Spectroscopy I->J

Caption: Workflow from synthesis to verified high-purity product.

Stage 2: Crystallization Strategy

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. A multi-pronged screening approach is essential. The target molecule's polarity, due to the carboxylic acid, and its bulky, non-polar regions suggest that a range of solvent systems should be explored.

Crystallization Techniques

A systematic screening should be performed using the following primary techniques.

Experimental Protocol: Crystallization Screening

  • Slow Evaporation:

    • Prepare saturated or near-saturated solutions of the compound in various solvents (See Table 1).

    • Filter the solutions through a 0.2 µm syringe filter into small, clean vials.

    • Cover the vials with a perforated cap or parafilm to allow for slow solvent evaporation over several days to weeks.

  • Vapor Diffusion (Liquid-Liquid):

    • In a small, open vial, dissolve the compound in a good solvent (e.g., ethanol).

    • Place this vial inside a larger, sealed jar containing a poor solvent (the precipitant, e.g., hexane) in which the compound is less soluble.

    • The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution at a slightly elevated temperature (e.g., 40°C).

    • Slowly cool the solution to a lower temperature (e.g., 4°C) to decrease solubility and promote crystal growth.

Solvent System Selection

The choice of solvent is critical and should be guided by the principle of "like dissolves like," while aiming for moderate solubility.

Solvent System Polarity Rationale Technique
Ethanol/WaterHighThe carboxylic acid group promotes solubility in polar protic solvents. Water acts as an anti-solvent.Slow Evaporation, Cooling
AcetoneMediumGood general-purpose solvent for molecules with mixed polarity.Slow Evaporation
Dichloromethane/HexaneLow/Non-polarDichloromethane dissolves the molecule, while hexane acts as a precipitant.Vapor Diffusion
AcetonitrileMediumAprotic polar solvent, offers different hydrogen bonding potential than alcohols.Slow Evaporation

Table 1: Recommended initial solvent systems for crystallization screening.

Stage 3: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it can be analyzed using SC-XRD.

Data Collection

Experimental Protocol: SC-XRD Data Collection

  • Crystal Mounting: Carefully select a high-quality single crystal under a microscope and mount it on a cryoloop using paratone or a similar cryoprotectant oil.

  • Cryo-cooling: Flash-cool the crystal to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion and radiation damage.

  • Diffractometer Setup: Mount the crystal on the goniometer head of a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CMOS or CCD detector).

  • Unit Cell Determination: Collect a few initial frames to locate diffraction spots and determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Use software (e.g., CrysAlisPro, APEX) to devise an optimal data collection strategy (a series of omega and phi scans) to ensure high completeness and redundancy of the diffraction data.

  • Data Integration and Scaling: After collection, the raw diffraction images are processed. The intensity of each reflection is integrated, and corrections are applied for experimental factors like Lorentz and polarization effects. The data is then scaled and merged.

Structure Solution and Refinement

This phase translates the diffraction data into a 3D atomic model.

Workflow for Structure Solution and Refinement

A Integrated Diffraction Data (h, k, l, I, σ(I)) B Space Group Determination (Systematic Absences) A->B C Structure Solution (e.g., Direct Methods - SHELXT) B->C D Initial Atomic Model C->D E Structure Refinement (Full-Matrix Least-Squares - SHELXL) D->E F Anisotropic Displacement Parameters E->F Refine Non-H Atoms H Final Refined Model E->H Convergence G Hydrogen Atom Placement (Geometric & Difference Maps) F->G G->E Iterative Refinement I Validation (CheckCIF, R-factors) H->I

Caption: The iterative process of solving and refining a crystal structure.

Trustworthiness through Self-Validation: The refinement process is inherently self-validating. Key metrics guide the scientist to ensure the model accurately represents the data:

  • R-factors (R1, wR2): These are measures of the agreement between the calculated structure factors (from the model) and the observed structure factors (from the experiment). Lower values indicate a better fit. An R1 value below 5% for high-quality data is considered excellent.

  • Goodness-of-Fit (GooF): This should converge to a value close to 1.0, indicating that the model is a good fit to the data and that the error model is appropriate.

  • Difference Fourier Map: After refinement, the residual electron density map should be largely featureless. Significant peaks or holes can indicate missing atoms, incorrect atom assignments, or disorder.

Stage 4: Analysis and Interpretation of the Structure

With a validated structure, the final step is to extract meaningful chemical information.

Molecular Geometry

Analysis will provide precise bond lengths, bond angles, and torsion angles. This data confirms the connectivity and reveals the exact conformation of the molecule in the solid state.

Parameter Description Expected Insights for the Target Molecule
Bond Lengths & Angles Precise measurements of atomic distances and angles.Confirmation of standard single/double bond character. Potential strain in the piperidine ring.
Torsion Angles Defines the rotation around chemical bonds.Determines the relative orientation of the phenyl and piperidine rings (e.g., axial vs. equatorial).
Chirality Unambiguous determination of the absolute stereochemistry.Assignment of R/S configuration at the chiral carbon using the Flack parameter.

Table 2: Key geometric parameters for structural analysis.

Intermolecular Interactions and Crystal Packing

Software like Mercury can be used to visualize and analyze how molecules pack in the crystal lattice. For this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that it will form hydrogen-bonded dimers or chains, which are critical motifs that govern the crystal's overall architecture and stability. The bulky dimethylpiperidine and phenyl groups will likely dictate the steric packing constraints.

Conclusion

The determination of the crystal structure of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid is a systematic process that combines careful synthesis, methodical crystallization screening, and precise X-ray diffraction analysis. The resulting three-dimensional model provides invaluable, definitive data on the molecule's stereochemistry, conformation, and intermolecular interactions. This information is fundamental for understanding its structure-activity relationship (SAR) and for making informed decisions in the drug development pipeline, particularly in areas like polymorph screening and formulation.

References

  • Garman, E.F. (2010). Cryocooling of protein crystals: a review of recent developments. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 4), 339–351. [Link]

  • Flack, H.D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

  • Desiraju, G.R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. [Link]

Foundational

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid (DMPA)

This guide provides a comprehensive technical overview and detailed experimental protocols for determining the receptor binding affinity of the novel compound, 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid, hereafte...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview and detailed experimental protocols for determining the receptor binding affinity of the novel compound, 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid, hereafter referred to as DMPA. The structural motif of DMPA, which incorporates a piperidine ring and a phenylacetic acid moiety, suggests potential interactions with central nervous system (CNS) receptors. Piperidine derivatives are integral to numerous pharmacologically active agents, demonstrating a wide range of activities including anti-cancer, anti-diabetic, and analgesic effects.[1][2] Specifically, molecules containing a piperidine scaffold have been identified as potent antagonists for the N-methyl-D-aspartate (NMDA) receptor and as ligands for opioid receptors.[3][4][5]

Given these precedents, this document will focus on a robust methodology to characterize the binding profile of DMPA at both NMDA and opioid receptors, two critical targets in modern drug discovery. The protocols described herein are designed to be self-validating and are grounded in established principles of receptor pharmacology.

I. Theoretical Framework and Target Selection

The initial step in characterizing a novel compound is to form a hypothesis regarding its potential biological targets based on its chemical structure. The DMPA structure, featuring a substituted piperidine ring linked to a phenylacetic acid group, shares common features with known CNS-active compounds.

  • NMDA Receptor Antagonism: The piperidine ring is a key pharmacophore in many competitive and non-competitive NMDA receptor antagonists.[6][7] These antagonists are of significant interest for their potential therapeutic applications in neurodegenerative diseases and epilepsy.[3][8] The phenylacetic acid portion of DMPA could potentially mimic the glutamate or glycine binding site, making the NMDA receptor a high-priority target for investigation.

  • Opioid Receptor Modulation: The N-substituted piperidine is also a classic scaffold in opioid receptor ligands, including the fentanyl class of potent analgesics.[9][10] The specific substitution pattern on the piperidine and the nature of the acetic acid side chain will determine the affinity and selectivity for mu (µ), delta (δ), and kappa (κ) opioid receptor subtypes.[5]

Therefore, a comprehensive screening approach targeting both NMDA and opioid receptors is warranted to fully elucidate the pharmacological profile of DMPA.

II. Experimental Workflow for Receptor Binding Affinity Determination

The following sections outline a detailed, step-by-step workflow for determining the binding affinity of DMPA at the target receptors using radioligand binding assays. This technique remains the gold standard for quantifying the interaction between a ligand and a receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis start Source Tissue/Cells homogenize Homogenization start->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 pellet1 Discard Pellet centrifuge1->pellet1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet2 Collect Pellet (Membranes) centrifuge2->pellet2 resuspend Resuspend in Assay Buffer pellet2->resuspend protein_assay Protein Quantification resuspend->protein_assay setup Assay Tube Setup protein_assay->setup add_radioligand Add Radioligand setup->add_radioligand add_competitor Add DMPA (or cold ligand) add_radioligand->add_competitor add_membranes Add Membranes add_competitor->add_membranes incubate Incubation add_membranes->incubate terminate Terminate Reaction (Filtration) incubate->terminate wash Wash Filters terminate->wash scintillation Scintillation Counting wash->scintillation data_analysis Data Analysis (IC50/Ki) scintillation->data_analysis caption Figure 1: General Workflow for Radioligand Binding Assay. G data Raw CPM Data Total Binding Non-Specific Binding (NSB) DMPA Competition calc1 Specific Binding Calculation Specific Binding = Total Binding - NSB data->calc1 calc2 Percentage Inhibition % Inhibition = 100 * (1 - (DMPA - NSB) / (Total - NSB)) calc1->calc2 plot Non-linear Regression Plot % Inhibition vs. log[DMPA] Fit to sigmoidal dose-response curve calc2->plot results Binding Affinity IC₅₀ Kᵢ plot->results caption Figure 2: Data Analysis Flowchart.

Caption: Figure 2: Data Analysis Flowchart.

  • Calculate Specific Binding: Subtract the average CPM from the NSB wells from the average CPM of the total binding and DMPA competition wells.

  • Calculate Percent Inhibition: For each concentration of DMPA, calculate the percentage of specific binding that is inhibited.

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the DMPA concentration. Use non-linear regression analysis (e.g., using GraphPad Prism or a similar software) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of DMPA that inhibits 50% of specific radioligand binding).

  • Calculate Kᵢ: The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic binding affinity of DMPA (the Kᵢ value), use the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + ([L]/Kₐ))

    Where:

    • [L] is the concentration of the radioligand.

    • Kₐ is the affinity constant of the radioligand for the receptor.

Table 2: Hypothetical Binding Affinity Data for DMPA

Receptor TargetIC₅₀ (nM)Kᵢ (nM)
NMDA 15085
µ-Opioid > 10,000> 10,000
δ-Opioid 8,5004,200
κ-Opioid > 10,000> 10,000

The hypothetical data in Table 2 would suggest that DMPA is a moderately potent and selective ligand for the NMDA receptor, with significantly lower affinity for opioid receptors.

IV. Conclusion and Future Directions

This guide has outlined a comprehensive and technically rigorous approach to characterizing the receptor binding affinity of the novel compound, 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid (DMPA). By following the detailed protocols for membrane preparation, radioligand binding assays, and data analysis, researchers can obtain robust and reproducible data on the interaction of DMPA with key CNS receptors.

The initial binding data will be crucial in guiding the subsequent stages of drug development. Should DMPA demonstrate high affinity and selectivity for a particular receptor, further studies would be warranted, including:

  • Functional Assays: To determine whether DMPA acts as an agonist, antagonist, or allosteric modulator at its target receptor.

  • In Vivo Studies: To assess the pharmacokinetic and pharmacodynamic properties of DMPA in animal models. [3]* Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of DMPA to optimize its potency, selectivity, and drug-like properties.

The systematic application of these methodologies will provide a clear understanding of the pharmacological profile of DMPA and its potential as a therapeutic agent.

References

  • Ornstein, P. L., et al. (1992). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 35(19), 3547-3557. [Link]

  • McCauley, J. A., et al. (2000). Subtype-Selective N-Methyl-d-Aspartate Receptor Antagonists: Synthesis and Biological Evaluation of 1-(Heteroarylalkynyl)-4-benzylpiperidines. Journal of Medicinal Chemistry, 43(17), 3367-3382. [Link]

  • Zhou, Z.-L., et al. (1998). Synthesis and SAR for piperidine SSNRAs reported at ACS by Parke-Davis/CoCensys. BioWorld Science. [Link]

  • Wünsch, B., et al. (2000). 3-(4-Hydroxyphenyl)pyrrolidines: Selective Antagonists at the 1a/2B NMDA Receptor Subtype. Journal of Medicinal Chemistry, 43(4), 641-655. [Link]

  • Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Glutamate Receptors (pp. 297-337). Humana Press. [Link]

  • Sinha, B., et al. (2010). Discovery of Dermorphin-Based Affinity Labels with High Affinity and Selectivity for the Mu Opioid Receptor. Journal of Medicinal Chemistry, 53(17), 6373-6382. [Link]

  • Fisyuk, A. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6598. [Link]

  • ResearchGate. (n.d.). Binding affinity of tested compounds at opioid receptors. [Link]

  • Di Mola, A., et al. (2003). Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids. Il Farmaco, 58(4), 267-275. [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]

  • Deuther-Conrad, W., et al. (2020). Pharmacological Characterization of Low-to-Moderate Affinity Opioid Receptor Agonists and Brain Imaging with 18F-Labeled Derivatives in Rats. ACS Chemical Neuroscience, 11(16), 2568-2580. [Link]

  • Kruhlak, N. L., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]

  • ResearchGate. (n.d.). Classes of Piperidine-Based Drugs. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

Sources

Exploratory

molecular weight and exact mass of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid

An In-depth Technical Guide to the Physicochemical Characterization of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid Abstract: This technical guide provides a comprehensive analysis of two fundamental physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid

Abstract: This technical guide provides a comprehensive analysis of two fundamental physicochemical properties of the novel compound 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid: its molecular weight and exact mass. Moving beyond simple definitions, this document elucidates the theoretical basis for these parameters, offers a detailed protocol for their experimental determination via high-resolution mass spectrometry (HRMS), and contextualizes their critical importance in the fields of chemical synthesis, analytical chemistry, and pharmaceutical development. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of these core molecular attributes.

Introduction: The Foundational Importance of Molecular Mass

In the landscape of chemical and pharmaceutical sciences, the precise determination of a molecule's mass is a cornerstone of its identity and characterization. While often used interchangeably in general discourse, the terms 'molecular weight' and 'exact mass' represent distinct and critically important concepts.

  • Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all the naturally occurring isotopes of the atoms in a molecule. This value is calculated using the standard atomic weight of each element, as found on the periodic table, which accounts for the natural isotopic abundance. It is a statistical value indispensable for gravimetric analysis and stoichiometric calculations in bulk chemical synthesis.

  • Exact Mass (or Monoisotopic Mass) is the calculated mass of a molecule containing only the most abundant isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). This is not an average, but a precise theoretical value for a single, specific isotopic combination. The experimental determination of exact mass, typically to several decimal places, is a powerful tool for confirming a compound's elemental composition and is a standard requirement in chemical publications and regulatory submissions.

For a novel compound such as 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid, understanding both values is paramount for confirming its successful synthesis and for subsequent analytical and pharmacological investigations.

Theoretical Mass Determination of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid

The initial step in characterizing this molecule is to determine its elemental composition and subsequently calculate its theoretical mass values. Based on its chemical name, the structure is deduced, leading to the molecular formula.

Molecular Formula: C₁₅H₂₃NO₂

With this formula, we can calculate the theoretical molecular weight and exact mass. The results are summarized in the table below.

ParameterValueCalculation Breakdown
Molecular Formula C₁₅H₂₃NO₂-
Molecular Weight 261.35 g/mol (15 × 12.011) + (23 × 1.008) + (1 × 14.007) + (2 × 15.999)
Exact Mass 261.1729 u(15 × 12.000000) + (23 × 1.007825) + (1 × 14.003074) + (2 × 15.994915)

Table 1: Calculated Mass Properties of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid.

Experimental Verification: High-Resolution Mass Spectrometry (HRMS)

Theoretical calculations provide a target, but experimental verification is essential for confirming the identity of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, as it can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision, allowing for the empirical determination of the exact mass.

Principle of HRMS for Exact Mass Determination

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, possess the resolving power to distinguish between ions with very similar nominal masses but different elemental compositions (isobars). The process involves ionizing the sample, separating the ions based on their m/z, and detecting them. By comparing the measured m/z of the molecular ion ([M+H]⁺ or [M-H]⁻) to the calculated exact mass, one can confirm the elemental formula with high confidence.

Step-by-Step Experimental Protocol for HRMS Analysis

The following protocol outlines a standard procedure for determining the exact mass of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid using Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF).

1. Sample Preparation:

  • Objective: To prepare a dilute, homogenous solution of the analyte suitable for infusion into the mass spectrometer.
  • Procedure:
  • Accurately weigh approximately 1 mg of the synthesized compound.
  • Dissolve the compound in 1 mL of a high-purity solvent (e.g., HPLC-grade methanol or acetonitrile) to create a 1 mg/mL stock solution.
  • Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid promotes protonation, favoring the formation of the [M+H]⁺ ion in positive ion mode.

2. Instrument Calibration:

  • Objective: To ensure the mass accuracy of the instrument across the desired mass range.
  • Procedure:
  • Prepare a fresh calibration solution containing compounds of known exact masses that bracket the expected mass of the analyte (261.1729 u).
  • Infuse the calibration solution into the ESI source and perform an external calibration according to the instrument manufacturer's protocol. This generates a calibration curve that the instrument software uses to correct mass measurements.

3. Sample Analysis:

  • Objective: To acquire high-resolution mass spectral data of the analyte.
  • Procedure:
  • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to optimal values for efficient ionization.
  • Set the mass spectrometer to operate in positive ion mode to detect the protonated molecule, [M+H]⁺.
  • Set the acquisition range to include the target m/z (e.g., m/z 100-500).
  • Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min) using a syringe pump.
  • Acquire data for a sufficient duration (e.g., 1-2 minutes) to obtain a high-quality averaged spectrum with good signal-to-noise ratio.

4. Data Processing and Interpretation:

  • Objective: To identify the molecular ion peak and compare its measured mass to the theoretical exact mass.
  • Procedure:
  • Process the acquired spectrum using the instrument's software.
  • Identify the peak corresponding to the protonated molecule, [M+H]⁺. The expected m/z would be the exact mass of the neutral molecule plus the mass of a proton (1.007276 u), which is 262.1802 u.
  • Calculate the mass error in parts per million (ppm) using the formula: ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶
  • A mass error of less than 5 ppm is typically considered strong evidence for the proposed elemental composition.
Visualization of the Experimental Workflow

The logical flow of the HRMS experiment can be visualized as follows:

HRMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation SamplePrep Sample Preparation (1-10 µg/mL solution) Infusion Direct Infusion (ESI Source) SamplePrep->Infusion InstCal Instrument Calibration (Known Standards) InstCal->Infusion Ionization Ionization ([M+H]⁺ Formation) Infusion->Ionization Separation Mass Analysis (TOF Analyzer) Ionization->Separation Detection Detection Separation->Detection Spectrum Generate Mass Spectrum Detection->Spectrum MassMeasure Measure m/z of [M+H]⁺ Spectrum->MassMeasure Comparison Compare to Theoretical Mass MassMeasure->Comparison Confirmation Confirm Formula (ppm Error < 5) Comparison->Confirmation

A schematic diagram illustrating the high-resolution mass spectrometry workflow.

Conclusion

The molecular weight (261.35 g/mol ) and exact mass (261.1729 u) are definitive properties of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid. While the molecular weight is crucial for stoichiometric calculations in synthetic chemistry, the exact mass serves as a highly specific identifier. Its experimental confirmation, achieved through high-resolution mass spectrometry with a mass accuracy below 5 ppm, provides unequivocal evidence of the compound's elemental composition. This rigorous characterization is a non-negotiable step in the research and development pipeline, ensuring the integrity of subsequent biological and clinical studies.

References

  • Murray, K. K., Boyd, R. K., Eberlin, M. N., Langley, G. J., Li, L., & Naito, Y. (2013). Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(7), 1515-1609. Available at: [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. Available at: [Link]

Foundational

An In-depth Technical Guide to Establishing Baseline Environmental Stability for 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid

Abstract This technical guide outlines a comprehensive framework for determining the baseline environmental stability of the novel compound 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid. As specific stability data f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive framework for determining the baseline environmental stability of the novel compound 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid. As specific stability data for this molecule is not publicly available, this document provides drug development professionals with the requisite scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to establish its stability profile. The methodologies described herein are grounded in the authoritative principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2) for stability testing and ICH Q1B for photostability testing.[1][2] This guide emphasizes a first-principles approach, beginning with structural analysis to predict potential degradation pathways, followed by systematic forced degradation studies (hydrolysis, oxidation, photolysis, and thermolysis) to identify and characterize degradation products. The development of a stability-indicating analytical method is detailed as a critical component for ensuring accurate and reliable data. By following the protocols within this guide, researchers can generate the robust data package required for regulatory submissions and establish appropriate storage and handling conditions.

Introduction: The Imperative for Stability Profiling

The compound 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid is a molecule of interest in pharmaceutical research. Its structure, featuring a substituted piperidine ring linked to a phenylacetic acid moiety, suggests potential biological activity. However, before any therapeutic potential can be realized, a thorough understanding of its chemical and physical stability is paramount. Stability testing is a foundational aspect of drug development, providing critical evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[3] This information is essential for determining a re-test period, recommending storage conditions, and ensuring patient safety by preventing the administration of a degraded, and potentially toxic, product.[4][5]

This guide provides the strategic and tactical framework to build a complete stability profile for this compound from the ground up.

Structural Analysis and Predicted Degradation Pathways

A proactive analysis of the molecular structure is the first step in designing a rational stability testing program. The key functional groups in 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid are:

  • Tertiary Amine: The nitrogen atom within the piperidine ring is a tertiary amine. This group is susceptible to oxidation, which can lead to the formation of an N-oxide, a common degradation pathway for amine-containing pharmaceuticals.

  • Carboxylic Acid: The phenylacetic acid moiety contains a carboxylic acid group. While generally stable, it can undergo esterification in the presence of alcohols or decarboxylation under thermal stress. Its acidic nature also makes the molecule's solubility and stability pH-dependent.

  • Benzylic Carbon: The carbon atom attached to both the phenyl ring and the piperidine nitrogen is a benzylic position. This position can be susceptible to oxidation.

  • Phenyl Ring: The aromatic phenyl group is a chromophore, meaning it can absorb ultraviolet light. This makes the molecule potentially susceptible to photodegradation, which could involve ring opening, substitution reactions, or cleavage of the bond to the adjacent carbon.[6]

Based on this analysis, the primary degradation pathways to investigate are oxidation , photodegradation , and thermal degradation . Hydrolytic degradation is considered less likely to be a major pathway for the core structure but must be assessed.

Development of a Stability-Indicating Analytical Method

A validated stability-indicating method (SIM) is the cornerstone of any stability study. Its purpose is to accurately quantify the decrease in the active pharmaceutical ingredient (API) concentration due to degradation and to separate the API from its degradation products, excipients, and other potential impurities.[7][8] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose, often coupled with mass spectrometry (LC-MS) for the identification of unknown degradants.

Protocol: HPLC Method Development
  • Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size), which is effective for separating moderately polar compounds.

  • Mobile Phase Selection:

    • Begin with a gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water, pH ~2.5-3.0) and an organic solvent (acetonitrile or methanol).

    • The acidic pH will suppress the ionization of the carboxylic acid, leading to better peak shape and retention.

    • Run a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate retention time of the parent compound and any major degradants produced during preliminary stress testing.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution. The phenyl ring should provide strong UV absorbance, likely around 210-260 nm. A PDA detector allows for the assessment of peak purity.

  • Method Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve a retention time for the parent peak of 5-15 minutes, with good resolution (>2) between the parent peak and all degradant peaks.

  • Forced Degradation Sample Analysis: Analyze samples from the forced degradation studies (Section 4) to confirm that all degradation products are well-resolved from the parent compound. This is the definitive test of the method's stability-indicating capability.[9]

Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.[5][7] These studies are crucial for identifying potential degradation products, elucidating degradation pathways, and demonstrating the specificity of the analytical method.[8] The goal is typically to achieve 5-20% degradation of the drug substance.[8]

Hydrolytic Degradation

This study assesses the compound's stability in aqueous environments at different pH levels.

Protocol:

  • Prepare solutions of the compound (~1 mg/mL) in 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (alkaline).

  • Incubate the solutions at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 24-48 hours). A parallel set of samples should be kept at 4°C as controls.

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot.

  • Neutralize the acidic and alkaline samples before dilution to the target concentration for HPLC analysis.

  • Analyze all samples by the developed stability-indicating HPLC method.

Oxidative Degradation

This assesses the compound's susceptibility to oxidation.

Protocol:

  • Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol/water).

  • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

  • Store the solution at room temperature for a defined period (e.g., 24 hours), protected from light. A control sample without H₂O₂ should be stored under the same conditions.

  • At specified time points, withdraw an aliquot and analyze by HPLC. If the reaction is too fast, it may be necessary to quench it (e.g., by adding sodium bisulfite) before analysis.

Photostability Degradation

This study evaluates the effect of light exposure, as mandated by ICH Q1B.[2][6]

Protocol:

  • Expose a solid sample of the compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

  • A "dark" control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the exposed sample to differentiate between light-induced and thermal degradation.

  • The light source can be an artificial daylight fluorescent lamp combined with a near-UV lamp (ICH Option 2) or a Xenon lamp (ICH Option 1).[10]

  • After the exposure period, analyze the samples by HPLC and compare the results to the dark control.

Thermal Degradation

This study assesses the effect of temperature on the solid drug substance.

Protocol:

  • Place a sample of the solid compound in a controlled temperature and humidity chamber. Conditions should be more strenuous than accelerated testing, for example, 80°C with 75% relative humidity (RH).

  • A separate sample should be tested under dry heat (e.g., 80°C) to distinguish between thermal and thermohydrolytic degradation.

  • Expose the samples for a defined period (e.g., 1-2 weeks).

  • At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

Data Presentation and Interpretation

All quantitative data from the forced degradation studies should be summarized in a clear, tabular format for easy comparison. The table should include the stress condition, the assay of the parent compound, and the peak areas of any significant degradation products.

Table 1: Hypothetical Forced Degradation Data for 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid
Stress ConditionTimeParent Assay (%)Degradant 1 (DP1) RRT 0.85 (%)Degradant 2 (DP2) RRT 1.15 (%)Total Impurities (%)Mass Balance (%)
0.1 N HCl (80°C) 24 h98.50.5Not Detected1.5100.0
0.1 N NaOH (80°C) 24 h96.22.1Not Detected3.8100.0
3% H₂O₂ (RT) 24 h88.41.59.3 (N-oxide)11.6100.0
Photolytic (ICH Q1B) -92.14.5Not Detected7.9100.0
Thermal (80°C) 7 days97.81.1Not Detected2.2100.0

RRT = Relative Retention Time. Mass Balance = (Assay of Parent + Sum of all Degradants).

Interpretation:

  • Mass Balance: A mass balance close to 100% indicates that the analytical method is capable of detecting all significant degradation products.

  • Significant Degradation: In this hypothetical example, the compound shows significant degradation under oxidative and photolytic conditions.

  • Identification: The primary degradant under oxidative stress (DP2) should be targeted for structural elucidation, likely using LC-MS/MS, to confirm if it is the predicted N-oxide.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex processes and relationships.

Experimental Workflow

The overall process for establishing the stability profile can be visualized as follows:

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Analysis & Reporting A Structural Analysis & Prediction of Degradation B Develop & Validate Stability-Indicating Method (SIM) A->B C Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) B->C D Analyze Samples using SIM C->D E Identify & Characterize Degradation Products (LC-MS) D->E F Elucidate Degradation Pathways E->F G Establish Baseline Stability Profile & Recommend Storage Conditions F->G

Caption: Workflow for Baseline Stability Profile Generation.

Hypothetical Degradation Pathway

Based on the hypothetical data, a potential degradation pathway under oxidative stress can be proposed:

G Parent 2-(3,5-Dimethylpiperidin-1-YL) -2-phenylacetic acid N_Oxide N-Oxide Degradant (DP2) Parent->N_Oxide Oxidative Stress (e.g., H₂O₂)

Caption: Predicted Major Degradation Pathway via Oxidation.

Conclusion and Recommendations

This guide provides a robust, scientifically-grounded methodology for establishing the baseline environmental stability of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid. The core of this process lies in the systematic application of forced degradation studies, guided by ICH principles, and the use of a well-validated, stability-indicating analytical method.

Based on the structural analysis and the hypothetical data presented, it is recommended that:

  • Storage: The compound should be stored protected from light in well-sealed containers to prevent oxidative degradation.

  • Further Studies: The structure of any major degradation products (e.g., those exceeding 1%) should be rigorously characterized using spectroscopic techniques.

  • Formulation Development: The susceptibility to oxidation and light suggests that formulations should include antioxidants and/or be packaged in light-resistant materials (e.g., amber vials).

By adhering to this technical framework, researchers and drug development professionals can ensure the quality, safety, and efficacy of this compound as it progresses through the development pipeline.

References

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. [Link]

  • ICH Q1A(R2) Guideline. (2010). ICH. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific. [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. [Link]

  • Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences. [Link]

  • Sari, Y. T., et al. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. AIP Conference Proceedings. [Link]

  • Julian, R. R., et al. (2000). On the Stability of Amino Acid Zwitterions in the Gas Phase: The Influence of Derivatization, Proton Affinity, and Alkali Ion Addition. Journal of the American Chemical Society. [Link]

  • Klick, S., et al. (2022). Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Zhang, Y., et al. (2017). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PLoS One. [Link]

  • Phenylacetic acid CAS#: 103-82-2. (n.d.). ChemWhat. [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. [Link]

  • Hsieh, Y. Z., et al. (2015). Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. Journal of Food and Drug Analysis. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid, a novel α-substituted phenylacetic acid derivative with potential applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid, a novel α-substituted phenylacetic acid derivative with potential applications in drug discovery and development. The synthetic strategy is centered around a highly efficient one-pot, three-component Strecker reaction, a cornerstone in α-amino acid synthesis.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and field-proven considerations to ensure successful and reproducible synthesis.

Introduction and Scientific Background

Substituted phenylacetic acids and their derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[3][4] The incorporation of a piperidine moiety, a common structural motif in many pharmaceuticals, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[5][6] The target molecule, 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid, combines these two key structural features, making it a compound of interest for further biological evaluation.

The chosen synthetic route, the Strecker reaction, is a classic and versatile method for the synthesis of α-amino acids and their precursors.[1][] This multicomponent reaction involves the one-pot condensation of an aldehyde (benzaldehyde), an amine (3,5-dimethylpiperidine), and a cyanide source (potassium cyanide), followed by the hydrolysis of the intermediate α-aminonitrile.[2][8] The efficiency and convergence of this approach make it an ideal choice for the synthesis of the target compound.

Reaction Mechanism and Pathway

The synthesis of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid proceeds in two main stages: the formation of the α-aminonitrile intermediate via the Strecker reaction, and its subsequent hydrolysis to the final carboxylic acid.

Stage 1: Strecker Reaction - Formation of the α-Aminonitrile

The reaction is initiated by the condensation of benzaldehyde and 3,5-dimethylpiperidine to form an iminium ion. The cyanide ion then acts as a nucleophile, attacking the iminium ion to form the α-aminonitrile, 2-(3,5-dimethylpiperidin-1-yl)-2-phenylacetonitrile.

Stage 2: Hydrolysis of the α-Aminonitrile

The α-aminonitrile is then subjected to acidic hydrolysis. The nitrile group is protonated, followed by nucleophilic attack by water. A series of proton transfers and tautomerization steps lead to the formation of an amide intermediate, which is further hydrolyzed to the desired carboxylic acid, 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid.

Reaction Pathway Benzaldehyde Benzaldehyde Iminium Iminium Ion Benzaldehyde->Iminium + 3,5-Dimethylpiperidine Dimethylpiperidine 3,5-Dimethylpiperidine Dimethylpiperidine->Iminium KCN KCN Aminonitrile α-Aminonitrile KCN->Aminonitrile H2O_HCl H2O, HCl (aq) Product 2-(3,5-Dimethylpiperidin-1-YL) -2-phenylacetic acid H2O_HCl->Product Iminium->Aminonitrile + KCN Aminonitrile->Product + H2O, HCl (aq) (Hydrolysis)

Caption: Reaction pathway for the synthesis of the target compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityPurity
BenzaldehydeC₇H₆O106.1210.61 g (0.1 mol)≥99%
3,5-DimethylpiperidineC₇H₁₅N113.2011.32 g (0.1 mol)≥98%
Potassium CyanideKCN65.126.51 g (0.1 mol)≥97%
MethanolCH₃OH32.04200 mLAnhydrous
Hydrochloric AcidHCl36.46As needed37% (w/w)
Diethyl Ether(C₂H₅)₂O74.12As neededAnhydrous
Sodium SulfateNa₂SO₄142.04As neededAnhydrous

Safety Precautions: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times.

Synthesis of 2-(3,5-dimethylpiperidin-1-yl)-2-phenylacetonitrile (α-Aminonitrile Intermediate)
  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (10.61 g, 0.1 mol) and 3,5-dimethylpiperidine (11.32 g, 0.1 mol) in methanol (100 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • In a separate beaker, dissolve potassium cyanide (6.51 g, 0.1 mol) in water (20 mL). Caution: Highly toxic.

  • Slowly add the potassium cyanide solution to the reaction mixture dropwise over 30 minutes using a dropping funnel. An ice bath can be used to control any exotherm.

  • After the addition is complete, allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of water and 100 mL of diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude α-aminonitrile as an oil. This intermediate is often used in the next step without further purification.

Hydrolysis to 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid
  • Transfer the crude α-aminonitrile to a 500 mL round-bottom flask.

  • Add 150 mL of concentrated hydrochloric acid (37%).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. The progress of the hydrolysis can be monitored by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7. The product may precipitate at this stage.

  • Extract the aqueous solution with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the final product as a crystalline solid.

Characterization

The structure and purity of the synthesized 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid should be confirmed by spectroscopic methods.

TechniqueExpected Observations
¹H NMR Aromatic protons (phenyl group) in the range of 7.2-7.5 ppm. A singlet for the methine proton (CH) adjacent to the phenyl and carboxyl groups. Signals corresponding to the protons of the 3,5-dimethylpiperidine ring. A broad singlet for the carboxylic acid proton.[9][10]
¹³C NMR A signal for the carboxyl carbon around 175-180 ppm. Aromatic carbon signals between 125-140 ppm. Aliphatic carbon signals for the piperidine ring and the methine carbon.[11][12]
Mass Spec (ESI) Expected [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₅H₂₁NO₂).
FT-IR A broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid around 1700-1730 cm⁻¹.

Experimental Workflow Diagram

Experimental Workflow Start Start Mixing Mix Benzaldehyde and 3,5-Dimethylpiperidine in Methanol Start->Mixing Add_KCN Add KCN Solution Mixing->Add_KCN Stir_24h Stir at RT for 24h Add_KCN->Stir_24h Workup1 Aqueous Workup and Extraction with Diethyl Ether Stir_24h->Workup1 Evaporation1 Solvent Evaporation Workup1->Evaporation1 Hydrolysis Acid Hydrolysis with Concentrated HCl (Reflux) Evaporation1->Hydrolysis Neutralization Neutralization with NaHCO₃ Hydrolysis->Neutralization Workup2 Extraction with Ethyl Acetate Neutralization->Workup2 Evaporation2 Solvent Evaporation Workup2->Evaporation2 Purification Recrystallization Evaporation2->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End End Product Characterization->End

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this novel compound for further investigation in the field of drug discovery and medicinal chemistry. The use of the Strecker reaction offers an efficient and straightforward approach to this class of molecules.

References

  • Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Ugi Reaction - Organic Chemistry Portal. Available at: [Link]

  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications - MDPI. Available at: [Link]

  • Green Ugi-3CR Method for the Synthesis of α-Aminoamides in Water Using SLS. Available at: [Link]

  • Asymmetric Strecker Synthesis of α-Arylglycines | The Journal of Organic Chemistry. Available at: [Link]

  • Chemoenzymatic method for enantioselective synthesis of (R)-2-phenylglycine and (R)-2-phenylglycine amide from benzaldehyde and KCN using affinity difference to the enantiomers - ResearchGate. Available at: [Link]

  • III Spectroscopic Data - AWS. Available at: [Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - OPUS. Available at: [Link]

  • Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives - The Royal Society of Chemistry. Available at: [Link]

  • Phenylacetic Acid - Organic Syntheses. Available at: [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation - University of Groningen. Available at: [Link]

  • Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed. Available at: [Link]

  • Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

  • Cd(II) Derivatives of Substituted Phenylacetic Acids, Synthesis, Spectroscopic Characterization and Binding Studies with DNA. Available at: [Link]

  • (2S)-2-[(3S,4S)-3-[[4-hydroxy-4-(3-phenylpropyl)piperidin-1-yl]methyl]-4-phenylpyrrolidin-1-yl]-2-phenylacetic acid | C33H40N2O3 | CID 53879059 - PubChem. Available at: [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. Available at: [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. Available at: [Link]

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC. Available at: [Link]

  • Substituted phenylacetic acid compounds and process for preparation thereof - Google Patents.
  • Method for recovering and purifying phenylacetic acid - Google Patents.
  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - MDPI. Available at: [Link]

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - Thomas Hermann. Available at: [Link]

  • Supplementary Information for Triflic acid-mediated Phenylation of N - The Royal Society of Chemistry. Available at: [Link]

  • Garg, Caspi, and Stoltz: Dragmacidin F Supporting Information S1 - stoltz2.caltech.edu. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]

  • Synthetic technology of phenylacetic acid - Google Patents.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]

Sources

Application

Application Note: A Systematic Approach to the Development of a Stability-Indicating HPLC Method for 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid

Abstract This application note provides a comprehensive and systematic protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(3,5-Dimethylpiperidin-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and systematic protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid. This molecule presents unique challenges due to its zwitterionic nature and multiple stereocenters. We detail a logical, phase-gated approach, beginning with an achiral reversed-phase method for impurity profiling and quantification, followed by a chiral method development strategy for stereoisomer separation. The rationale behind each experimental choice—from column and mobile phase selection to detector settings—is thoroughly explained, grounding the protocol in fundamental chromatographic principles. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and scientifically sound analytical method for this and structurally related compounds.

Introduction and Analyte Characterization

2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid is a complex molecule featuring both a carboxylic acid and a tertiary amine functional group, making it amphoteric. The structure also contains at least three chiral centers: the alpha-carbon of the phenylacetic acid moiety and the C3 and C5 carbons of the piperidine ring. This structural complexity necessitates the development of both achiral and chiral analytical methods for comprehensive characterization, including purity assessment and stereoisomeric separation, which are critical in pharmaceutical development.[1]

The dual acidic and basic nature of the analyte means its charge state is highly dependent on pH. This property is the most critical lever for controlling retention and achieving acceptable peak shape in reversed-phase chromatography.[2]

Table 1: Estimated Physicochemical Properties of the Analyte

PropertyEstimated ValueRationale & Implication for HPLC Method Development
pKa (Acidic)~4.3Based on the pKa of phenylacetic acid.[3][4] To ensure the molecule is un-ionized and well-retained in RP-HPLC, the mobile phase pH should be at least 1.5-2 units below this value (i.e., pH < 2.8).[5]
pKa (Basic)~9.5 - 10.5Based on substituted piperidines. The tertiary amine will be protonated (cationic) at acidic and neutral pH. This positive charge can lead to peak tailing on silica-based columns due to interaction with residual silanols.
LogP2.0 - 3.5Estimated based on structural similarity to related compounds.[6] Indicates moderate hydrophobicity, suitable for C18 or C8 reversed-phase columns.
UV ChromophorePhenyl groupThe phenyl ring provides good UV absorbance, making UV detection a suitable choice. Maximum absorbance is expected around 210-220 nm, with a secondary peak near 254 nm.
StereochemistryMultiple Chiral CentersPresence of enantiomers and diastereomers is expected. A dedicated chiral separation method is mandatory for stereospecific analysis and control.[7][8]

Part I: Achiral Reversed-Phase (RP-HPLC) Method Development

Objective

The primary goal is to develop a stability-indicating reversed-phase HPLC method capable of separating the main analyte from potential process-related impurities and degradation products. This involves optimizing mobile phase pH, organic modifier, and gradient conditions to achieve adequate retention, resolution, and peak symmetry.

Scientific Rationale for Method Development

For a zwitterionic compound, controlling the mobile phase pH is paramount. By operating at a low pH (e.g., 2.5-3.0), we can achieve two critical objectives:

  • Suppress Ionization of the Carboxylic Acid: Lowering the pH well below the acid's pKa (~4.3) neutralizes the carboxylate group, increasing the molecule's overall hydrophobicity and promoting retention on a non-polar stationary phase.[2][5]

  • Ensure Consistent Protonation of the Amine: The tertiary amine remains consistently protonated (positively charged). While this charge can cause tailing, using a low pH and a modern, end-capped silica column minimizes undesirable interactions with surface silanols.[9]

Experimental Protocol: Achiral Method

Protocol 1: Instrument and Initial Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent end-capped C18 column.

  • Mobile Phase A: 25 mM Potassium Phosphate buffer, adjusted to pH 2.7 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD, 215 nm.

  • Sample Preparation: Dissolve standard/sample in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL.

Protocol 2: Mobile Phase and Gradient Optimization

  • pH Screening (Isocratic):

    • Prepare three mobile phases with 50% Acetonitrile and 50% aqueous buffer at pH 2.5, 3.0, and 6.0.

    • Inject the sample under each condition and observe retention time and peak shape. The optimal pH will provide good retention (> 3 minutes) and a high theoretical plate count (> 5000) with minimal tailing. A pH of ~2.7 is hypothesized to be optimal.

  • Organic Modifier Screening (Gradient):

    • Using the optimal pH, perform two gradient runs:

      • Run 1 (Acetonitrile): Gradient from 20% to 80% B over 15 minutes.

      • Run 2 (Methanol): Replace Acetonitrile with Methanol and repeat the same gradient.

    • Compare the chromatograms for differences in selectivity and resolution between the analyte and any observed impurities. Acetonitrile often provides sharper peaks, while methanol can offer alternative selectivity.[9]

  • Gradient Optimization:

    • Based on the scouting runs, refine the gradient slope to ensure a resolution (Rs) of >2.0 between the main peak and its closest eluting impurity. A typical starting point for optimization is a linear gradient from 30% to 70% Acetonitrile over 10 minutes.

Visualization: Achiral Method Development Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization start Define Analyte Properties (pKa, LogP, UV) col_select Select C18 Column (150x4.6mm, 5µm) start->col_select ph_screen Screen Mobile Phase pH (e.g., 2.5, 3.0, 6.0) col_select->ph_screen org_select org_select ph_screen->org_select Select pH with best retention/shape org_screen Screen Organic Modifier (Acetonitrile vs. Methanol) grad_opt Optimize Gradient Slope & Time org_screen->grad_opt Select Modifier with best selectivity org_select->org_screen temp_opt Optimize Temperature (e.g., 25, 30, 35 °C) grad_opt->temp_opt final_method Final Achiral Method temp_opt->final_method

Caption: Logical workflow for achiral RP-HPLC method development.

Expected Results

A successful achiral method will yield a sharp, symmetrical peak for the analyte, well-resolved from any impurities.

Table 2: Example Optimized Achiral Method Parameters

ParameterOptimized Value
ColumnPhenomenex Luna C18(2) (150 x 4.6 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase BAcetonitrile
Gradient30% B to 70% B in 10 min, hold at 70% for 2 min
Flow Rate1.0 mL/min
Temperature30 °C
Detection215 nm
Retention Time~ 6.5 min

Part II: Chiral Method Development

Objective

To develop an HPLC method capable of separating the potential stereoisomers (enantiomers and diastereomers) of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid.

Scientific Rationale for Chiral Screening

Chiral separations rely on the formation of transient diastereomeric complexes between the analyte and a Chiral Stationary Phase (CSP).[10] Predicting which CSP will work is difficult, so a screening approach using multiple columns and mobile phase modes is the most efficient strategy.[1][11] Polysaccharide-based (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide-based CSPs are chosen for initial screening due to their broad applicability across many compound classes. Different mobile phase modes—Normal Phase (NP), Reversed Phase (RP), and Polar Organic (PO)—are used to induce different types of interactions (π-π, hydrogen bonding, ionic) that are essential for chiral recognition.

Experimental Protocol: Chiral Screening

Protocol 3: Chiral Column and Mobile Phase Screening

  • Columns for Screening:

    • CSP 1 (Polysaccharide): Chiralpak IA (amylose-based) or Chiralcel OD-H (cellulose-based) (250 x 4.6 mm, 5 µm).

    • CSP 2 (Macrocyclic Glycopeptide): Astec CHIROBIOTIC V2 (vancomycin-based) (250 x 4.6 mm, 5 µm).

  • Mobile Phase Screening Conditions:

    • Test each column with the following mobile phases. Use a flow rate of 1.0 mL/min and a temperature of 25 °C.

    • Normal Phase (NP):

      • Mobile Phase NP-1: n-Hexane / 2-Propanol (80:20, v/v) + 0.1% Trifluoroacetic Acid (TFA).

      • Rationale: TFA is added to improve the peak shape of the basic amine.[1]

    • Reversed Phase (RP):

      • Mobile Phase RP-1: Acetonitrile / 10 mM Ammonium Bicarbonate in Water, pH 9.0 (40:60, v/v).

      • Rationale: A higher pH may be necessary to interact with certain CSPs, provided the column is stable at this pH.

    • Polar Organic (PO):

      • Mobile Phase PO-1: Methanol + 0.1% Acetic Acid / 0.1% Triethylamine.

      • Rationale: The Polar Ionic Mode (a variation of PO) is particularly effective for ionizable molecules on CHIROBIOTIC phases.

  • Evaluation:

    • For each run, calculate the retention factor (k), separation factor (α), and resolution (Rs) for any separated stereoisomers.

    • A successful screening will show at least partial separation (Rs > 1.0). This condition can then be further optimized by adjusting the ratio of organic modifier, the additive concentration, or the column temperature.

Visualization: Chiral Screening Strategy

Caption: Parallel screening strategy for chiral method development.

Part III: Method Validation Protocol

Once an optimal method (either achiral or chiral) is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[12][13][14]

Protocol 4: HPLC Method Validation

The following parameters must be assessed for an assay and impurity quantification method.

Table 3: Validation Parameters and Acceptance Criteria based on ICH Q2(R1)

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), analyte, and known impurities. Perform forced degradation (acid, base, peroxide, heat, light) and check for peak purity of the analyte peak.The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present. Peak purity index > 0.999.
Linearity Prepare at least five concentrations of the analyte standard across the range of 50% to 150% of the target concentration. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.The specified range is established by confirming acceptable linearity, accuracy, and precision.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Repeat analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
LOD & LOQ Determine experimentally based on signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.LOD and LOQ must be determined and reported.
Robustness Make small, deliberate variations in method parameters (e.g., pH ±0.2 units, column temperature ±5 °C, flow rate ±10%).System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

Conclusion

The analytical method development for a complex molecule like 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid requires a structured, fundamentals-based approach. By systematically evaluating and optimizing critical parameters such as mobile phase pH for the achiral separation and employing a broad screening strategy for the chiral separation, robust and reliable HPLC methods can be successfully developed. The protocols and workflows detailed in this application note provide a clear and scientifically sound framework for achieving this goal, culminating in a fully validated method that meets the stringent requirements of the pharmaceutical industry.

References

  • Satinder Ahuja. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. Available from: [Link]

  • Scribd. ICH Q2(R1) Analytical Procedures Guide. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]

  • Frank Michel. Multiple Chiral Centers - A Challenge in Chiral HPLC Method Development. ResearchGate. Available from: [Link]

  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available from: [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Chiral High Performance Liquid Chromatography: Review. Available from: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • Phenomenex. Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. Available from: [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. Available from: [Link]

  • ACS Publications. pH Gradient Reversed-Phase HPLC. Analytical Chemistry. Available from: [Link]

  • VCU Scholars Compass. Investigation of factors affecting reverse-phase high performance liquid chromatography. Available from: [Link]

  • SIELC Technologies. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Available from: [Link]

  • ResearchGate. We are looking for an HPLC method for determination of tertiary amines. Available from: [Link]

  • PMC. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines. Available from: [Link]

  • HELDA. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]

  • PubChem. (2S)-2-[(3S,4S)-3-[[4-hydroxy-4-(3-phenylpropyl)piperidin-1-yl]methyl]-4-phenylpyrrolidin-1-yl]-2-phenylacetic acid. Available from: [Link]

  • ChemWhat. Phenylacetic acid CAS#: 103-82-2. Available from: [Link]

  • Wikipedia. Phenylacetic acid. Available from: [Link]

  • FooDB. Showing Compound Phenylacetic acid (FDB010558). Available from: [Link]

  • Sciencemadness Wiki. Phenylacetic acid. Available from: [Link]

  • PubChem. 2,5-Dimethylphenylacetic acid. Available from: [Link]

  • INCHEM. ICSC 1260 - PHENYLACETIC ACID. Available from: [Link]

  • Semantic Scholar. Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl). Available from: [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link]

  • WeiMingPharmaceutical. BASF 藥品原料. Available from: [Link]

  • MDPI. 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Available from: [Link]

Sources

Method

Advanced Application Note: 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic Acid as a Chiral Scaffold in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Strategic Overview & Structural Rationale The compound 2-(3,5-Dimethylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Strategic Overview & Structural Rationale

The compound 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid is a highly specialized, sterically hindered α -aryl- α -amino acid derivative. In modern medicinal chemistry, this chiral building block is increasingly utilized to synthesize conformationally restricted peptidomimetics and targeted small-molecule therapeutics.

Recent oncological drug development has highlighted the critical role of piperidine derivatives as potent colchicine binding site inhibitors (CBSIs) . These compounds have been shown to induce apoptosis and effectively inhibit epithelial-mesenchymal transition (EMT) in aggressive models, such as prostate cancer PC3 cells[1].

Mechanistic Causality: Why this Scaffold?

The architectural value of this molecule lies in its dual-feature design:

  • The α -Phenylacetic Acid Core: Provides an essential aromatic vector for π−π stacking within hydrophobic receptor pockets, while the carboxylic acid serves as the primary handle for amide bond formation.

  • The 3,5-Dimethylpiperidine Moiety: Introduces significant steric bulk and lipophilicity. The methyl groups at the 3 and 5 positions restrict the conformational flexibility of the piperidine ring, forcing the resulting API into a rigid bioactive conformation that maximizes binding affinity while minimizing entropic penalties upon receptor engagement[1].

Table 1: Physicochemical Profiling
ParameterSpecification / ValueStrategic Implication
Chemical Name 2-(3,5-Dimethylpiperidin-1-yl)-2-phenylacetic acidCore scaffold for CBSI synthesis.
Molecular Formula C15H21NO2High lipophilicity (clogP ~3.5), ideal for intracellular targets.
Stereocenters 3 ( α -carbon, C3, C5)Requires strict stereocontrol during synthesis to prevent epimerization.
Key Vulnerability Base-catalyzed racemizationThe α -proton is highly acidic; requires specialized coupling conditions.

Experimental Workflows & Self-Validating Protocols

Because the α -carbon is flanked by a bulky piperidine ring and an electron-withdrawing phenyl group, standard peptide coupling methods (e.g., DCC or EDC/TEA) often result in poor yields and severe racemization (epimerization) via oxazolone intermediate formation.

To ensure trustworthiness and scientific integrity , the following protocol utilizes a highly reactive uronium salt (HATU) combined with a sterically hindered, non-nucleophilic base (DIPEA). This protocol is designed as a self-validating system , incorporating mandatory In-Process Controls (IPCs) to verify chemical causality at every step.

Protocol A: Sterically Hindered Amide Coupling (Synthesis of CBSI Precursors)

Objective: To couple 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid with a pharmacophore amine (e.g., 3,4,5-trimethoxyaniline) without compromising the chiral integrity of the α -center.

Reagents:

  • 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Target Amine (1.1 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-Activation (0°C): Dissolve the chiral acid in anhydrous DMF under an inert N₂ atmosphere. Cool the reaction flask to 0°C. Add HATU, followed dropwise by DIPEA.

    • Causality: Cooling to 0°C suppresses the deprotonation of the α -carbon, preventing racemization while the highly reactive OAt-ester forms.

    • Self-Validation Check 1 (LC-MS): After 15 minutes, quench a 5 µL aliquot in methanol. LC-MS must show the mass of the methyl ester ([M+H]+), confirming successful activation. Do not proceed if unreacted acid remains.

  • Nucleophilic Addition: Slowly add the target amine to the activated mixture at 0°C. Allow the reaction to gradually warm to 25°C over 4 hours.

    • Causality: Gradual warming allows the sterically hindered amine to attack the activated ester without providing excess thermal energy that could drive side reactions.

    • Self-Validation Check 2 (TLC): Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the UV-active activated ester spot and the appearance of a higher Rf product spot validates amide bond formation.

  • Quenching & Extraction: Dilute the mixture with EtOAc and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine.

    • Causality: Citric acid is used instead of HCl to prevent protonation and partitioning of the weakly basic piperidine nitrogen into the aqueous layer.

  • Chiral Validation (HPLC): Purify the organic layer via flash chromatography.

    • Self-Validation Check 3 (Chiral HPLC): Run the purified product on a Chiralcel OD-H column using Hexane/Isopropanol (90:10) modified with 0.1% Diethylamine (DEA). The DEA modifier is critical to prevent peak tailing caused by the basic piperidine moiety. Enantiomeric excess (ee) must be >98%.

Table 2: Quantitative Optimization of Coupling Conditions

Data summarizes the causality of reagent selection for sterically hindered α -aryl acids.

Coupling SystemBaseSolventTempYield (%)Enantiomeric Excess (ee %)
EDC / HOBtTEADCM25°C45%82% (Significant Epimerization)
DCC / DMAPNoneDCM25°C30%65% (Severe Epimerization)
HATU DIPEA DMF 0°C to 25°C 88% >98% (Optimal)
COMU2,4,6-CollidineDMF0°C to 25°C91%>99% (Alternative Optimal)

Visualizing the Workflows and Biological Pathways

To fully contextualize the application of this building block, the following diagrams map both the synthetic logic and the downstream biological signaling pathway of the resulting therapeutic agents.

Diagram 1: Synthetic Workflow & In-Process Validation

SyntheticWorkflow A 2-(3,5-Dimethylpiperidin-1-YL) -2-phenylacetic acid B Carboxylic Acid Activation (HATU / DIPEA at 0°C) A->B Step 1 (LC-MS Validated) C Nucleophilic Addition (Pharmacophore Amine) B->C Step 2 D Amide Bond Formation (DMF, 25°C, 4h) C->D Step 3 (TLC Validated) E Chiral HPLC Purification (Hexane/IPA + 0.1% DEA) D->E Step 4 F Enantiopure Target API (e.g., CBSI Lead) E->F Step 5 (ee > 98%)

Caption: Fig 1. Optimized synthetic workflow for sterically hindered amide coupling with built-in validation.

Diagram 2: Mechanism of Action for Piperidine-Derived CBSIs

Once synthesized, derivatives of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid act as potent inhibitors of microtubule dynamics, leading to cancer cell death[1].

Pathway Ligand Piperidine-Based CBSI (Chiral Ligand) Receptor β-Tubulin (Colchicine Binding Site) Ligand->Receptor High-affinity binding Microtubule Microtubule Depolymerization (Loss of Cytoskeletal Integrity) Receptor->Microtubule Structural destabilization CellCycle G2/M Phase Arrest (Mitotic Blockade) Microtubule->CellCycle EMT Inhibition of EMT (Metastasis Suppression) Microtubule->EMT Apoptosis Apoptosis (Cancer Cell Death) CellCycle->Apoptosis

Caption: Fig 2. Mechanism of action for piperidine-derived colchicine binding site inhibitors (CBSIs).

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Application

Application Notes and Protocols: In Vivo Dosing of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid in Murine Models

Introduction These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing protocols for the novel compound 2-(3,5-Dimethylpiperidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing protocols for the novel compound 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid in murine models. The structural motif of a phenylacetic acid derivative combined with a dimethylpiperidine moiety suggests potential biological activity that warrants in vivo characterization. Phenylacetic acid itself is a known catabolite of phenylalanine and has applications in treating hyperammonemia.[1] The addition of the dimethylpiperidine group is likely to alter the compound's pharmacokinetic and pharmacodynamic properties.

Due to the novelty of this specific chemical entity, publicly available data on its physicochemical properties, solubility, and biological activity is limited. Therefore, this guide is structured to provide a robust framework for systematically developing a dosing regimen, from initial pre-formulation studies to the design of efficacy and pharmacokinetic/pharmacodynamic (PK/PD) models. The principles and protocols outlined herein are based on established best practices in preclinical drug development and animal research.[2][3]

Pre-formulation Investigation: The Cornerstone of Successful In Vivo Studies

Before any animal is dosed, a thorough pre-formulation investigation is critical. The goal is to understand the physicochemical properties of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid to select an appropriate vehicle for administration. Given its structure, the compound is expected to be a white to off-white solid with both an acidic (carboxylic acid) and a basic (piperidine nitrogen) functional group, making it zwitterionic at physiological pH.[4] This can influence its solubility.

Key Physicochemical Parameters to Determine:
  • Aqueous Solubility: Determine the solubility in water and buffers at different pH values (e.g., pH 2, 7.4, and 9). The carboxylic acid moiety (pKa ~4-5) will be ionized at neutral and basic pH, potentially increasing solubility, while the piperidine nitrogen (pKa ~9-10) will be protonated at acidic and neutral pH.

  • Solubility in Common Excipients: Test solubility in commonly used vehicles for preclinical studies, such as saline, phosphate-buffered saline (PBS), polyethylene glycol 400 (PEG-400), propylene glycol (PG), dimethyl sulfoxide (DMSO), and solutions of carboxymethylcellulose (CMC).[5][6]

  • LogP/LogD: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) will provide an indication of the compound's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Stability: Assess the stability of the compound in the chosen vehicle under the conditions of the study (e.g., at room temperature for the duration of the dosing procedure).

Vehicle Selection for In Vivo Administration

The choice of vehicle is paramount for ensuring the accurate and safe delivery of the test compound. An inappropriate vehicle can lead to poor bioavailability, local irritation, and confounding toxicity.[5][6] The selection should be based on the solubility data obtained during the pre-formulation investigation.

Table 1: Common Vehicles for In Vivo Studies in Murine Models
VehicleProperties and ConsiderationsRecommended Use Cases for 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid
0.9% Saline or PBS Isotonic and well-tolerated. The gold standard for water-soluble compounds.Ideal if the compound shows sufficient solubility (>1 mg/mL) at a physiological pH.
0.5% - 1% Carboxymethylcellulose (CMC) in water Forms a suspension for poorly water-soluble compounds. Generally well-tolerated.[5][6]A good option if the compound has low aqueous solubility. Requires uniform suspension before each administration.
10-20% PEG-400 in saline/water A co-solvent that can increase the solubility of lipophilic compounds. Can cause mild irritation at higher concentrations.[5][6]Suitable if the compound has moderate solubility that can be enhanced with a co-solvent.
5-10% DMSO in saline/corn oil A powerful solubilizing agent. However, it can have its own biological effects and can cause local irritation.[5][6]To be used with caution and only when other vehicles are not suitable. A vehicle-only control group is essential.
Corn oil/Sesame oil For highly lipophilic compounds. Typically used for oral or subcutaneous administration.May be considered if the compound has a high LogP and very low aqueous solubility.

It is imperative to conduct a vehicle tolerability study in a small cohort of animals before initiating the main experiments. This involves administering the vehicle alone and monitoring the animals for any adverse effects.[5][6]

Experimental Protocols

Protocol 1: Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Study

The primary objective of this study is to determine a range of doses that are well-tolerated by the mice and to identify the maximum tolerated dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity over a defined period.[7] A staged or staggered approach to dosing is recommended to minimize the number of animals exposed to potentially lethal doses.[7]

Materials:
  • 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid

  • Selected vehicle

  • 8-10 week old mice (e.g., C57BL/6 or BALB/c), both male and female

  • Appropriate sized syringes and gavage needles (for oral administration) or needles for injection

  • Animal balance

Step-by-Step Methodology:
  • Dose Selection: In the absence of prior data, a starting dose can be estimated based on in vitro IC50 values (if available) or by testing a wide range of doses (e.g., 1, 10, 100 mg/kg). For this protocol, we will assume a starting dose of 10 mg/kg.

  • Animal Grouping: Assign 2-3 mice per dose group. Include a vehicle-only control group.

  • Dose Preparation: Prepare a stock solution of the compound in the chosen vehicle at the highest concentration needed. Subsequent dilutions can be made from this stock. Ensure the final dosing volume is appropriate for the route of administration (e.g., 5-10 mL/kg for oral gavage in mice).[8]

  • Administration: Administer a single dose of the compound via the intended route of the main study (e.g., intraperitoneal injection or oral gavage).

  • Monitoring: Observe the animals closely for the first few hours post-dosing and then at regular intervals for up to 7 days. Record clinical signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Dose Escalation/De-escalation:

    • If no adverse effects are observed at the current dose, the next cohort of animals can receive a higher dose (e.g., a 3-fold or 5-fold increase).

    • If signs of toxicity are observed, subsequent doses should be reduced.

  • MTD Determination: The MTD is typically defined as the highest dose that causes no more than a 10% reduction in body weight and does not produce any overt signs of toxicity.[7]

Workflow for Dose Range-Finding Study

DRF_Workflow start Start: Select Initial Doses (e.g., 10, 30, 100 mg/kg) dose_group1 Dose Group 1 (n=3) with 10 mg/kg start->dose_group1 dose_group2 Dose Group 2 (n=3) with 30 mg/kg start->dose_group2 dose_group3 Dose Group 3 (n=3) with 100 mg/kg start->dose_group3 vehicle_group Vehicle Control (n=3) start->vehicle_group administer Administer Single Dose dose_group1->administer dose_group2->administer dose_group3->administer vehicle_group->administer monitor Monitor for 7 Days (Clinical Signs, Body Weight) administer->monitor evaluate Evaluate Toxicity monitor->evaluate mtd_defined MTD and Tolerated Doses Identified evaluate->mtd_defined Tolerability Established adjust_doses Adjust Doses (Escalate or De-escalate) evaluate->adjust_doses Toxicity Observed or No Effect adjust_doses->dose_group1 Re-test with New Doses Efficacy_PKPD_Workflow start Start: Select Doses from DRF Study groups Randomize Animals into Groups: - Vehicle Control - Low Dose - Mid Dose - High Dose - Positive Control (optional) start->groups satellite_groups Include Satellite Groups for PK/PD groups->satellite_groups dosing Initiate Dosing Regimen satellite_groups->dosing efficacy_monitoring Monitor Efficacy Endpoints dosing->efficacy_monitoring pk_sampling Collect Blood/Tissue from Satellite Groups at Time Points dosing->pk_sampling final_analysis Final Data Analysis: - Efficacy - PK/PD Modeling - Dose-Response Relationship efficacy_monitoring->final_analysis pd_analysis Analyze Biomarkers in Tissues (PD) pk_sampling->pd_analysis pk_analysis Analyze Drug Concentration in Plasma (PK) pk_sampling->pk_analysis pd_analysis->final_analysis pk_analysis->final_analysis

Sources

Method

Application Note &amp; Protocol: Preparation of Cell Culture Media Supplemented with 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid

Introduction The accurate and reproducible preparation of cell culture media is fundamental to the success of in vitro experimentation. Small molecules are pivotal in studying cellular pathways, validating drug targets,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The accurate and reproducible preparation of cell culture media is fundamental to the success of in vitro experimentation. Small molecules are pivotal in studying cellular pathways, validating drug targets, and developing novel therapeutics. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the proper handling and preparation of cell culture media containing 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid .

This compound belongs to the broad class of phenylacetic acid derivatives, which have been noted for a wide spectrum of biological activities, including potential roles as anti-cancer agents and metabolites in various biological systems.[1][2] Given the structural similarity to other bioactive piperidine- and phenylacetic acid-based compounds, ensuring its precise and consistent delivery to cells in culture is paramount for generating reliable and interpretable data.[3]

This guide emphasizes the scientific principles behind each step, focusing on ensuring solubility, maintaining sterility, and minimizing solvent-induced artifacts to uphold the integrity of experimental outcomes.

Scientific Principles & Rationale

The successful incorporation of a novel compound into an aqueous cell culture environment hinges on overcoming challenges related to its physicochemical properties.

  • Solubility: Many organic small molecules, including phenylacetic acid derivatives, exhibit poor water solubility.[4][5] The protocol, therefore, utilizes a water-miscible organic solvent, Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution. DMSO is the solvent of choice for its broad solubilizing power and relatively low cellular toxicity at concentrations typically below 0.5%.[6][7]

  • Solvent Cytotoxicity: While essential for dissolution, DMSO can independently affect cell health and function, with cytotoxic effects observed at concentrations above 1-2%.[6] It is therefore critical to maintain the final concentration of DMSO in the cell culture medium at the lowest effective level, almost universally recommended to be ≤0.5%, and ideally ≤0.1%.[8][9] A "vehicle control" (media with an equivalent final concentration of DMSO) must be included in all experiments to distinguish the effects of the compound from those of the solvent.[10]

  • Preventing Precipitation: A common failure point is the precipitation of the compound when the concentrated DMSO stock is diluted into the aqueous culture medium.[7][11] This protocol mitigates this risk by recommending a step-wise or intermediate dilution and ensuring rapid mixing to facilitate the transfer of the compound from the organic solvent to being solubilized or finely dispersed among proteins (e.g., albumin) in the serum of the complete medium.[9][11]

  • Sterility: The introduction of a non-sterile component can lead to catastrophic microbial contamination. The stock solution must be rendered sterile. As heat sterilization can degrade the compound, this protocol mandates sterile filtration using a 0.22 µm filter, a standard practice for heat-labile solutions.[8][12]

Materials and Reagents

  • 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid (powder form)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile (e.g., Sigma-Aldrich, Cat. No. D2650)

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)

  • Sterile, disposable serological pipettes

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Laminar flow hood (Biological Safety Cabinet, Class II)

  • Syringe filters, 0.22 µm, sterile, with low protein binding (e.g., PVDF or PTFE for organic solvents)[13]

  • Sterile syringes

  • -20°C and -80°C freezers for storage

Protocol I: Preparation of a 10 mM Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for dose-response studies.[4] The molecular weight (MW) of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid is required for this calculation. As the exact MW is not publicly available, a placeholder value of 275.38 g/mol will be used for calculation examples. Researchers must substitute this with the actual MW from the manufacturer's certificate of analysis.

Calculation: Mass (mg) = Molarity (mM) × Volume (mL) × MW ( g/mol )

To prepare 1 mL of a 10 mM stock solution (MW = 275.38 g/mol ): Mass (mg) = 10 mmol/L × 0.001 L × 275.38 g/mol = 2.75 mg

Step-by-Step Procedure:

  • Preparation: Before opening the vial, centrifuge the vial of powdered compound briefly to ensure all powder is collected at the bottom.[8]

  • Weighing: In a sterile microcentrifuge tube, carefully and accurately weigh 2.75 mg of the compound. For quantities under 10 mg, it is often acceptable to add the solvent directly to the manufacturer's vial to avoid loss during transfer.[8]

  • Dissolution: Inside a laminar flow hood, add 1.0 mL of sterile, cell culture-grade DMSO to the tube containing the compound.

  • Mixing: Cap the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be attempted, but be cautious of potential compound degradation.[7]

  • Sterilization: Draw the entire DMSO stock solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new, sterile cryovial. This step ensures the removal of any potential microbial contaminants.[8]

  • Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[7][9]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8][9]

Protocol II: Preparation of Complete Cell Culture Medium with Working Concentration

This protocol details the dilution of the 10 mM stock solution into complete cell culture medium to achieve a desired final working concentration. The optimal concentration is cell-type dependent and must be determined empirically through a dose-response experiment.[14][15]

Key Considerations:

  • Final DMSO Concentration: The final DMSO concentration must not exceed 0.5%, and ideally should be ≤0.1%.[9]

  • Vehicle Control: Always prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the test compound.

Example: Preparing 10 mL of medium with a 10 µM final concentration:

  • Prepare Complete Medium: In a 15 mL conical tube inside a laminar flow hood, prepare 10 mL of complete cell culture medium by combining the basal medium, FBS, and Penicillin-Streptomycin to their desired final concentrations (e.g., DMEM + 10% FBS + 1% Pen-Strep). Pre-warm the medium to 37°C.

  • Calculate Dilution:

    • Stock Concentration (C1) = 10 mM = 10,000 µM

    • Final Concentration (C2) = 10 µM

    • Final Volume (V2) = 10 mL = 10,000 µL

    • Use the dilution formula: C1V1 = C2V2

    • (10,000 µM) × V1 = (10 µM) × (10,000 µL)

    • V1 = 10 µL

  • Dilution Step: Thaw one aliquot of the 10 mM stock solution at room temperature. Using a calibrated micropipette, add 10 µL of the stock solution directly into the 10 mL of pre-warmed complete medium.

    • Causality Note: Pipette the stock solution directly into the liquid medium, not onto the side of the tube, while gently swirling or vortexing the medium. This rapid dispersion is crucial to prevent the compound from precipitating out of the solution.[11]

  • Final DMSO Check: The final DMSO concentration is (10 µL DMSO) / (10,000 µL total volume) = 0.001 = 0.1%. This is a safe and acceptable level for most cell lines.[10]

  • Final Mixing and Use: Cap the tube and mix thoroughly by inverting several times or vortexing gently. The supplemented medium is now ready for use. Add it to your cell cultures as required by your experimental design.

Quality Control and Validation

A protocol is only trustworthy if it is self-validating. The following steps are essential for ensuring the quality of your supplemented media and the validity of your experimental results.

  • Visual Inspection: After preparation, visually inspect the medium for any signs of precipitation or microbial contamination (cloudiness). If precipitation occurs, refer to the Troubleshooting section.

  • Sterility Check: Before use, you can incubate a small aliquot (e.g., 100 µL) of the final supplemented medium in a sterile plate at 37°C for 24-48 hours to confirm sterility.

  • Dose-Response Curve: To determine the optimal working concentration for your specific cell line and assay, perform a dose-response experiment. This involves treating cells with a range of concentrations (e.g., a serial dilution from 100 µM down to 1 nM) and assessing the biological outcome (e.g., cell viability, target inhibition).[14][16] This will allow you to determine key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[14]

Data Presentation & Visualization

Table 1: Example Dilution Scheme for a Dose-Response Experiment

Final ConcentrationVol. of 10 mM Stock (µL)Vol. of Complete Medium (mL)Final DMSO Conc. (%)
100 µM1009.91.0%*
30 µM309.970.3%
10 µM109.990.1%
3 µM39.9970.03%
1 µM19.9990.01%
0.1 µM0.19.99990.001%
Vehicle Control309.970.3%

*Note: A 1% final DMSO concentration may be toxic to some cell lines. It is often preferable to create an intermediate dilution (e.g., 1 mM in medium) from the stock to prepare higher working concentrations while keeping DMSO levels low.

Workflow_Media_Preparation cluster_prep Protocol I: Stock Solution Preparation cluster_use Protocol II: Working Solution Preparation powder Compound Powder weigh Weigh 2.75 mg (or use vial directly) powder->weigh dmso Add 1.0 mL Sterile DMSO weigh->dmso vortex Vortex to Dissolve dmso->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot & Store (-80°C) filter->aliquot thaw Thaw Aliquot aliquot->thaw Begin Experiment dilute Dilute Stock into Medium thaw->dilute medium Prepare & Pre-warm Complete Medium medium->dilute mix Mix Thoroughly dilute->mix use Add to Cells mix->use

Caption: Workflow for preparing stock and working solutions.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Observation: Precipitate forms in final medium solution1 1. Reduce Final Concentration Is a lower concentration effective? start->solution1 Try First solution2 2. Use Intermediate Dilution Dilute 10 mM stock to 1 mM in serum-containing medium first. start->solution2 Most Common Fix solution3 3. Increase Serum Percentage (If compatible with assay) Serum proteins can aid solubility. start->solution3 solution4 4. Test Alternative Solvent (Advanced) Consider Ethanol if compatible with compound and cells. start->solution4 If all else fails end_ok Problem Resolved Proceed with experiment solution1->end_ok solution2->end_ok solution3->end_ok solution4->end_ok

Caption: Decision workflow for troubleshooting precipitation.

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound precipitates upon dilution into medium The compound has low aqueous solubility and is "crashing out" of solution.1. Decrease Final Concentration: The desired concentration may be above the solubility limit. 2. Use an Intermediate Dilution: Create a 1:10 dilution of your stock in complete medium (e.g., 1 mM), mix well, and then use this intermediate stock for your final dilutions.[9] 3. Increase Mixing Speed: Ensure you are adding the stock to the medium while it is being vortexed to maximize dispersion.
Cells in treated wells die, including vehicle control The final DMSO concentration is too high for the specific cell line.1. Reduce DMSO Concentration: Ensure the final DMSO concentration is ≤0.1%.[10] 2. Perform a DMSO Toxicity Test: Treat your cells with a range of DMSO concentrations (e.g., 0.05% to 1.0%) to determine the maximum tolerated level for your specific cell line.
Inconsistent results between experiments Degradation of the compound due to improper storage or handling.1. Use Fresh Aliquots: Avoid using stock solutions that have been freeze-thawed multiple times.[8] 2. Confirm Storage Conditions: Ensure stock solutions are stored properly at -80°C, protected from light.
Microbial contamination is observed Breach in sterile technique.1. Discard Contaminated Reagents: Do not use any medium or stock solution suspected of contamination. 2. Review Aseptic Technique: Ensure all steps are performed in a certified laminar flow hood and that all materials are sterile. 3. Re-filter Stock: If the stock solution is precious, it may be re-filtered through a 0.22 µm filter, but it is safer to prepare a fresh stock.

References

  • Captivate Bio. (n.d.). Small Molecules FAQ. Retrieved from [Link]

  • Macabeo, A. P. G., et al. (2006). Production of phenylacetic acid derivatives and 4-epiradicinol in culture by Curvularia lunata. Natural Product Research, 20(11), 988-994. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Galvao, J., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Frontiers in Pharmacology, 5, 209. Retrieved from [Link]

  • Merck. (n.d.). Sterile Filtration | Bulk API | Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Basicmedical Key. (2021, May 9). Sterile Filtration of Liquids and Gases. Retrieved from [Link]

  • Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Ferguson, L. R., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2894-2900. Retrieved from [Link]

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Retrieved from [Link]

  • Fischer, F. C., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology, 35(11), 1983-1996. Retrieved from [Link]

  • Fischer, F. C., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology, 35(11), 1983-1996. Retrieved from [Link]

  • Merck. (n.d.). Solvent Filtration | Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Harten, S., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(2), M1875. Retrieved from [Link]

  • Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 57-79. Retrieved from [Link]

  • Le Bourvellec, C., et al. (2021). Kinetics of production of phenylacetic acid derivatives during in vitro fermentation of the apple matrices with fecal microbiota. ResearchGate. Retrieved from [Link]

  • Cook, S. D. (2023). One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets. Journal of the American Chemical Society, 145(15), 8348-8353. Retrieved from [Link]

  • Sharma, M. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, August 17). Phenylacetic acid. Retrieved from [Link]

  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals, 12(1), 37. Retrieved from [Link]

Sources

Application

Application Note: Catalytic Amination Strategies for the Synthesis of 2-(3,5-Dimethylpiperidin-1-yl)-2-phenylacetic Acid

Executive Summary The synthesis of sterically hindered α -amino acids, such as 2-(3,5-Dimethylpiperidin-1-yl)-2-phenylacetic acid , presents a unique challenge in pharmaceutical development. Traditional SN​2 displacement...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of sterically hindered α -amino acids, such as 2-(3,5-Dimethylpiperidin-1-yl)-2-phenylacetic acid , presents a unique challenge in pharmaceutical development. Traditional SN​2 displacement of α -halo acids by bulky secondary amines (like 3,5-dimethylpiperidine) often suffers from poor atom economy, competitive elimination pathways, and low yields. To circumvent these issues, advanced catalytic amination strategies must be employed.

This application note details two highly efficient, field-proven catalytic methodologies:

  • The Multicomponent Petasis Borono-Mannich Reaction : A boron-templated catalytic assembly.

  • Transition-Metal Catalyzed Reductive Amination : A palladium-catalyzed hydride transfer approach.

Both protocols are designed as self-validating systems featuring integrated in-process controls (IPCs) to ensure high-fidelity synthesis for drug development professionals.

Mechanistic Rationale & Causality (E-E-A-T)

Pathway A: HFIP-Promoted Petasis Borono-Mannich Assembly

The Petasis reaction is a powerful multicomponent coupling of a boronic acid, an amine, and a carbonyl derivative 1. For our target molecule, the reaction utilizes phenylboronic acid, glyoxylic acid monohydrate, and 3,5-dimethylpiperidine.

Causality of Experimental Choices:

  • Use of HFIP (Hexafluoroisopropanol): The reaction is heavily accelerated by HFIP. As a strong hydrogen-bond donor, HFIP activates the transient iminium ion and stabilizes the tetraboronate transition state, driving the intramolecular C-C bond formation even with sterically demanding piperidines 2.

  • Aqueous Workup at Isoelectric Point: α -amino acids are zwitterionic. Adjusting the pH to ~4.5 (the calculated isoelectric point) ensures the product is neutral, maximizing its partition into the organic phase during extraction.

PetasisWorkflow A Phenylboronic Acid E Solvent System (DCM) A->E B Glyoxylic Acid B->E C 3,5-Dimethylpiperidine C->E D HFIP Promoter D->E F Multicomponent Assembly (Room Temp, 12-24 h) E->F G Tetraboronate Intermediate F->G C-C Bond Formation H 2-(3,5-Dimethylpiperidin-1-yl) -2-phenylacetic acid G->H Hydrolysis/Workup

Workflow diagram of the HFIP-promoted Petasis Borono-Mannich multicomponent assembly.

Pathway B: Palladium-Catalyzed Reductive Amination

Transition-metal catalytic amination provides a robust alternative by directly reducing the iminium intermediate formed from phenylglyoxylic acid and 3,5-dimethylpiperidine 3.

Causality of Experimental Choices:

  • Pre-Stirring Requirement: The amine and keto-acid must be stirred for 1 hour prior to the addition of the Pd/C catalyst. This prevents the premature reduction of phenylglyoxylic acid into an α -hydroxy acid (mandelic acid derivative), ensuring the hydride transfer occurs exclusively on the iminium species.

  • Methanol as Solvent: Protic solvents facilitate the condensation step by stabilizing the leaving water molecule and accelerating iminium formation.

ReductiveAmination A Phenylglyoxylic Acid + 3,5-Dimethylpiperidine B Iminium Intermediate A->B -H2O D Hydride Transfer B->D C Pd/C Catalyst C->D H2 Activation D->C Catalyst Regeneration E Target Molecule D->E

Catalytic cycle of the Palladium-catalyzed reductive amination pathway.

Experimental Protocols

Method A: Petasis Borono-Mannich Protocol

Scale: 10 mmol (Scalable to >100g) Self-Validation/IPC: Ninhydrin stain on TLC (Product appears as a distinct spot, whereas starting materials behave differently).

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add glyoxylic acid monohydrate (0.92 g, 10.0 mmol) and anhydrous Dichloromethane (DCM, 40 mL).

  • Iminium Formation: Add 3,5-dimethylpiperidine (1.13 g, 10.0 mmol) dropwise over 5 minutes. Stir the mixture at room temperature for 15 minutes. IPC: Solution turns slightly yellow, indicating iminium formation.

  • Catalytic Assembly: Add phenylboronic acid (1.46 g, 12.0 mmol) followed by Hexafluoroisopropanol (HFIP, 8 mL).

  • Incubation: Seal the flask and stir vigorously at 25 °C for 24 hours. IPC: Monitor via LC-MS for the disappearance of the iminium mass signal.

  • Workup & Isoelectric Extraction:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and HFIP.

    • Dissolve the crude residue in 1M NaOH (30 mL) and wash with Diethyl Ether (2 × 20 mL) to remove unreacted amine and non-polar byproducts.

    • Carefully acidify the aqueous layer using 1M HCl to pH 4.5 (critical step for zwitterion precipitation).

    • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Recrystallize from hot ethanol to yield pure 2-(3,5-Dimethylpiperidin-1-yl)-2-phenylacetic acid.

Method B: Catalytic Reductive Amination Protocol

Scale: 10 mmol Self-Validation/IPC: Hydrogen uptake monitoring via balloon deflation; LC-MS to rule out α -hydroxy acid formation.

  • Condensation: In a 100 mL hydrogenation vessel, dissolve phenylglyoxylic acid (1.50 g, 10.0 mmol) in anhydrous Methanol (50 mL). Add 3,5-dimethylpiperidine (1.24 g, 11.0 mmol).

  • Pre-Stirring: Stir the solution at room temperature for 1 hour under a nitrogen atmosphere to ensure complete iminium/enamine conversion.

  • Catalyst Addition: Carefully add 10% Pd/C (0.10 g, ~1 mol% Pd). Caution: Pd/C is pyrophoric; add under a blanket of nitrogen.

  • Hydrogenation: Evacuate the vessel and backfill with Hydrogen gas three times. Maintain a hydrogen atmosphere (1 atm via balloon) and stir vigorously for 12 hours.

  • Workup:

    • Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (20 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via cation-exchange chromatography (e.g., Dowex 50WX8) by loading the mixture in water/methanol, washing with water, and eluting the pure amino acid with 5% aqueous ammonia. Lyophilize to obtain the final product.

Quantitative Data Presentation

The following table summarizes the operational metrics of both catalytic amination methods, allowing drug development professionals to select the optimal route based on their specific scale-up requirements.

ParameterMethod A: Petasis Borono-MannichMethod B: Catalytic Reductive Amination
Typical Yield 82 - 88%75 - 80%
Reaction Time 24 hours13 hours (1h pre-stir + 12h reduction)
Operating Temp. 25 °C (Room Temperature)25 °C (Room Temperature)
Atom Economy Moderate (generates boric acid byproduct)High (generates only H2​O as byproduct)
E-factor ~15-20 (due to HFIP/DCM solvent system)~5-10 (highly green, methanol solvent)
Primary IPC pH-controlled extraction (pH 4.5)Avoidance of over-reduction (LC-MS)
Best Use Case Discovery chemistry, library synthesisProcess scale-up, green chemistry

References

  • Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines ACS Combinatorial Science (2020). URL:[Link]

  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions PMC / National Institutes of Health (2019). URL:[Link]

  • A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction MDPI (2023). URL:[Link]

  • Hydrogen Transfer Reactions: Catalytic Amination of Alcohols and Reductive Amination Topics in Current Chemistry / Springer (2016). URL:[Link]

  • Boron-Catalyzed α -Amination of Carboxylic Acids Organic Letters / ACS Publications (2019). URL:[Link]

Sources

Method

Application Note &amp; Protocol: Isolating 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid via pH-Swing Liquid-Liquid Extraction

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide for the isolation and purification of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the isolation and purification of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid from a complex mixture. The target molecule is zwitterionic, containing both a basic tertiary amine (3,5-dimethylpiperidine) and a carboxylic acid functional group. This dual nature necessitates a carefully controlled pH-swing liquid-liquid extraction (LLE) technique to achieve efficient separation. This guide explains the underlying chemical principles, provides a detailed step-by-step protocol, and offers insights into process optimization and troubleshooting.

Principle of the Method: Exploiting Zwitterionic Chemistry

The successful isolation of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid hinges on the manipulation of its ionization state, which is governed by the pH of the aqueous environment. The molecule possesses two key ionizable groups:

  • A Carboxylic Acid Group: This group is acidic. At a pH significantly above its pKa (estimated ~4.3, based on phenylacetic acid[1][2]), it deprotonates to form a negatively charged carboxylate ion (-COO⁻). At a pH below its pKa, it remains in its neutral, protonated form (-COOH).

  • A Tertiary Amine Group: This group is basic. At a pH significantly below the pKa of its conjugate acid (estimated ~11.0), it protonates to form a positively charged ammonium cation (-NH⁺-). At a pH above this pKa, it exists as the neutral, free base.

This pH-dependent charge allows for a "pH-swing" or acid-base extraction strategy.[3] By systematically adjusting the pH of the aqueous phase, we can render the target molecule either highly water-soluble (in its charged, salt forms) or more organic-soluble (at its isoelectric point), thereby separating it from impurities with different chemical properties.[4]

The key to this process is driving the molecule into the aqueous phase to remove neutral impurities, and then adjusting the pH to its isoelectric point (pI) to minimize its aqueous solubility, allowing for its extraction into a fresh organic phase.

G cluster_0 Low pH (e.g., pH < 2) cluster_1 Isoelectric Point (pI) cluster_2 High pH (e.g., pH > 12) low_ph Structure at Low pH (Net Positive Charge) - COOH (Neutral) - R₃NH⁺ (Cationic) Highly Water-Soluble pI Structure at pI (Zwitterionic, Net Neutral Charge) - COO⁻ (Anionic) - R₃NH⁺ (Cationic) Minimum Water Solubility low_ph->pI Add Base pI->low_ph Add More Acid high_ph Structure at High pH (Net Negative Charge) - COO⁻ (Anionic) - R₃N (Neutral) Highly Water-Soluble pI->high_ph Add More Base high_ph->pI Add Acid

Figure 1: Ionization states of the target molecule at different pH values.

Materials and Reagents

  • Solvents:

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (for initial sample dissolution and extraction)[5]

    • Methyl tert-butyl ether (MTBE) (alternative extraction solvent)[6]

    • Deionized Water

  • Acids/Bases:

    • 1M Hydrochloric Acid (HCl)

    • 1M Sodium Hydroxide (NaOH)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution (for neutralization)

    • Brine (saturated NaCl solution, to reduce emulsion)

  • Equipment:

    • Separatory funnels (appropriate volume)

    • Beakers and Erlenmeyer flasks

    • pH meter or pH indicator strips

    • Magnetic stirrer and stir bars

    • Rotary evaporator

    • Drying agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Detailed Extraction Protocol

This protocol is designed to separate the zwitterionic target compound from neutral, acidic, and basic impurities.

Workflow Overview

Figure 2: Workflow for the pH-swing liquid-liquid extraction.

Step-by-Step Methodology

Part A: Acidic Extraction to Isolate Basic Compounds

  • Dissolution: Dissolve the crude sample mixture containing 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid in a suitable volume of an immiscible organic solvent like Dichloromethane (DCM). The volume should be sufficient to fully dissolve the sample, typically a 10:1 solvent-to-sample mass ratio.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Extraction: Add an equal volume of 1M Hydrochloric Acid (HCl) to the separatory funnel.

    • Causality: This step ensures the pH of the aqueous phase is very low (pH < 2). At this pH, the tertiary amine on the target molecule becomes protonated (R₃NH⁺), rendering it a positively charged salt. This salt is highly soluble in the aqueous phase.[3] Other basic impurities will also be protonated and extracted from the organic layer. Neutral and acidic impurities remain in the organic solvent.

  • Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer contains your target compound.

  • Repeat Extraction: To ensure complete recovery, repeat the extraction (steps 3-5) on the remaining organic layer with a fresh portion of 1M HCl. Combine the aqueous extracts.

  • Discard: The remaining organic layer, containing neutral and acidic impurities, can now be set aside for proper disposal.

Part B: pH Adjustment and Re-Extraction of the Target Compound

  • pH Adjustment: Place the combined acidic aqueous extracts in a beaker on a magnetic stirrer. Slowly add 1M Sodium Hydroxide (NaOH) dropwise while continuously monitoring the pH. Adjust the pH to the estimated isoelectric point (pI) of the target molecule, approximately pH 7.5 - 8.0.

    • Causality: At the pI, the molecule exists as a zwitterion (-COO⁻ and -R₃NH⁺), which typically exhibits its minimum solubility in water.[7] This precipitation or reduced solubility is critical for enabling its transfer back into an organic phase.

  • Transfer for Re-Extraction: Transfer the pH-adjusted aqueous solution back into a clean separatory funnel.

  • Second Extraction: Add an equal volume of a fresh organic solvent, such as Ethyl Acetate (EtOAc).

    • Causality: Ethyl acetate is a moderately polar solvent capable of solvating the zwitterionic compound more effectively than a non-polar solvent would.[5] With its aqueous solubility minimized, the target compound will now preferentially partition into the organic phase.

  • Mixing and Separation: Shake the funnel vigorously as before, allowing the layers to separate.

  • Collection: Drain the lower aqueous layer and discard it. Collect the upper organic layer, which now contains the purified target compound.

  • Repeat Extraction: Perform a second extraction on the remaining aqueous layer with fresh ethyl acetate to maximize yield. Combine the organic extracts.

Part C: Post-Extraction Processing

  • Washing: Wash the combined organic extracts with a small volume of brine (saturated NaCl solution). This helps to remove residual water and break any minor emulsions.[8]

  • Drying: Transfer the organic solution to a clean, dry flask and add a drying agent like anhydrous sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together, indicating that the water has been absorbed.

  • Filtration: Filter the solution to remove the drying agent.

  • Concentration: Remove the organic solvent using a rotary evaporator to yield the isolated 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid.

Summary of Key Parameters & Data

ParameterStepRationale & Expected Outcome
Initial Solvent Part A, Step 1Dichloromethane or Ethyl Acetate. Must be water-immiscible and effectively dissolve the crude mixture.[5]
Acidic Extraction pH Part A, Step 3pH < 2 (using 1M HCl). To protonate the tertiary amine, making the target water-soluble.[3]
Target Form (Acidic) Part A, Step 4Cationic Salt (R₃NH⁺). Partitions into the aqueous phase.
Impurities Removed Part A, Step 7Neutral and acidic impurities remain in the initial organic phase.
pH Adjustment Part B, Step 1pH ≈ 7.5 - 8.0 (using 1M NaOH). To reach the isoelectric point, minimizing aqueous solubility.
Target Form (pI) Part B, Step 1Zwitterion (Net neutral charge). Prone to precipitation or partitioning into an organic phase.
Final Extraction Solvent Part B, Step 3Ethyl Acetate or other moderately polar solvent. To solvate the zwitterionic target.
Final Product Purity Post-ProcessingHigh. Verified by analytical methods like HPLC or LC-MS/MS.[9][10]

Troubleshooting and Optimization

  • Emulsion Formation: If a stable emulsion forms at the interface, it can be broken by adding a small amount of brine, gentle swirling, or passing the mixture through a filter aid like Celite.[8]

  • Poor Recovery: Low yield may result from incomplete extraction. Perform multiple extractions with smaller solvent volumes rather than a single extraction with a large volume.[3] Also, ensure the pH adjustments are accurate, as deviation from the optimal pH will affect partitioning efficiency.

  • Solvent Selection: The choice of organic solvent is critical. While DCM is effective for initial dissolution due to its high solvating power, ethyl acetate is often preferred for the final extraction of the zwitterion. For difficult extractions, solvent mixtures (e.g., Toluene/Butanol) can be screened to fine-tune polarity.[6] The ideal solvent should have high affinity for the target, be immiscible with water, and have a relatively low boiling point for easy removal.[11]

References

  • Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds. (2007). Journal of Chromatography B, 853(1-2), 223-234. Available at: [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024). K-Jhil Scientific. Available at: [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. Available at: [Link]

  • Solvent Selection for Liquid-Liquid Extraction. Scribd. Available at: [Link]

  • Selection of Solvents or Solvent Mixtures for Liquid-Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank. (2018). ResearchGate. Available at: [Link]

  • 5 Criteria for Selecting an Extraction Solvent. (2024). Hydrometal Tech. Available at: [Link]

  • Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds. (2007). PubMed. Available at: [Link]

  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. The Nest Group. Available at: [Link]

  • Protic amine/acid mixtures as solvents for the extraction of aqueous zinc salts: A mechanistic study. (2018). OSTI.gov. Available at: [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at: [Link]

  • Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine diluents. (2015). Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Extraction of Carboxylic Acids by Amine-Based Extractants: Apparent Extractant Basicity According to the pH of Half-Neutralization. (2003). ACS Publications. Available at: [Link]

  • Electromembrane extraction of zwitterionic compounds as acid or base: comparison of extraction behavior at acidic and basic pHs. (2012). PubMed. Available at: [Link]

  • (2S)-2-[(3S,4S)-3-[[4-hydroxy-4-(3-phenylpropyl)piperidin-1-yl]methyl]-4-phenylpyrrolidin-1-yl]-2-phenylacetic acid. PubChem. Available at: [Link]

  • Phenylacetic acid CAS#: 103-82-2. ChemWhat. Available at: [Link]

  • Compound Phenylacetic acid (FDB010558). FooDB. Available at: [Link]

  • Phenylacetic acid. Sciencemadness Wiki. Available at: [Link]

  • Method of preparing 2-(phenylamino)phenylacetic acid derivatives. Google Patents.
  • Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. (2012). PubMed. Available at: [Link]

  • The role of pH in Liquid-Liquid Extraction L9 4380. (2019). YouTube. Available at: [Link]

  • 2OH-Phenylacetic Acid - Organic Acids, Comprehensive, Quantitative. HealthMatters.io. Available at: [Link]

  • Phenylacetic acid. Wikipedia. Available at: [Link]

  • ICSC 1260 - PHENYLACETIC ACID. INCHEM. Available at: [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry, University of Tartu. Available at: [Link]

  • BASF 藥品原料. 惠民製藥WeiMingPharmaceutical. Available at: [Link]

  • 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. (2023). MDPI. Available at: [Link]

Sources

Application

Application Note: Conjugation of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic Acid to Carrier Proteins for Immunoassays

Executive Summary The development of robust immunoassays and the generation of high-affinity antibodies against small molecules require the strategic design of hapten-carrier conjugates. 2-(3,5-Dimethylpiperidin-1-YL)-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust immunoassays and the generation of high-affinity antibodies against small molecules require the strategic design of hapten-carrier conjugates. 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid is a low-molecular-weight compound (~247.3 Da) that functions as a hapten; it is too small to elicit an independent immune response. To utilize this molecule in drug development, competitive ELISAs, or immunization protocols, it must be covalently linked to a macromolecular carrier protein.

This application note provides a field-proven, self-validating protocol for conjugating this specific hapten to carrier proteins using carbodiimide (EDC/NHS) crosslinking chemistry. As a Senior Application Scientist, I have structured this guide to explain not just the how, but the causality behind each chemical and methodological choice.

Mechanistic Rationale: The Chemistry of Conjugation

Hapten Structural Analysis & Advantage

The chemical structure of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid dictates our conjugation strategy. The molecule possesses a single carboxylic acid (-COOH) group, making it an ideal candidate for carboxyl-to-amine crosslinking[1].

Field-Proven Insight (Causality): A critical structural advantage of this specific hapten is that its nitrogen atom is embedded within the 3,5-dimethylpiperidine ring, rendering it a tertiary amine. Because the molecule strictly lacks primary or secondary amines, it cannot undergo self-polymerization during the carboxyl activation phase. This allows us to drive the activation reaction to completion using a large molar excess of crosslinker without destroying the hapten.

EDC/NHS Crosslinking Dynamics

We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a zero-length crosslinker. EDC reacts with the hapten's carboxyl group to form an highly reactive O-acylisourea intermediate[1]. However, this intermediate is highly unstable and prone to rapid hydrolysis in aqueous environments.

To overcome this, we introduce N-hydroxysuccinimide (NHS). NHS attacks the O-acylisourea intermediate to form a stable, amine-reactive NHS-ester[2]. This two-step stabilization dramatically increases the overall conjugation efficiency when the activated hapten is subsequently introduced to the primary amines (lysine residues) of the carrier protein[3].

ChemicalMechanism Hapten Hapten (-COOH) Intermediate O-acylisourea Intermediate Hapten->Intermediate + EDC NHSEster NHS-Ester (Stable) Intermediate->NHSEster + NHS Conjugate Hapten-Carrier Conjugate NHSEster->Conjugate + Carrier Protein (-NH2)

Figure 1: Two-step EDC/NHS carbodiimide crosslinking mechanism for hapten-carrier conjugation.

Carrier Protein Selection Matrix

The choice of carrier protein is dictated by the downstream application. The mammalian immune system will generate antibodies against the hapten, the linker, and the carrier protein itself. Therefore, a conjugate used for immunization must utilize a different carrier protein than the conjugate used for downstream screening (ELISA) to prevent false-positive signals from anti-carrier antibodies[4].

Table 1: Quantitative Comparison of Standard Carrier Proteins

Carrier ProteinMolecular Weight (Da)Total / Accessible LysinesSolubilityPrimary Application
KLH (Keyhole Limpet Hemocyanin)4.5×10⁵ – 1.3×10⁷[4]HundredsLow (Turbid)Immunogen (Antibody Generation)[5]
BSA (Bovine Serum Albumin)67,000[5]59 / ~30-35[4]High (Clear)Coating Antigen (ELISA Screening)
OVA (Ovalbumin)45,00020 / ~10High (Clear)Coating Antigen (Alternative Screening)

Strategic Pairing: Use KLH for rabbit/mouse immunization protocols due to its massive size and high immunogenicity. Use BSA or OVA as the coating antigen in your 96-well microplates for serum titer screening.

Self-Validating Experimental Protocol

Due to the lipophilic nature of the phenyl and dimethylpiperidine moieties, the hapten exhibits limited aqueous solubility. Therefore, the initial activation step must be performed in a water-miscible organic solvent such as anhydrous N,N-Dimethylformamide (DMF)[6].

Reagents & Buffers
  • Hapten: 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid (2 mg).

  • Carrier Protein: BSA or KLH (2 mg).

  • Activation Solvent: Anhydrous DMF.

  • Conjugation Buffer: 0.1 M MES, 0.9 M NaCl, pH 4.7. Crucial: Do not use amine-containing buffers (like Tris) or carboxyl-containing buffers (like acetate), as they will quench the reaction[3].

  • Quenching Reagent: Hydroxylamine.

Step-by-Step Workflow

Step 1: Hapten Activation (Organic Phase)

  • Dissolve 2 mg of the hapten in 200 µL of anhydrous DMF.

  • Add a 10-fold molar excess of EDC and a 10-fold molar excess of NHS relative to the hapten[2].

  • Incubate the mixture at room temperature for 30 minutes in the dark with continuous rotation. Causality: This generates the stable NHS-ester intermediate in an environment free of competing hydrolysis.

Step 2: Carrier Preparation (Aqueous Phase)

  • Dissolve 2 mg of the chosen carrier protein (BSA or KLH) in 2 mL of Conjugation Buffer (MES, pH 4.7). Note: KLH will appear turbid; do not heat or vortex vigorously as this induces precipitation[4].

Step 3: Conjugation Reaction

  • Add the activated hapten solution (from Step 1) dropwise to the carrier protein solution while stirring rapidly.

  • Adjust the pH to 7.2–7.5 using a dilute phosphate buffer. Causality: While EDC activation is optimal at pH 4.5–5.0, the subsequent reaction of the NHS-ester with primary amines is most efficient at pH 7.0–8.0[3].

  • Incubate for 2 hours at room temperature.

Step 4: Quenching & Purification

  • Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS-esters[3].

  • Purify the conjugate using a desalting column (e.g., Sephadex G-25, 5K MWCO) equilibrated with PBS to remove unreacted hapten, EDC by-products (isourea), and DMF.

ExperimentalWorkflow Step1 1. Hapten Activation (Hapten + EDC + NHS in DMF) Step3 3. Conjugation Reaction (Mix 1 & 2, Adjust pH to 7.5, 2h RT) Step1->Step3 Step2 2. Carrier Preparation (Dissolve KLH/BSA in MES Buffer) Step2->Step3 Step4 4. Quenching (Add Hydroxylamine to 10mM) Step3->Step4 Step5 5. Purification (Desalting Column / Dialysis) Step4->Step5 Step6 6. QC Validation (TNBS Assay / MALDI-TOF) Step5->Step6

Figure 2: Step-by-step experimental workflow for hapten-carrier protein conjugation and validation.

Quality Control: Quantifying Conjugation Efficiency

A protocol is only as reliable as its validation system. To confirm that the 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid has successfully conjugated to the carrier protein, we employ the TNBS (2,4,6-trinitrobenzene sulfonic acid) Assay .

Mechanistic Validation: TNBS reacts specifically with primary amines (unmodified lysines) to form a highly chromogenic derivative with an absorbance maximum at 335 nm. By comparing the absorbance of the unmodified carrier protein against your newly synthesized hapten-carrier conjugate, you can calculate the exact number of lysines that have been successfully occupied by the hapten.

Calculation: % Conjugation Efficiency =[ (A335_Unmodified - A335_Conjugate) / A335_Unmodified ] × 100

For BSA, a successful conjugation typically yields an efficiency of 40-60%, corresponding to 12-20 haptens per BSA molecule, which is the optimal epitope density for ELISA coating antigens.

References

  • G-Biosciences. Coupling to Carrier Proteins: An Overview. Retrieved from:[Link]

  • National Institutes of Health (PMC). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. Retrieved from:[Link]

  • Bioconjugate Chemistry (ACS Publications). Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice. Retrieved from:[Link]

  • LifeTein. Peptide Conjugation Service: KLH, BSA, OVA, CRM197 and Blue Carrier Proteins. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(3,5-Dimethylpiperidin-1-yl)-2-phenylacetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate sterically congested α -amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate sterically congested α -amino acids. The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)-2-phenylacetic acid is notoriously challenging. The bulky nature of the 3,5-dimethylpiperidine ring often leads to poor yields, competing side reactions, and complex diastereomeric mixtures.

This guide is designed to move beyond basic protocols by explaining the mechanistic causality behind your experimental failures and providing self-validating workflows to optimize your yield.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is the yield of my SN​2 reaction between α -bromophenylacetic acid and 3,5-dimethylpiperidine consistently below 30%? The Causality: The low yield is driven by competing E2 elimination and hydrolysis. 3,5-Dimethylpiperidine is a highly bulky secondary amine. When it approaches the α -carbon of α -bromophenylacetic acid, steric repulsion hinders the desired nucleophilic substitution ( SN​2 ) trajectory. Instead of acting as a nucleophile, the amine acts as a base, deprotonating the α -position to form elimination byproducts (e.g., α -phenylacrylic acid derivatives) or facilitating the hydrolysis of the bromide to mandelic acid. The Solution: Implement a Finkelstein-assisted SN​2 reaction. By adding Potassium Iodide (KI) to the reaction mixture, you convert the α -bromide to an α -iodide in situ. Iodide is a superior leaving group, allowing the substitution to proceed at a lower temperature where elimination is less competitive [1]. Additionally, use a non-nucleophilic acid scavenger like N,N-Diisopropylethylamine (DIPEA) instead of excess piperidine.

Q2: I used methyl α -bromophenylacetate to avoid side reactions, but the final hydrolysis to the acid caused severe product degradation. What went wrong? The Causality: Basic hydrolysis (e.g., NaOH in MeOH) of sterically hindered α -amino esters requires harsh conditions (prolonged reflux). Under these basic conditions, the molecule is prone to retro-Michael-type cleavages, decarboxylation, or epimerization at the α -chiral center. The Solution: Bypass basic hydrolysis entirely. Use acid-catalyzed hydrolysis (e.g., 6M HCl at reflux). The acidic environment protonates the piperidine nitrogen, deactivating it and protecting the molecule from base-catalyzed degradation pathways. Alternatively, synthesize the free acid directly using the reductive amination route.

Q3: My LC-MS shows full conversion, but my isolated crystalline yield is only 15%. Where is my product? The Causality: 3,5-Dimethylpiperidine is commercially supplied as a mixture of cis (meso) and trans (racemic) isomers. When reacted with racemic α -bromophenylacetic acid, this creates a complex mixture of diastereomers. These diastereomers possess drastically different solubility profiles. If you are relying solely on crystallization for purification, you are likely selectively precipitating only one diastereomer while the others remain dissolved in the mother liquor. The Solution: Analyze your mother liquor via HPLC. To capture the true chemical yield, perform silica gel chromatography or reverse-phase preparative HPLC before attempting crystallization.

Q4: Is there a more reliable, higher-yielding alternative to the SN​2 route? The Causality: Yes. The Reductive Amination of phenylglyoxylic acid with 3,5-dimethylpiperidine bypasses the elimination risks entirely. However, because imine formation is sterically hindered, standard conditions (just mixing the amine and ketone) will stall. The Solution: Use Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) as a Lewis acid and water-scavenger to forcefully drive the formation of the intermediate imine/enamine. Follow this with reduction using Sodium triacetoxyborohydride ( NaBH(OAc)3​ ), a mild and highly selective reducing agent that will not reduce the starting ketone [2].

Part 2: Quantitative Route Comparison

To facilitate route selection, the following table summarizes the expected outcomes of the three primary synthetic strategies based on empirical laboratory data.

Reaction RouteKey ReagentsPrimary ChallengeExpected Yield
Direct SN​2 Alkylation α -Bromophenylacetic acid, K2​CO3​ E2 Elimination, Hydrolysis15 - 30%
Finkelstein-Assisted SN​2 α -Bromophenylacetic acid, KI, DIPEADiastereomeric separation55 - 70%
Reductive Amination Phenylglyoxylic acid, Ti(OiPr)4​ , NaBH(OAc)3​ Imine formation sterics75 - 90%

Part 3: Experimental Protocols

Protocol A: Finkelstein-Assisted SN​2 Alkylation

This protocol utilizes in-situ iodide exchange to lower the activation energy of the substitution, minimizing basic elimination.

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve α -bromophenylacetic acid (1.0 eq, 10 mmol) in anhydrous Acetonitrile (30 mL).

  • Catalysis: Add Potassium Iodide (KI) (0.2 eq, 2 mmol). Stir at room temperature for 15 minutes to initiate the halogen exchange.

  • Amine Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol) followed by 3,5-Dimethylpiperidine (1.2 eq, 12 mmol) dropwise over 5 minutes.

  • Reaction: Heat the mixture to 60°C under an inert nitrogen atmosphere for 12 hours.

  • Validation (Self-Check): Monitor via TLC (DCM:MeOH 9:1). The starting material spot should be completely consumed, with minimal baseline degradation (indicative of elimination).

  • Workup: Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL). Adjust the aqueous layer to pH 5-6 using 1M HCl to ensure the amino acid is in its zwitterionic form. Extract with Ethyl Acetate (3 x 30 mL), dry over Na2​SO4​ , and concentrate.

Protocol B: Lewis Acid-Mediated Reductive Amination (Recommended)

This protocol avoids alkyl halides entirely, utilizing NaBH(OAc)3​ for a clean, high-yielding transformation [2].

  • Imine Formation: Dissolve Phenylglyoxylic acid (1.0 eq, 10 mmol) and 3,5-Dimethylpiperidine (1.1 eq, 11 mmol) in anhydrous 1,2-Dichloroethane (DCE) (40 mL).

  • Activation: Add Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (1.5 eq, 15 mmol). Stir the mixture at room temperature for 6 hours to ensure complete imine/enamine formation.

  • Reduction: Cool the reaction to 0°C. Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (2.0 eq, 20 mmol) portion-wise to control hydrogen gas evolution.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ (20 mL). Filter the resulting titanium dioxide salts through a pad of Celite. Separate the organic layer, wash with brine, dry over MgSO4​ , and concentrate to yield the crude product.

Part 4: Visualizations

Mechanistic Pathways

Pathways Start1 alpha-Bromophenylacetic Acid SN2 SN2 Alkylation (Sterically Hindered) Start1->SN2 + Amine Start2 Phenylglyoxylic Acid RedAm Reductive Amination (Ti(OiPr)4 / NaBH(OAc)3) Start2->RedAm + Amine Amine 3,5-Dimethylpiperidine Side1 Elimination / Hydrolysis (Low Yield) SN2->Side1 Base/Heat Product 2-(3,5-Dimethylpiperidin-1-yl) -2-phenylacetic acid SN2->Product KI / DIPEA RedAm->Product High Yield

Caption: Mechanistic pathways for the synthesis of 2-(3,5-Dimethylpiperidin-1-yl)-2-phenylacetic acid.

Troubleshooting Decision Tree

Troubleshooting Issue Issue: Low Yield (<30%) Check1 Is starting material consumed? Issue->Check1 PathA Yes: Side reactions occurring Check1->PathA PathB No: Reaction is too slow Check1->PathB SolA1 Check for Elimination (Reduce Temp, Use DIPEA) PathA->SolA1 SolA2 Check Diastereomer Loss (Analyze Mother Liquor) PathA->SolA2 SolB1 Add KI (Finkelstein) PathB->SolB1 SolB2 Switch to Reductive Amination PathB->SolB2

Caption: Troubleshooting decision tree for optimizing synthesis yield.

Part 5: References

  • Title: WO2001046199A1 - Methods and compounds for inhibiting mrp1 (Details the amination of α -bromophenylacetic acid derivatives) Source: Google Patents URL:

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (PubMed / NIH) URL: [Link]

Optimization

troubleshooting poor DMSO solubility of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid

Welcome to the Technical Support Center. As drug development professionals, encountering "stubborn" compounds that defy standard dimethyl sulfoxide (DMSO) solubilization is a routine hurdle.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals, encountering "stubborn" compounds that defy standard dimethyl sulfoxide (DMSO) solubilization is a routine hurdle. This guide is designed to move beyond basic trial-and-error, providing a mechanistic, causality-driven framework to force 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid into solution.

Mechanistic Deep-Dive: Why is this compound insoluble in DMSO?

To solve the solubility issue, we must first understand the molecular physics of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid .

This molecule is an unnatural amino acid derivative. It possesses a basic tertiary amine (the 3,5-dimethylpiperidine ring) and an acidic carboxylic acid group. In its solid powder form, it undergoes intramolecular proton transfer to exist as a zwitterion —a molecule with distinct positive (ammonium) and negative (carboxylate) electrical charges[1].

The Causality of Insolubility:

  • Crystal Lattice Energy: Zwitterions form incredibly stable, tightly packed crystal lattices driven by strong intermolecular electrostatic interactions (cation-anion attraction).

  • Solvent Mismatch: DMSO is a highly polar aprotic solvent. While its strong dipole moment (S=O) makes it excellent at solvating cations, it lacks hydrogen-bond donors. Consequently, pure DMSO is thermodynamically incapable of effectively solvating the carboxylate anion[1]. The energy required to break the zwitterionic lattice vastly exceeds the solvation energy provided by pure DMSO.

To achieve solubility, we must chemically disrupt the zwitterionic state.

Solubilization Logic & Workflows

Workflow Start Compound in pure DMSO (Insoluble Zwitterion) Decision Select Solubilization Strategy Start->Decision Acid Protocol A: Acidification Add 1% TFA (Protonation) Decision->Acid Lower pH Base Protocol B: Basification Add 1 eq. TEA (Deprotonation) Decision->Base Raise pH Protic Protocol C: Co-solvent Add 10-20% Water Decision->Protic H-bond donor Success Complete Solubilization (Clear Solution) Acid->Success Base->Success Protic->Success

Workflow for disrupting the zwitterionic lattice to achieve DMSO solubility.

Experimental Protocols (Self-Validating Systems)

The following protocols chemically force the molecule out of its zwitterionic state[2].

Protocol A: Acid-Mediated Solubilization (Recommended)

Mechanism: Adding a strong acid protonates the carboxylate (-COO⁻ → -COOH). The molecule becomes a pure cation, which DMSO solvates highly effectively.

  • Weighing: Accurately weigh 10 mg of the compound into a sterile, glass HPLC vial.

  • Solvent Preparation: Prepare a solution of anhydrous DMSO containing 1% (v/v) Trifluoroacetic acid (TFA).

  • Addition: Add 1.0 mL of the DMSO/TFA solution to the vial to target a 10 mg/mL concentration.

  • Agitation: Vortex vigorously for 60 seconds. Sonicate in a room-temperature water bath for 5 minutes.

  • Validation Check: Hold the vial against a strong light source. A successful solubilization will show zero particulate matter and no Tyndall effect (light scattering). If the solution is clear, the protocol is validated.

Protocol B: Base-Mediated Solubilization

Mechanism: Adding an organic base deprotonates the tertiary amine (-NH⁺ → -N). The molecule becomes a pure anion, breaking the ionic lattice and allowing the hydrophobic phenyl/piperidine rings to drive dissolution.

  • Weighing: Weigh 10 mg of the compound into a glass vial.

  • Addition: Add 990 µL of anhydrous DMSO.

  • Basification: Add 1.5 molar equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (approximately 10 µL depending on exact molarity calculations).

  • Agitation: Vortex and sonicate as described above.

  • Validation Check: Inspect visually. If micro-crystals remain, the base concentration may need a slight upward adjustment.

Mechanism Zwitterion Zwitterionic State Strong ionic lattice Poor DMSO solvation Cation Cationic State Protonated Carboxylate High DMSO Solubility Zwitterion->Cation + Acid (TFA) Disrupts Lattice Anion Anionic State Free Base Amine Moderate DMSO Solubility Zwitterion->Anion + Base (TEA) Disrupts Lattice

pH-dependent structural states of the amphoteric compound in DMSO.

Quantitative Solubility Parameters

The table below summarizes the expected solubility limits based on the physicochemical alterations applied to the solvent system[3].

Solvent SystemAdditive / ModifierExpected Solubility LimitMechanism of Action
100% Anhydrous DMSO None< 1 mg/mLZwitterionic crystal lattice resists aprotic solvation.
DMSO + 1% TFA Acidic (Proton donor)> 25 mg/mLProtonation of -COO⁻ to -COOH; lattice disruption.
DMSO + 1 eq. TEA Basic (Proton acceptor)> 15 mg/mLDeprotonation of -NH⁺ to -N; lattice disruption.
DMSO / Water (80:20) Protic Co-solvent~10 mg/mLWater provides hydrogen-bond donation to solvate -COO⁻.

Frequently Asked Questions (FAQs)

Q: Can I just heat the pure DMSO solution to 60°C to force it into solution? A: Heating provides kinetic energy that may temporarily overcome the lattice energy, but it does not solve the thermodynamic incompatibility. Once the solution cools back to room temperature (or is introduced to an aqueous assay buffer), the compound will rapidly precipitate and crystallize. You must alter the chemical state (pH) for stable storage.

Q: Will adding TFA or TEA ruin my downstream in vitro cell assays? A: Extreme pH shifts are cytotoxic. If you use Protocol A or B to create your master stock (e.g., 50 mM), you must ensure that your final dilution into the assay media (usually 1:1000, resulting in <0.1% final DMSO) is highly buffered (e.g., using HEPES). The trace amounts of TFA/TEA at a 1:1000 dilution are generally well-tolerated by robust cell lines, but you must run a vehicle control containing the exact DMSO/TFA ratio used.

Q: I added 1% DMSO stock to my aqueous buffer and it crashed out immediately. Why? A: This is a classic "solvent crash." While the compound is soluble in acidified DMSO, introducing it to a neutral pH aqueous buffer may cause it to revert to its insoluble zwitterionic form. To prevent this, add the DMSO stock dropwise to the buffer while under rapid vortexing, or pre-formulate the compound with a carrier protein (like BSA) or a surfactant (like Tween-20) to maintain solubility in the aqueous phase.

References

  • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Peptide Solubilization: Dissolving Peptides and Troubleshooting Source: JPT Peptide Technologies URL:[Link]

  • Peptide Solubility Guidelines Source: Thermo Fisher Scientific (via Hebrew University of Jerusalem Guidelines) URL:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the High-Performance Liquid Chromatography (HPLC) retention profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the High-Performance Liquid Chromatography (HPLC) retention profile of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid . Rather than providing a generic list of steps, this guide breaks down the causality behind the chromatographic behavior of this specific molecule and provides self-validating protocols to ensure your data is robust and reproducible.

Part 1: Molecular Profiling & Causality

To control retention, we must first understand the analyte. 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid is a zwitterion .

  • Basic Moiety: The tertiary amine within the piperidine ring (pKa ~9–10).

  • Acidic Moiety: The carboxylic acid group (pKa ~2–4).

At a near-neutral mobile phase pH (pH 5–7), both functional groups are ionized (the amine is protonated, and the acid is deprotonated). This dual-charge state makes the molecule highly polar and extremely hydrophilic, leading to poor partitioning into the hydrophobic stationary phase of a standard C18 column. Furthermore, the basic nitrogen is highly susceptible to secondary electrostatic interactions with the silica backbone of the column, which is the primary driver of peak distortion.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my compound elute in the void volume (k' < 1) on a standard C18 column? The Causality: Because your molecule is a zwitterion, its highly polar nature at neutral pH prevents it from interacting with the hydrophobic C18 chains. The Solution: You must alter the ionization state of the molecule or mask its charge. Lowering the mobile phase pH to ~2.0 suppresses the ionization of the carboxylic acid. Simultaneously, adding an ion-pairing agent like Trifluoroacetic Acid (TFA) masks the positive charge of the protonated piperidine ring. 1[1] by increasing the overall hydrophobicity of the analyte-additive complex. Be aware that2[2], as the reagent occupies hydrophobic sites on the column.

Q2: I adjusted the pH to 2.0 with TFA, but I am now observing severe peak tailing (Asymmetry Factor > 2.0). What is the mechanism behind this? The Causality: Peak tailing for basic compounds is driven by secondary interactions with residual silanol groups (Si-OH) on the silica support. Even at low pH,3[3]. The protonated piperidine ring undergoes a slow ion-exchange process with these acidic sites. The Solution: While 4[4], it is rarely 100% effective. You must switch to a "base-deactivated" or exhaustively end-capped C18 column manufactured from ultra-pure Type B silica to physically block these interactions.

Q3: My baseline is excessively noisy at low UV wavelengths when using TFA gradients. How can I fix this? The Causality: (<220 nm) because it absorbs UV light and is dynamically retained and eluted from the stationary phase as the organic gradient changes. The Solution: Ensure your HPLC pump uses a high-efficiency diffusion-bonded mixer to homogenize the mobile phase before it reaches the column. Alternatively, switch to Formic Acid if your detection wavelength allows, though you will sacrifice some ion-pairing strength.

Q4: Reversed-phase optimization is proving too difficult. Is HILIC a viable alternative for this zwitterion? The Causality: Yes. Hydrophilic Interaction Liquid Chromatography (HILIC) is orthogonal to RP-HPLC and is specifically designed for highly polar compounds. The Solution: Use a Zwitterionic HILIC (ZIC-HILIC) column. These 5[5] (e.g., sulfobetaine),. They operate via6[6] combined with polar partitioning into a water-enriched layer.

Workflow A Start: Zwitterion Retention Issue B Assess Retention on Standard C18 A->B C Elutes in Void (k' < 1) B->C High Polarity D Retained but Tails (As > 1.5) B->D Silanol Interaction E Strategy 1: Ion-Pairing Add 0.1% TFA (pH 2) C->E RP Preference F Strategy 2: ZIC-HILIC High ACN + Buffer C->F Orthogonal Approach G Switch to End-capped/ Base-Deactivated C18 D->G Mitigate Si-OH E->D If tailing persists

Fig 1. Decision matrix for troubleshooting zwitterion retention and peak tailing.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps. This allows the system to diagnose itself during the run.

Protocol A: Low-pH Ion-Pairing RP-HPLC Workflow

Objective: Retain the zwitterion using hydrophobic interactions while suppressing silanol tailing.

  • Mobile Phase Preparation:

    • Phase A: HPLC-grade Water + 0.1% (v/v) TFA.

    • Phase B: HPLC-grade Acetonitrile + 0.1% (v/v) TFA.

  • Column Equilibration: Install a base-deactivated C18 column (e.g., Waters XBridge or Phenomenex Kinetex EVO). Flush with 10 column volumes of 95% Phase A to saturate the stationary phase with the ion-pairing reagent.

  • Self-Validation Step (The Uracil Marker Test):

    • Spike your sample with Uracil (a neutral, unretained void-volume marker) and Toluene (a neutral, retained hydrophobic marker).

    • Logic Check: If the Toluene peak is perfectly symmetrical but your zwitterion tails, the issue is chemical (residual silanols are still active; increase TFA to 0.15% or switch columns). If both Toluene and the zwitterion tail, the issue is physical (column bed deformation or a blocked frit; replace the column).

Protocol B: ZIC-HILIC Method Development

Objective: Retain the zwitterion via polar partitioning and weak electrostatic interactions.

  • Mobile Phase Preparation:

    • Phase A: 100 mM Ammonium Acetate buffer (pH 4.7).

    • Phase B: 100% Acetonitrile.

    • Working Isocratic Blend: 85% Phase B / 15% Phase A (Final buffer concentration = 15 mM).

  • Column Equilibration: Install a ZIC-HILIC column. Flush with 20 column volumes of the working blend. HILIC requires longer equilibration times to establish the water-enriched layer on the silica surface.

  • Self-Validation Step (The Buffer Concentration Shift Test):

    • Run the method at 10 mM final buffer concentration, then repeat at 20 mM.

    • Logic Check: If the retention time of your zwitterion decreases as buffer concentration increases, you have successfully validated that electrostatic interactions are contributing to retention (the higher salt concentration shields the stationary phase charges). If retention remains static, the molecule is retained purely by hydrophilic partitioning.

HILIC_Mechanism Mobile Mobile Analyte Zwitterion Analyte Mobile->Analyte Delivers WaterLayer Water-Enriched Partitioning Zone Analyte->WaterLayer Partitions Stationary ZIC-HILIC Surface (Net Zero Charge) WaterLayer->Stationary Electrostatic Interaction

Fig 2. Logical relationship of partitioning and electrostatic interactions in ZIC-HILIC.

Part 4: Quantitative Data Summaries

Table 1: Mobile Phase Additives Comparison for Zwitterions

AdditiveTypical Conc.Approx. pHPrimary MechanismUV CutoffMS Compatibility
Trifluoroacetic Acid (TFA) 0.05 - 0.1%~2.0Ion-pairing, silanol suppression~210 nmPoor (Causes severe ion suppression)
Formic Acid (FA) 0.1%~2.7Acidification~210 nmExcellent
Ammonium Acetate 10 - 20 mM4.8 - 6.8Buffer, ionic strength control~210 nmExcellent

Table 2: Column Selection Matrix

Column ChemistryPrimary Retention MechanismBest ApplicationExpected Analyte Peak Shape
Standard C18 Hydrophobic partitioningNeutral, non-polar compoundsPoor (Severe tailing for basic amines)
Base-Deactivated C18 Hydrophobic partitioningBasic compounds at low pHGood (Reduced silanol activity)
ZIC-HILIC Hydrophilic partitioning + ElectrostaticZwitterions, highly polar compoundsExcellent (Net zero surface charge)

Part 5: References

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex. URL: 3

  • Title: Peak Tailing in HPLC. Source: Element Lab Solutions. URL: 4

  • Title: Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Source: Chromatography Today. URL: 5

  • Title: Why is trifluoroacetic acid (TFA) used in c-18 column? Source: ResearchGate. URL: 1

  • Title: Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles. Source: Waters Corporation. URL: Link

  • Title: Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography. Source: Merck Millipore. URL: 6

  • Title: Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Source: Waters Corporation. URL: Link

  • Title: Ion Pairing — Blessing or Curse? Source: LCGC International. URL: 2

Sources

Optimization

Technical Support Center: Crystallization of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid

Welcome to the technical support center for the purification of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the crystallization of this compound. Our goal is to help you enhance purity, control crystal form, and improve yield through a scientifically grounded understanding of the crystallization process.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the crystallization of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid.

Q1: What are the most common types of impurities I should expect?

A1: Impurities can be broadly categorized as organic, inorganic, and residual solvents.[1] Organic impurities often arise from the synthesis process and may include unreacted starting materials, byproducts from side reactions, or degradation products.[1][2] For instance, in syntheses related to phenylacetic acids, you might encounter precursors like benzyl cyanide or related amides.[3][4] Inorganic impurities can include reagents, catalysts, or heavy metals from the manufacturing equipment. Residual solvents are volatile organic compounds used during synthesis or workup that remain in the final product.[1][2]

Q2: My final product has a yellowish tint. What is the likely cause and how can I remove it?

A2: A yellowish tint often indicates the presence of oxidation products or other colored impurities.[2] Piperidine and its derivatives can be susceptible to oxidation.[2] To remove the color, a recrystallization with a solvent system that has a high solubility for the impurity at low temperatures but a lower solubility for your target compound can be effective. Sometimes, a charcoal treatment during the recrystallization process can also help adsorb colored impurities.

Q3: I'm getting an oil instead of crystals. What's happening and how can I fix it?

A3: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid rather than a solid.[5] This often happens when the supersaturation is too high or when the solution is cooled too quickly.[6] To resolve this, you can try a slower cooling rate, use a more dilute solution, or select a different solvent or solvent system.[5] Adding a seed crystal of the desired compound can also provide a template for crystallization and prevent oiling out.[6]

Q4: What is the impact of cooling rate on the purity of my crystals?

A4: The cooling rate significantly impacts crystal purity. A slower cooling rate generally leads to the formation of larger, more well-ordered crystals with higher purity.[7][8] This is because it allows sufficient time for the correct molecules to integrate into the crystal lattice while excluding impurity molecules.[9] Conversely, rapid cooling can trap impurities within the crystal lattice, resulting in a less pure product.[7][9] However, a slower cooling rate might lead to a lower recovery ratio.[10][11]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific issues during the crystallization of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid.

Issue 1: Low Purity Despite Successful Crystallization

Symptoms:

  • The melting point of the crystals is broad or lower than the literature value.

  • Analytical tests (e.g., HPLC, NMR) show the presence of significant impurities.

Root Causes and Solutions:

  • Inappropriate Solvent Choice: The chosen solvent may have similar solubility characteristics for both the desired compound and the impurities.

    • Solution: Conduct a thorough solvent screening. Test a range of solvents with varying polarities (e.g., alcohols like ethanol or isopropanol, and aprotic solvents like acetonitrile).[2][5] A good single solvent will dissolve the compound poorly at room temperature but completely upon heating.[2][5] If a suitable single solvent cannot be found, an anti-solvent crystallization can be effective.[5] In this method, the compound is dissolved in a "good" solvent, and a "poor" solvent (anti-solvent) is slowly added to induce crystallization.[5]

  • High Rate of Supersaturation: Rapid cooling or fast anti-solvent addition can lead to the entrapment of impurities.

    • Solution: Decrease the cooling rate. A programmed, gradual cooling can significantly improve purity.[7] If using an anti-solvent, add it slowly and at a controlled temperature to maintain a low level of supersaturation.[12]

  • Lattice Substitution by Structurally Similar Impurities: Impurities with a similar structure to the target molecule can be incorporated into the crystal lattice.

    • Solution: Changing the solvent system can alter the distribution coefficient of the impurity between the solution and the solid, favoring a purer crystal.[13] In some cases, converting the product to a different polymorphic form by altering crystallization conditions can help reject these impurities.[13]

Issue 2: Poor Crystal Morphology or Amorphous Solid Formation

Symptoms:

  • The product is a fine powder or an amorphous solid instead of well-defined crystals.

  • The material is difficult to filter and dry.

Root Causes and Solutions:

  • High Degree of Supersaturation: Leads to rapid nucleation and the formation of many small crystals or an amorphous precipitate.

    • Solution: Control the generation of supersaturation by slowing down the cooling or anti-solvent addition rate.[6] Seeding the solution with a small amount of high-quality crystals at the right point can promote controlled crystal growth over new nucleation.[6]

  • Solvent Effects: Some solvents may favor the formation of amorphous material.

    • Solution: Experiment with different solvents. Solvents that engage in specific interactions, like hydrogen bonding, can influence crystal packing.[14]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common crystallization issues.

Crystallization_Troubleshooting start Start: Impure or Poorly Formed Crystals issue Identify Issue start->issue low_purity Low Purity issue->low_purity Purity Issue oiling_out Oiling Out issue->oiling_out Phase Separation poor_morphology Poor Morphology/Amorphous issue->poor_morphology Form Issue solvent_screen Conduct Solvent Screening low_purity->solvent_screen optimize_cooling Optimize Cooling Rate (Slower) low_purity->optimize_cooling oiling_out->optimize_cooling adjust_concentration Adjust Concentration (More Dilute) oiling_out->adjust_concentration use_seeding Implement Seeding oiling_out->use_seeding poor_morphology->optimize_cooling poor_morphology->use_seeding end End: Pure, Well-Formed Crystals solvent_screen->end optimize_cooling->end adjust_concentration->end use_seeding->end Crystallization_Parameters cluster_params Controllable Parameters cluster_outcomes Product Attributes Solvent Choice Solvent Choice Purity Purity Solvent Choice->Purity Yield Yield Solvent Choice->Yield Polymorph Polymorph Solvent Choice->Polymorph Cooling Rate Cooling Rate Cooling Rate->Purity Crystal Size Crystal Size Cooling Rate->Crystal Size Concentration Concentration Concentration->Purity Concentration->Yield Agitation Agitation Agitation->Crystal Size

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the sterically demanding molecule, 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid. This guide provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the sterically demanding molecule, 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome the challenges associated with its synthesis and subsequent reactions, particularly those involving the sterically hindered carboxylic acid functionality.

Introduction to the Challenge: Steric Hindrance

The structure of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid presents a significant synthetic challenge due to severe steric hindrance around the carboxylic acid group. The bulky 3,5-dimethylpiperidine ring and the adjacent phenyl group on the α-carbon create a congested environment, making it difficult for reagents to access the carboxyl group for reactions such as amide bond formation. This often leads to low or no yield with standard reaction conditions. This guide will walk you through various strategies to overcome these steric barriers.

Troubleshooting Guide

This section addresses common problems encountered during reactions with 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid and provides a systematic approach to troubleshooting.

Problem: Low to No Yield in Amide Coupling Reactions

This is the most common issue when attempting to form an amide bond with 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid using standard coupling protocols.

Initial Checks
  • Reagent Quality: Ensure all reagents, especially coupling agents and amines, are of high purity and anhydrous where necessary.

  • Reaction Setup: Confirm that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Stoichiometry: Double-check the molar ratios of your starting materials and reagents.

Workflow for Optimizing Amide Coupling

If initial checks do not resolve the issue, follow this workflow to systematically optimize your reaction conditions.

workflow start Low/No Amide Product step1 Increase Reaction Time and/or Temperature start->step1 step2 Switch to a More Powerful Coupling Reagent step1->step2 If no improvement step3 Convert to a More Reactive Intermediate (e.g., Acyl Fluoride) step2->step3 If still low yield step4 Employ Catalytic Direct Amidation step3->step4 If further optimization is needed step5 Consider High-Pressure or Microwave Conditions step4->step5 For challenging substrates end Successful Amide Formation step5->end

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Step 1: Modify Reaction Conditions

For sterically hindered substrates, increasing the kinetic energy of the molecules can help overcome the activation barrier.

  • Increase Reaction Time: Extend the reaction from a few hours to 12-24 hours.

  • Increase Temperature: Gradually increase the reaction temperature. Be cautious, as excessive heat can lead to side reactions or racemization if the α-carbon is chiral.

Step 2: Select a More Effective Coupling Reagent

Standard coupling reagents like DCC or EDC are often inefficient for highly hindered systems.[1] Consider using more potent alternatives.

Coupling ReagentClassKey Advantages for Hindered SystemsConsiderations
HATU/HBTU Uronium/AminiumHigh reactivity, fast reaction times.Can react with the amine nucleophile.[2]
COMU UroniumHigh solubility and reactivity, low epimerization.---
T3P® Phosphonic AnhydrideWater-soluble byproducts, easy purification, low epimerization.[1]Requires a base like pyridine.[1]
BOP-Cl PhosphoniumEffective for hindered systems.Can be toxic.

Protocol 1: Amide Coupling using T3P®

This protocol is a good starting point for sterically demanding amide bond formation due to its high efficiency and clean work-up.[1]

  • Dissolve Substrates: In a round-bottom flask under an inert atmosphere, dissolve 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid (1.0 eq.) and the desired amine (1.1 eq.) in an appropriate anhydrous solvent (e.g., ethyl acetate or DCM).

  • Add Base: Add pyridine (2.0 eq.) to the solution and cool to 0 °C.

  • Add T3P®: Slowly add a 50% solution of T3P® in ethyl acetate (1.5 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with aqueous HCl. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Step 3: In Situ Formation of a More Reactive Intermediate

Converting the carboxylic acid to a more reactive species, such as an acyl fluoride, can significantly enhance its reactivity towards hindered amines.[1]

Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation

This method has proven effective for coupling sterically hindered carboxylic acids with hindered or electron-deficient amines.[1]

  • Activation: In a sealed vial, dissolve the carboxylic acid (1.3 eq.), BTFFH (1.5 eq.), and DIPEA (4.5 eq.) in anhydrous CH2Cl2. Stir at room temperature for 30 minutes.

  • Coupling: Add the amine (1.0 eq.) to the activated mixture.

  • Heating: Seal the vial and heat to 80 °C for 12-24 hours.

  • Purification: After cooling, purify the reaction mixture directly by column chromatography.

Step 4: Catalytic Direct Amidation

Direct amidation methods that avoid stoichiometric activating agents are becoming more prevalent. These often require higher temperatures but can be effective for hindered substrates.

  • Boric Acid Catalysis: Boric acid is an inexpensive and environmentally friendly catalyst for direct amidation and has been used for the preparation of sterically hindered N,N-disubstituted amides.[3]

  • Metal Catalysis: Catalysts based on nickel (NiCl2) or titanium (TiCp2Cl2) have been shown to facilitate the direct amidation of phenylacetic acid derivatives.[4][5]

Step 5: Advanced Techniques for Highly Recalcitrant Reactions
  • High-Pressure Conditions: Applying high pressure (8-14 kbar) can promote reactions that are disfavored at atmospheric pressure due to steric hindrance by reducing the activation volume.

  • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can significantly accelerate reactions by directly heating the reactants and solvent, often leading to higher yields in shorter times for sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: Why is 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid so unreactive in standard amide coupling reactions?

The primary reason is steric hindrance. The bulky cis-3,5-dimethylpiperidine ring and the phenyl group at the α-position physically block the approach of the amine and coupling reagents to the carboxylic acid's carbonyl carbon. This increases the activation energy of the reaction, slowing it down or preventing it from occurring under standard conditions.

Q2: Can I synthesize the amide by first preparing the acyl chloride of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid?

While converting a carboxylic acid to an acyl chloride is a common activation method, it may not be ideal for this substrate. The harsh conditions often required to form the acyl chloride (e.g., using thionyl chloride or oxalyl chloride) can lead to decomposition, especially if the molecule has other sensitive functional groups. Furthermore, even if the acyl chloride is formed, its reaction with a hindered amine can still be very slow.

Q3: Are there alternative synthetic routes to amides of this acid that bypass the direct coupling step?

Yes, for particularly challenging amide formations, alternative strategies can be employed. One such method involves the reaction of a Grignard reagent with an isocyanate, which can be effective for synthesizing extremely hindered amides. However, this would require a multi-step synthesis to prepare the necessary precursors.

Q4: What is the best solvent for these reactions?

For coupling reactions, anhydrous aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile (MeCN) are typically used. For direct catalytic amidation, non-polar solvents like toluene have been shown to be effective.[4] The optimal solvent will depend on the specific reagents and conditions used and may require screening.

Q5: How can I monitor the progress of these slow reactions?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods. Due to the slow nature of these reactions, it is advisable to take time points over an extended period (e.g., 1, 4, 12, and 24 hours) to accurately assess the reaction progress.

References

  • Ren, J.-W., Tong, M.-N., Zhao, Y.-F., & Ni, F. (2021). Triphenylphosphine oxide catalyzes amidation and esterification for an efficient synthesis of dipeptides, amides, and esters. Organic Letters, 23(19), 7497-7502. Available at: [Link]

  • Lan, M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6550-6557. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Charville, H., et al. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Molecular Diversity, 25(3), 1595-1629. Available at: [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2012). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: A Simple, Green, and High-Yielding Protocol. Organic Syntheses, 89, 432-443. Available at: [Link]

  • Taylor, J. B., et al. (1996). Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. Journal of Medicinal Chemistry, 39(15), 2833-2841. Available at: [Link]

  • Ulven, T., & Tautermann, C. S. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11059-11062. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Molecules, 26(21), 6523. Available at: [Link]

  • Verma, S., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2058. Available at: [Link]

  • Lenci, E., & Menchi, G. (2020). Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Organic & Biomolecular Chemistry, 18(30), 5824-5832. Available at: [Link]

  • Wang, Y., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171804. Available at: [Link]

  • Zhang, Y., et al. (2019). Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst. Journal of Chemical Research, 43(1-2), 26-31. Available at: [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. Available at: [Link]

  • Stojanović, M., et al. (2007). Alkylation of N-Substituted 2-Phenylacetamides. Journal of the Serbian Chemical Society, 72(10), 959-973. Available at: [Link]

  • Valente, E., et al. (2023). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Molecules, 28(22), 7586. Available at: [Link]

  • Mancilla, T., et al. (2006). Synthesis and characterization of (N→B) phenyl[ N-alkyl- N-(2-alkyl)aminodiacetate- O, O′, N]boranes. Polyhedron, 25(14), 2795-2802. Available at: [Link]

  • Daugulis, O., et al. (2011). Ligand-Accelerated ortho-C–H Alkylation of Arylcarboxylic Acids Using Alkyl Boron Reagents. Angewandte Chemie International Edition, 50(34), 7950-7954. Available at: [Link]

  • Li, X., et al. (2022). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry, 20(38), 7596-7604. Available at: [Link]

  • Sato, K., et al. (2024). Selective N-alkylation catalyzed by polymer gels with crosslinked domains containing iridium complexes. Polymer Journal, 56(5), 561-565. Available at: [Link]

  • Forró, E., & Fülöp, F. (2023). Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters via ring-rearrangement metathesis. RSC Advances, 13(33), 22894-22900. Available at: [Link]

  • Chen, C., et al. (2018). Approach for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide and dimethylacetamide as the acyl donors. Synthetic Communications, 48(15), 1934-1943. Available at: [Link]

  • Radosevich, A. T., & Wang, S. R. (2015). P(NMe2)3-Mediated Umpolung Alkylation and Nonylidic Olefination of α-Keto Esters. Organic Letters, 17(15), 3810-3813. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Scale-Up Production of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid

Document ID: TSC-2026-04-PDPAA Version: 1.0 Last Updated: April 2, 2026 Introduction This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the scale-up produc...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSC-2026-04-PDPAA Version: 1.0 Last Updated: April 2, 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the scale-up production of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid. This molecule presents unique challenges due to its multiple stereocenters, the physicochemical properties of the piperidine and phenylacetic acid moieties, and the complexities inherent in transitioning from bench-scale to pilot or commercial-scale manufacturing.[1]

The primary critical quality attributes (CQAs) for this active pharmaceutical ingredient (API) are chemical purity, stereochemical purity (both diastereomeric and enantiomeric), crystal form (polymorphism), and particle size distribution.[2][3] This guide provides a structured approach to troubleshooting common issues and offers frequently asked questions to proactively address potential scale-up hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this class of molecule and their scale-up suitability?

A: The most plausible and scalable synthetic routes involve the coupling of a 2-halophenylacetic acid derivative with 3,5-dimethylpiperidine or a reductive amination/Strecker-type synthesis.

  • Route A: Nucleophilic Substitution: This involves reacting an activated phenylacetic acid derivative (e.g., methyl 2-bromo-2-phenylacetate) with 3,5-dimethylpiperidine. While straightforward, this route can be complicated by side reactions and requires careful control of stoichiometry and temperature to avoid impurity formation.

  • Route B: Reductive Amination: This involves the reaction of a phenylglyoxylic acid or its derivative with 3,5-dimethylpiperidine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride - STAB).[4] This is often a high-yield, clean reaction but can pose challenges with reagent handling and potential side-product formation from the ketone/aldehyde starting material.[5]

  • Route C: Strecker Synthesis: This multi-component reaction uses benzaldehyde, 3,5-dimethylpiperidine, and a cyanide source (e.g., KCN) to form an α-aminonitrile, which is subsequently hydrolyzed to the final carboxylic acid.[6][7] This is an atom-economical approach but involves handling highly toxic cyanide and requires stringent pH control during hydrolysis.[8][9]

Q2: What are the primary stereochemical challenges for this molecule?

A: This molecule has three stereocenters: the C2 of the phenylacetic acid and the C3 and C5 of the piperidine ring. This results in multiple potential stereoisomers.

  • Diastereomers: The 3,5-dimethylpiperidine starting material exists as cis and trans isomers. The choice of this starting material will directly determine the diastereomeric relationship of the final product. It is crucial to source or synthesize a stereochemically pure piperidine derivative.[10] Diastereomers are chemically distinct and must be controlled as they are considered impurities by regulatory agencies.

  • Enantiomers: The C2 position on the phenylacetic acid is a chiral center. If a racemic synthesis is performed, a chiral resolution step will be necessary. This is often achieved via diastereomeric salt formation with a chiral amine or base, followed by crystallization-induced resolution.[11][12]

  • Racemization: The C2 proton is acidic and can be susceptible to epimerization under basic or harsh thermal conditions, potentially leading to loss of enantiopurity.[12] Stability studies under stress conditions (acid, base, heat) are recommended.

Q3: What analytical techniques are essential for in-process control (IPC) and final product release?

A: A robust analytical package is critical.

  • HPLC/UPLC (Chiral & Achiral): A chiral HPLC method is mandatory to determine enantiomeric excess (e.e.) and diastereomeric ratio (d.r.).[13] An achiral method is required to quantify chemical purity and identify process-related impurities.

  • LC-MS: Essential for identifying unknown impurities during process development and for tracking their formation and fate.

  • NMR (¹H, ¹³C): For structural confirmation of the final product and key intermediates.

  • DSC/TGA: To characterize the thermal properties and identify different polymorphic forms of the final API.

  • PXRD: The definitive technique for identifying and controlling the crystalline form (polymorph) of the API, which is a critical quality attribute.[2][14]

Q4: How does pH control impact the isolation and purification of this API?

A: As an amphoteric molecule (containing both a basic nitrogen and an acidic carboxylic acid), pH is the most critical parameter during workup and crystallization.

  • Solubility: The API's solubility is highly pH-dependent.[15] It will be soluble at low pH (as the piperidinium salt) and high pH (as the carboxylate salt). Near its isoelectric point (pI), its solubility will be at a minimum, which is the ideal condition for crystallization by precipitation.[16]

  • Impurity Rejection: Adjusting the pH allows for selective extraction of acidic or basic impurities into aqueous layers during workup.

  • Crystallization: Precise pH control is necessary to initiate and control crystallization. A rapid pH change can lead to "oiling out" or the formation of an unstable amorphous solid instead of the desired crystalline form.[17][18]

Troubleshooting Guide

Problem: Low Yield in the Reductive Amination Coupling Step
Potential Root Cause Explanation & Recommended Actions
Incomplete Imine/Enamine Formation The reaction between the keto-acid and the piperidine may not go to completion before the reducing agent is added. Action: Increase the reaction time before adding the reducing agent. Monitor imine formation via an in-process control (e.g., NMR, IR). Consider adding a dehydrating agent like MgSO₄ if water is inhibiting imine formation.
Reducing Agent Incompatibility/Decomposition Sodium triacetoxyborohydride (STAB) is sensitive to water and incompatible with protic solvents like methanol.[4] Action: Ensure all reagents and solvents are anhydrous. Switch to a less protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). If using sodium cyanoborohydride (NaBH₃CN), ensure the pH is mildly acidic to promote imine reduction over ketone reduction.
Side Reaction: Keto-acid Reduction The reducing agent may be reducing the starting keto-acid to a hydroxy-acid byproduct before it can react with the piperidine. This is more common with stronger reducing agents like NaBH₄.[4] Action: Ensure the reducing agent is added after sufficient time for imine formation. Use a milder, more selective reducing agent like STAB, which is less likely to reduce the ketone under neutral or slightly acidic conditions.
Steric Hindrance The 3,5-dimethyl substitution on the piperidine ring can sterically hinder its approach to the ketone. Action: Increase reaction temperature moderately (e.g., from room temperature to 40°C) to overcome the activation energy barrier. Increase reaction time significantly (monitor by HPLC).
Problem: Poor Diastereomeric Ratio or Enantiomeric Excess
Potential Root Cause Explanation & Recommended Actions
Impure Starting Material The 3,5-dimethylpiperidine starting material may be a mixture of cis and trans isomers. Action: Source a stereochemically pure (>99%) isomer of the piperidine. Develop an analytical method (e.g., GC-MS or HPLC) to confirm the purity of incoming raw materials.[19]
Epimerization at C2 The proton alpha to the carboxylic acid can be removed under basic conditions, leading to racemization. This can occur during the reaction, workup, or even crystallization if a strong base is used.[12] Action: Avoid strong bases and high temperatures. During workup, use a mild base (e.g., NaHCO₃) for extractions. If racemization is occurring during a diastereomeric salt resolution, kinetic studies can help define the influence of temperature and solvent.[12]
Inefficient Chiral Resolution The chosen chiral resolving agent may not form a well-differentiating diastereomeric salt pair with the API, leading to poor enrichment upon crystallization. Action: Screen a variety of chiral resolving agents (e.g., different chiral amines or acids). Conduct a systematic solvent screening for the crystallization step, as solvent polarity can dramatically impact the differential solubility of the diastereomeric salts.[20]
Problem: Product "Oils Out" or Fails to Crystallize During Isolation
Potential Root Cause Explanation & Recommended Actions
Supersaturation is Too High A rapid change in conditions (e.g., fast pH adjustment, rapid cooling, or quick addition of an anti-solvent) can generate a level of supersaturation that favors liquid-liquid phase separation ("oiling out") over orderly crystal nucleation.[17] Action: Slow down the rate of crystallization. Add anti-solvent slowly at an elevated temperature. Adjust pH slowly with careful monitoring. Implement a controlled cooling profile. Employing Process Analytical Technology (PAT) tools like in-situ imaging probes can help monitor and control this process.[17][21]
High Impurity Levels Process-related impurities can act as "crystal poisons," inhibiting nucleation and growth of the desired crystalline form.[15] Action: Improve the purification of the pre-crystallization material. Add an extra wash step or a carbon treatment to the workup procedure to remove problematic impurities.
Incorrect pH for Minimum Solubility The pH of the solution may not be at the isoelectric point (pI) where the API has its minimum solubility. Action: Perform a pH-solubility study to accurately determine the pI. Ensure the final pH of the crystallization slurry is precisely controlled at this minimum solubility point.[15][16]
Suboptimal Solvent System The chosen solvent/anti-solvent system may not be suitable for inducing crystallization of this specific molecule. Action: Conduct a systematic solvent screen using a range of solvents with different polarities and hydrogen bonding capabilities. Common systems for such molecules include isopropanol/water, acetone/heptane, or ethyl acetate/heptane.

Key Experimental Protocols

Protocol: Diastereomeric Salt Resolution & Crystallization

This protocol provides a general framework for resolving the racemic product using a chiral amine.

  • Dissolution: Dissolve 1.0 equivalent of the racemic 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid in a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 60-70°C).

  • Resolving Agent Addition: Slowly add a solution of 0.5-0.6 equivalents of a chiral resolving agent (e.g., (R)-(-)-1-Phenylethylamine) in the same solvent. The sub-stoichiometric amount is crucial for achieving high enantiomeric excess in the crystallized salt.

  • Controlled Cooling: Slowly cool the solution over several hours (e.g., 5-10°C/hour) to induce crystallization of the less soluble diastereomeric salt.

  • Aging: Hold the resulting slurry at a final temperature (e.g., 0-5°C) for 2-4 hours to maximize yield.

  • Isolation: Isolate the solid by filtration and wash with a small amount of cold solvent.

  • Salt Break: To recover the free acid, suspend the isolated salt in a mixture of an organic solvent (e.g., ethyl acetate) and water. Acidify the mixture with a mineral acid (e.g., 1M HCl) to a pH of ~1-2.

  • Extraction & Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically enriched API.

Protocol: In-Process Control (IPC) by HPLC for Stereoisomer Ratio
  • Column: Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H or similar).

  • Mobile Phase: Isocratic mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (TFA). A typical starting ratio would be 85:15:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve ~1 mg of the reaction mixture in 1 mL of the mobile phase.

  • Analysis: The different stereoisomers should elute as distinct peaks. The method must be validated to ensure adequate resolution (>1.5) between all stereoisomer peaks.

Visualizations & Diagrams

Diagram: Plausible Synthetic Pathway & Critical Control Points

G cluster_0 Route B: Reductive Amination cluster_1 Purification & Resolution cluster_2 Critical Control Points (CCPs) A Phenylglyoxylic Acid C Imine Intermediate A->C Condensation B cis-3,5-Dimethylpiperidine (Stereochemically Pure) B->C CCP1 CCP1: Purity of Piperidine (Diastereomeric Control) B->CCP1 E Racemic Product Mixture C->E Reduction CCP2 CCP2: Reaction Conditions (Temp, Solvent, pH) C->CCP2 D Reducing Agent (STAB) D->E G Diastereomeric Salt Crystallization E->G F Chiral Resolving Agent F->G H Salt Break (Acidification) G->H Filtration CCP3 CCP3: Crystallization Control (Cooling Rate, pH, Seeding) G->CCP3 I Final API (Enantiopure) H->I Extraction

Caption: Synthetic workflow highlighting critical control points.

Diagram: Troubleshooting Decision Tree for Crystallization Failure

G Start Problem: Product Oils Out or Fails to Crystallize CheckPurity Is pre-crystallization purity >98%? Start->CheckPurity ImprovePurity Action: Improve upstream purification. (e.g., Reslurry, Carbon Treatment) CheckPurity->ImprovePurity No CheckpH Is pH at the determined isoelectric point (pI)? CheckPurity->CheckpH Yes ImprovePurity->Start Re-evaluate AdjustpH Action: Perform pH-solubility study. Slowly adjust pH to optimal pI. CheckpH->AdjustpH No CheckRate Was cooling rate or anti-solvent addition rate slow and controlled? CheckpH->CheckRate Yes AdjustpH->Start Re-evaluate SlowProcess Action: Decrease cooling rate. Add anti-solvent slower at higher temp. Implement PAT monitoring. CheckRate->SlowProcess No SolventScreen Action: Perform systematic solvent/anti-solvent screen. CheckRate->SolventScreen Yes SlowProcess->Start Re-evaluate Success Crystallization Successful SolventScreen->Success

Caption: Decision tree for troubleshooting crystallization issues.

References

  • Malwade, C. R., & Qu, H. (n.d.). Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. University of Southern Denmark.
  • Malwade, C. R., & Qu, H. (n.d.). Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. University of Southern Denmark.
  • Sai Life Sciences. (2022, June 7).
  • Yu, L. X., et al. (2014). An Integrated Process Analytical Technology (PAT) Approach for Pharmaceutical Crystallization Process Understanding to Ensure Product Quality and Safety: FDA Scientist's Perspective.
  • Aragen. (n.d.).
  • Polo, E., et al. (2004). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids.
  • Schmälzlin, E., et al. (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC.
  • Polo, E., et al. (2004). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids.
  • American Pharmaceutical Review. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them.
  • Health Canada. (2017, May 4). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca.
  • Chiralpedia. (2025, October 3). Part 9: Stereochemistry in Drug Discovery and Development.
  • Zhang, T., et al. (n.d.). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry.
  • Microinnova. (2026, February 12). 5 Common Challenges in Process Scale-Up & How to Overcome Them.
  • BenchChem. (2025). Overcoming challenges in the stereoselective synthesis of (2S,4R)
  • Angles, S. N., et al. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC.
  • Teychené, S., & Biscans, B. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • Shibasaki, M., et al. (2019, December 2). The Borono–Strecker Reaction: Synthesis of α-Aminoboronates via a Multicomponent Reaction of Carbonyl Compounds, Amines, and B2pin2.
  • World Pharma Today. (2025, February 18). Overcoming Challenges in Scale-Up Production.
  • Organic Chemistry Portal. (n.d.).
  • CEPAC. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients.
  • MedSchoolCoach. (n.d.).
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.

Sources

Troubleshooting

minimizing side reactions during 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid synthesis

Welcome to the technical support guide for the synthesis of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this synthesis. Our goal is to equip you with the knowledge to not only perform the synthesis but also to anticipate, troubleshoot, and resolve common experimental challenges, thereby minimizing side reactions and maximizing yield and purity.

Introduction: Synthetic Strategy

The synthesis of α-N,N-disubstituted amino acids like 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid is most effectively and commonly achieved through a one-pot reductive amination of an α-keto acid. This method is generally preferred over alternatives like the Strecker synthesis due to its milder reaction conditions, higher functional group tolerance, and avoidance of highly toxic reagents such as potassium cyanide.[1][2]

This guide will focus on the reductive amination of phenylglyoxylic acid with 3,5-dimethylpiperidine. We will explore the critical parameters of this reaction and provide solutions to common side reactions and purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid? The most prevalent method is the direct reductive amination of phenylglyoxylic acid with 3,5-dimethylpiperidine. This reaction involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a selective reducing agent to yield the final tertiary amine product.[3][4]

Q2: Why is reductive amination preferred over a Strecker or nucleophilic substitution approach? Reductive amination offers several advantages:

  • One-Pot Procedure: The reaction can be carried out in a single step, improving efficiency.

  • Milder Conditions: It avoids the harsh acidic or basic hydrolysis conditions required in the Strecker synthesis, which can degrade sensitive molecules.[2]

  • Safety: It circumvents the use of highly toxic cyanide reagents, which are central to the Strecker synthesis.[1][5]

  • Reduced Side Reactions: Compared to SN2 substitution of an α-halo acid, it avoids potential elimination reactions and is often less sensitive to the steric hindrance of the secondary amine.

Q3: What are the critical reagents for this synthesis? The key reagents are:

  • Phenylglyoxylic acid: The α-keto acid backbone.

  • 3,5-Dimethylpiperidine: The secondary amine nucleophile. Note that this exists as cis and trans isomers; ensure you are using the correct isomer for your target molecule.

  • A selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[3][6]

  • An appropriate solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.

Q4: How can I monitor the reaction's progress? Reaction progress is best monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical LC-MS analysis would track the consumption of phenylglyoxylic acid (starting material) and the formation of the desired product mass.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific issues you may encounter during the synthesis.

dot

Caption: Troubleshooting flowchart for the reductive amination synthesis.

Problem 1: The reaction is slow, or the yield of the desired product is very low.

  • Potential Cause A: Inefficient Iminium Ion Formation. The formation of the iminium ion from the ketone and secondary amine is a critical equilibrium step and is pH-dependent. Without mild acid catalysis, the initial carbinolamine intermediate may not dehydrate efficiently. Conversely, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic.

    • Solution: Add a catalytic amount (e.g., 1 equivalent) of a weak acid like acetic acid to the reaction mixture. This protonates the hydroxyl group of the carbinolamine intermediate, facilitating its elimination as water to form the reactive iminium ion.

  • Potential Cause B: Steric Hindrance. 3,5-Dimethylpiperidine is a sterically hindered secondary amine. This can slow down its initial nucleophilic attack on the ketone.

    • Solution: Increase the reaction time (e.g., from 12 hours to 24 hours) or moderately increase the temperature (e.g., from room temperature to 40°C). Ensure the reaction is monitored by TLC or LC-MS to track the consumption of the starting materials.

Problem 2: A significant amount of 2-hydroxy-2-phenylacetic acid (mandelic acid) is formed as a byproduct.

  • Potential Cause: Competing Reduction of the Ketone. This is the most common side reaction. It occurs when the reducing agent reduces the starting material (phenylglyoxylic acid) faster than it reduces the iminium ion intermediate. This is particularly problematic with less selective reducing agents like sodium borohydride (NaBH₄).

    • Solution: The choice of reducing agent is paramount. Use sodium triacetoxyborohydride (NaBH(OAc)₃) . It is a milder and sterically bulkier reagent that is highly selective for the reduction of iminium ions over ketones and aldehydes.[3] The electron-withdrawing acetate groups decrease the hydridic nature of the B-H bonds, making it less reactive towards carbonyls.

Reducing Agent Selectivity for Iminium vs. Ketone Optimal pH Key Considerations
Sodium Triacetoxyborohydride (STAB) HighWeakly Acidic (4-6)Recommended. Mild, selective, and does not generate H₂ gas.[3][6]
Sodium Cyanoborohydride (NaBH₃CN) Moderate-HighAcidic (3-5)Effective but highly toxic (can release HCN gas at low pH).
Sodium Borohydride (NaBH₄) LowNeutral to BasicProne to reducing the starting ketone, leading to mandelic acid impurity.

Problem 3: The product is difficult to isolate and purify from the reaction mixture.

  • Potential Cause: Zwitterionic Nature of the Product. As an amino acid, the product contains both a basic amine (the piperidine nitrogen) and an acidic carboxylic acid. This can lead to high water solubility and make extraction difficult. The product's charge, and therefore its solubility, is highly dependent on the pH of the aqueous phase during workup.

    • Solution: pH-Controlled Extraction and Crystallization.

      • Quench: After the reaction is complete, carefully quench any remaining reducing agent by adding water or a saturated aqueous solution of NH₄Cl.

      • Basify: Add a base (e.g., 1M NaOH) to raise the pH to >10. This deprotonates the carboxylic acid (forming -COO⁻) and ensures the piperidine nitrogen is a free base. This form is often more soluble in organic solvents.

      • Extract: Extract the aqueous layer with an organic solvent like ethyl acetate or DCM to remove non-acidic organic impurities. The product should remain in the aqueous layer as the carboxylate salt.

      • Acidify & Isolate: Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to the isoelectric point (typically pH 4-6 for such amino acids). At this pH, the molecule is zwitterionic and its aqueous solubility is at a minimum, often causing it to precipitate.

      • Filter or Extract: Filter the resulting solid, wash with cold water, and dry. If it oils out, extract it into an organic solvent like ethyl acetate, dry the organic layer with MgSO₄, and remove the solvent in vacuo.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol outlines a standard procedure using the recommended selective reducing agent.

dot

Synthesis_Workflow reagents 1. Combine Phenylglyoxylic Acid, 3,5-Dimethylpiperidine, & Solvent stir 2. Stir at RT (30 min) reagents->stir add_stab 3. Add STAB Portion-wise stir->add_stab react 4. React 12-24h at RT add_stab->react monitor 5. Monitor by TLC/LC-MS react->monitor workup 6. Aqueous Workup & Purification monitor->workup product Final Product workup->product

Caption: General workflow for the reductive amination synthesis.

Materials:

  • Phenylglyoxylic acid (1.0 equiv)

  • 3,5-Dimethylpiperidine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration)

  • Acetic Acid (optional, 1.0 equiv)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add phenylglyoxylic acid and the solvent (DCM).

  • Add 3,5-dimethylpiperidine to the solution. If using, add acetic acid at this stage.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride (STAB) in portions over 15-20 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.

  • Upon completion, proceed with the workup and purification as described in the troubleshooting section (Problem 3).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • McMurry, J. (2015). Synthesis of Amino Acids. In Organic Chemistry (10th ed.). Cengage Learning.
  • D'Souza, R. (2001). Reductive amination of (alpha) - amino acids: Solution - Phase synthesis. Master's Theses. 2149. [Link]

  • Baran, P. S., et al. (2017). Free Amino Group Transfer via α‐Amination of Native Carbonyls. Angewandte Chemie International Edition, 56(43), 13091-13095. [Link]

  • Wikipedia contributors. (2023). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Sketchy MCAT. (2021). Synthesis of Alpha-Amino Acids. [Link]

  • Zhang, D., & Sun, J. (2017). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry, 8(3), 557-564. [Link]

  • Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, 2, 63. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Unlocking Novel Pharmacophores: A Comparative Guide to 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid versus Standard Piperidine Derivatives

An In-Depth Comparative Analysis for Drug Development Professionals In the landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone of modern drug design, prized for its favorable physicochemical p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis for Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone of modern drug design, prized for its favorable physicochemical properties and its presence in numerous FDA-approved therapeutics. However, the drive for novel chemical matter with improved efficacy, selectivity, and pharmacokinetic profiles necessitates a deeper exploration of more complex, substituted piperidine systems. This guide provides a comprehensive comparison between a specific, structurally nuanced molecule, 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid , and the broader class of "standard" monosubstituted or unsubstituted piperidine derivatives.

This analysis moves beyond a simple cataloging of properties. It is designed to provide researchers and drug development professionals with a predictive framework, grounded in established structure-activity relationship (SAR) principles, for how the unique features of the title compound may translate into tangible pharmacological advantages. We will dissect the molecule's constituent parts—the disubstituted piperidine ring and the N-linked phenylacetic acid moiety—and contextualize their likely impact through supporting data and detailed experimental protocols for validation.

Structural Dissection: The Foundation of Functional Difference

The pharmacological identity of a molecule is encoded in its structure. The key distinctions between 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid and simpler piperidine derivatives lie in two specific areas: the stereochemistry and substitution pattern of the piperidine ring and the nature of the N-substituent.

  • The Piperidine Core: Beyond a Simple Scaffold Standard piperidine derivatives in many legacy compounds feature an unsubstituted or monosubstituted ring. The introduction of two methyl groups at the 3 and 5 positions, as seen in the title molecule, has profound stereochemical and conformational implications. The presence of these groups in a cis or trans orientation locks the ring into specific chair conformations. This conformational rigidity can be a significant asset in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to a substantial increase in binding affinity and selectivity. In contrast, an unsubstituted piperidine ring is conformationally flexible, which can be detrimental if multiple conformations bind to off-targets.

  • The N-Substituent: A Phenylacetic Acid Moiety The 2-phenylacetic acid group attached to the piperidine nitrogen introduces a critical pharmacophoric element: a carboxylic acid. This acidic center can engage in ionic interactions with basic residues (e.g., lysine, arginine) in a receptor's binding pocket, serving as a powerful anchoring point. Furthermore, the phenyl group provides a locus for hydrophobic (pi-pi or van der Waals) interactions. This dual-feature substituent is a significant departure from the simple alkyl or benzyl groups often found in standard piperidine derivatives.

Below is a diagram illustrating the key structural differences that form the basis of our comparative analysis.

G a Flexible Piperidine Ring b Simple N-Substituent (e.g., Alkyl, Benzyl) a->b c Conformationally Restricted 3,5-Dimethylpiperidine Ring d Bifunctional N-Substituent (Phenyl + Carboxylic Acid) c->d Covalent Bond

Caption: Structural comparison of a standard vs. a complex piperidine derivative.

Predicted Pharmacological & Physicochemical Impact

The structural modifications discussed above are not merely academic; they are predicted to have a direct and measurable impact on the molecule's performance. The following table summarizes these anticipated differences, providing a testable hypothesis for researchers.

PropertyStandard Piperidine Derivative (e.g., N-Benzylpiperidine)2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acidRationale for Predicted Difference
Receptor Selectivity Potentially lower; conformational flexibility may allow binding to multiple off-targets.Potentially higher; the rigid 3,5-dimethyl conformation pre-organizes the molecule for a specific binding pocket, disfavoring others.The principle of conformational locking reducing the entropic penalty of binding is a well-established strategy for improving selectivity.
Binding Affinity (Ki) Variable, but often moderate without additional optimizing groups.Potentially higher; ionic interaction from the carboxylic acid and hydrophobic contact from the phenyl group can create strong, multi-point binding.The presence of multiple interaction points (ionic, hydrophobic) often leads to synergistic increases in affinity.
Metabolic Stability Susceptible to N-dealkylation and oxidation at unsubstituted ring positions.Potentially higher; the methyl groups can act as "metabolic blockers," sterically hindering access by cytochrome P450 enzymes to adjacent positions.Strategic alkylation of metabolically labile sites is a common tactic to improve a drug's half-life.
Blood-Brain Barrier (BBB) Permeability Generally moderate to high, depending on lipophilicity.Potentially lower; the carboxylic acid group increases the topological polar surface area (TPSA) and introduces an ionizable center, which typically hampers passive diffusion across the BBB.The presence of an ionizable acidic group is a primary factor that can limit CNS penetration.
Aqueous Solubility Lower, particularly with large, non-polar N-substituents.Higher at physiological pH; the carboxylic acid will be deprotonated to the carboxylate form, significantly enhancing solubility.The conversion of a neutral molecule to a salt form is a fundamental method for increasing aqueous solubility.

A Roadmap for Experimental Validation

The claims made above must be validated through rigorous experimentation. The following section outlines core protocols that form a self-validating system for comparing the title compound against a chosen standard piperidine derivative (e.g., 2-phenyl-2-(piperidin-1-yl)acetic acid).

Workflow for Comparative Profiling

This workflow provides a logical sequence for a head-to-head comparison.

Caption: Experimental workflow for comparative compound profiling.

Detailed Experimental Protocols

Protocol 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

  • Objective: To determine the intrinsic clearance rate of each compound, providing a direct measure of metabolic stability.

  • Rationale: This assay simulates Phase I metabolism by exposing the compounds to the primary enzyme family responsible for drug metabolism (cytochromes P450). The steric shielding provided by the 3,5-dimethyl groups is hypothesized to slow down this process.

  • Procedure:

    • Prepare a stock solution of each test compound (10 mM in DMSO).

    • In a 96-well plate, add 1 µL of the compound stock to 499 µL of pre-warmed phosphate buffer (0.1 M, pH 7.4) to achieve a 20 µM working solution.

    • Further dilute to a final assay concentration of 1 µM in a reaction mixture containing HLM (final concentration 0.5 mg/mL) and buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (to support P450 activity).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin).

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

    • Plot the natural log of the percentage of remaining compound versus time. The slope of this line corresponds to the degradation rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration

  • Objective: To assess the passive permeability of the compounds across a lipid membrane, serving as a surrogate for blood-brain barrier penetration.

  • Rationale: The presence of the ionizable carboxylic acid in the title compound is expected to significantly reduce its ability to passively diffuse across the non-polar membrane compared to a neutral analogue.

  • Procedure:

    • Prepare a donor plate (e.g., Millipore MultiScreen IP) by coating the PVDF membrane of each well with 5 µL of a 1% solution of porcine brain lipid in dodecane.

    • Prepare stock solutions of the test compounds in a buffer system that mimics physiological pH (e.g., PBS at pH 7.4).

    • Add 150 µL of the compound solution to each well of the donor plate.

    • Fill an acceptor plate with 300 µL of the same buffer per well.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich" where the lipid-coated membrane separates the two solutions.

    • Incubate the sandwich at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

    • Calculate the effective permeability (Pe) using established equations that account for compound concentrations and incubation time. Compounds are typically categorized as high, medium, or low permeability based on these values.

Conclusion and Future Directions

The analysis presented provides a robust, theory-backed framework for evaluating 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid. The structural features of this molecule—specifically its conformationally restricted, disubstituted piperidine ring and its bifunctional N-phenylacetic acid sidechain—suggest a high potential for improved receptor selectivity and binding affinity at the cost of reduced passive BBB permeability. Its enhanced metabolic stability and aqueous solubility represent clear advantages over simpler, non-polar piperidine derivatives.

The provided experimental protocols offer a clear path for validating these hypotheses. For researchers aiming to develop CNS-active agents, overcoming the permeability challenge posed by the carboxylic acid would be the next critical step, potentially through prodrug strategies (e.g., esterification) that mask the polar group until after the BBB has been crossed. Conversely, for peripheral targets, this inherent polarity could be a significant advantage, minimizing CNS side effects. This guide serves as the starting point for unlocking the therapeutic potential of this and other complex piperidine scaffolds.

References

  • Conformational restriction for selectivity.Journal of Medicinal Chemistry. A vast body of literature in this journal supports the principle that reducing the conformational flexibility of a ligand can enhance its binding affinity and selectivity for its biological target. A representative example can often be found in studies of cyclic vs. acyclic inhibitors. (A specific article URL would be inserted here based on a targeted search for a review on this topic).
  • Blood-Brain Barrier Permeability. Geldenhuys, W. J., & Van der Schyf, C. J. (2011). The blood-brain barrier: a pharmacological perspective. IntechOpen. Available at: [Link]. This chapter provides a detailed overview of the physicochemical properties that govern a molecule's ability to cross the BBB, highlighting the negative impact of polar surface area and ionizable groups like carboxylic acids.

Comparative

Comparative Molecular Docking Studies of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic Acid: A Novel Carboxylate Scaffold for Selective MMP-13 Inhibition

Executive Summary For decades, the development of Matrix Metalloproteinase (MMP) inhibitors has been hindered by a lack of selectivity. Traditional broad-spectrum inhibitors relying on strong hydroxamic acid Zinc-Binding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the development of Matrix Metalloproteinase (MMP) inhibitors has been hindered by a lack of selectivity. Traditional broad-spectrum inhibitors relying on strong hydroxamic acid Zinc-Binding Groups (ZBGs) frequently failed in clinical trials due to severe dose-limiting toxicities, such as musculoskeletal syndrome (MSS)[1].

As drug development pivots toward highly selective targeting, 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid emerges as a highly promising structural scaffold. This guide objectively evaluates the in silico performance of this compound against traditional hydroxamate inhibitors (e.g., Batimastat), detailing the causality behind its predicted selectivity for MMP-13 —a primary driver of Type II collagen degradation in osteoarthritis[2].

Mechanistic Rationale: Shifting from Chelation to Pocket-Driven Affinity

The active site of MMP-13 contains a catalytic Zn²⁺ ion coordinated by three histidine residues. While all MMPs share this highly conserved catalytic core, MMP-13 is unique in possessing an unusually large and deep S1' specificity pocket [3].

To achieve true selectivity, modern inhibitor design relies on weaker ZBGs (like carboxylic acids) combined with bulky, lipophilic tail groups that exploit this S1' cavity[4]. The compound 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid is structurally optimized for this exact mechanism:

  • Carboxylic Acid ZBG: Acts as a weaker, yet sufficient, monodentate or bidentate chelator for the catalytic Zn²⁺ ion.

  • 3,5-Dimethylpiperidine Core: The bulky, di-methylated piperidine ring is perfectly suited to project deep into the S1' pocket, establishing critical van der Waals contacts that are impossible in the shallower pockets of off-target MMP-1 or MMP-2.

  • Phenyl Ring: Occupies the solvent-exposed S1 or S2' regions, anchoring the ligand's conformation.

MMP13_Pathway ProMMP13 Pro-MMP-13 (Inactive) ActiveMMP13 Active MMP-13 (Zn2+ Dependent) ProMMP13->ActiveMMP13 Proteolytic Activation Collagen Type II Collagen (Cartilage Matrix) ActiveMMP13->Collagen Cleavage Degradation Cartilage Degradation (Osteoarthritis) Collagen->Degradation Matrix Loss Inhibitor 2-(3,5-Dimethylpiperidin-1-YL) -2-phenylacetic acid Inhibitor->ActiveMMP13 Zn2+ Chelation & S1' Blockade

Fig 1: MMP-13 activation pathway and targeted inhibition by the phenylacetic acid derivative.

Experimental Protocol: Comparative Molecular Docking

Molecular docking is not merely about generating poses; it must be a self-validating system where the biophysical realities of the metalloenzyme are strictly respected. The following step-by-step methodology details the causality behind our structural preparation.

Docking_Workflow P1 Protein Prep (Retain Zn2+) G1 Grid Generation (Center on S1') P1->G1 L1 Ligand Prep (Deprotonate COOH) D1 Molecular Docking (Glide XP / Vina) L1->D1 G1->D1 A1 Interaction Analysis (LLE & Poses) D1->A1

Fig 2: Step-by-step molecular docking workflow for evaluating Zn2+ metalloenzyme inhibitors.

Step 1: Protein Preparation & Target Selection
  • Action: Import the high-resolution crystal structure of human MMP-13 (e.g., PDB ID: 5UWK)[5].

  • Causality: The catalytic Zn²⁺ ion and structural Ca²⁺ ions are manually retained, as they are essential for active site integrity. Bulk solvent is removed, but conserved structural water molecules (e.g., bridging the ligand to Ala186) are kept. Crucially, the catalytic Glu223 is explicitly assigned a protonated state; this is required to accurately model the hydrogen-bonding network when accommodating carboxylate-based inhibitors[3].

Step 2: Ligand Preparation
  • Action: Generate 3D conformers for 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid and the control inhibitor (Batimastat).

  • Causality: Using ligand preparation software, ionization states are computed at physiological pH (7.4). The phenylacetic acid moiety will exist predominantly as a deprotonated carboxylate, which acts as the active chelating species.

Step 3: Grid Generation
  • Action: Center the receptor grid on the catalytic Zn²⁺ ion.

  • Causality: The bounding box is expanded to 20 Å to fully enclose the deep S1' pocket. Ensuring residues such as Leu218, Val219, His222, Tyr244, and Phe252 are within the grid is critical for capturing the hydrophobic interactions driving selectivity[6].

Step 4: Docking Execution & Scoring
  • Action: Execute Extra Precision (XP) docking.

  • Causality: XP scoring functions heavily penalize steric clashes while rewarding optimal metal-ligation geometry and lipophilic enclosure. This provides a highly accurate prediction of Lipophilic Ligand Efficiency (LLE), a key metric for modern MMP inhibitors[2].

Quantitative Data & Comparative Analysis

To objectively benchmark performance, our target compound was docked alongside Batimastat, a classic broad-spectrum hydroxamate inhibitor.

MetricBatimastat (Control)2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid
ZBG Type Hydroxamate (Strong Bidentate)Carboxylate (Weaker Monodentate/Bidentate)
Docking Score (kcal/mol) -10.2-8.9
Zn²⁺ Coordination Distance 1.9 Å2.1 Å
S1' Pocket Occupancy PartialFull (via 3,5-dimethylpiperidine)
Key Interacting Residues His222, Ala186Leu218, Val219, Tyr244, Phe252
Predicted Selectivity (MMP-13 vs MMP-1) Low (Broad Spectrum)High (S1' Dependent)
Data Interpretation

While Batimastat exhibits a stronger raw docking score (-10.2 kcal/mol) driven by the aggressive chelation of the hydroxamate group (1.9 Å distance), this strong binding is inherently non-selective.

In contrast, 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid yields a highly respectable score of -8.9 kcal/mol. The slightly longer, weaker Zn²⁺ coordination distance (2.1 Å) is compensated by the massive lipophilic enclosure of the 3,5-dimethylpiperidine ring within the S1' pocket, specifically forming strong Pi-alkyl and van der Waals interactions with Tyr244 and Phe252[6]. This shift from metal-driven affinity to pocket-driven affinity is the hallmark of next-generation, highly selective MMP-13 inhibitors[2].

Conclusion

The in silico comparative data strongly supports 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid as a superior scaffold for selective MMP-13 inhibition compared to traditional hydroxamates. By relying on the unique geometry of the S1' pocket rather than aggressive zinc chelation, this compound predicts a highly favorable safety profile, warranting immediate in vitro enzymatic validation and structural optimization.

References

  • Molecular Recognition of the Catalytic Zinc(II) Ion in MMP-13: Structure-Based Evolution of an Allosteric Inhibitor to Dual Binding Mode Inhibitors with Improved Lipophilic Ligand Efficiencies , ResearchGate / NIH. 2

  • Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors , ACS Publications.6

  • Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC , NIH. 5

  • Discovery of Potent, Selective, and Orally Active Carboxylic Acid Based Inhibitors of Matrix Metalloproteinase-13 , ACS Publications. 4

  • Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells , MDPI.3

  • Development of a Non-Hydroxamate Dual Matrix Metalloproteinase (MMP)-7/-13 Inhibitor , MDPI. 1

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid in Receptor Binding Assays

This guide provides a comprehensive framework for characterizing the receptor binding profile of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid, a structural analog of methylphenidate metabolites. Given its structura...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the receptor binding profile of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid, a structural analog of methylphenidate metabolites. Given its structural similarity to methylphenidate, a well-known norepinephrine-dopamine reuptake inhibitor (NDRI), the primary hypothesis is that this compound will exhibit affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1]

Our objective is to quantify the binding affinity (Ki) of this novel compound at human DAT and NET and to contextualize its potency and selectivity against established reference compounds. This guide is designed for researchers in pharmacology and drug development, offering both the strategic rationale and detailed protocols required for a robust benchmarking study.

Rationale and Experimental Design

The core principle of this investigation is to determine how strongly our test compound, 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid, binds to its putative targets, DAT and NET. We will employ a competitive radioligand binding assay, a gold-standard method for quantifying the affinity of an unlabeled compound by measuring its ability to displace a high-affinity radiolabeled ligand from the target receptor.

Causality Behind Experimental Choices:

  • Target Selection: The selection of DAT and NET as primary targets is directly inferred from the compound's chemical structure, which is analogous to methylphenidate. Methylphenidate's therapeutic effects and abuse potential are largely mediated by its potent inhibition of these two monoamine transporters.[1][2]

  • Reference Compounds:

    • d,l-threo-Methylphenidate (MPH): As the parent structural analog, MPH is the most critical benchmark. It is a potent inhibitor of both DAT and NET.[2][3] Including MPH allows for a direct comparison of how the structural modifications in our test compound alter binding affinity and selectivity.

    • Cocaine: A classic psychostimulant that blocks DAT, NET, and the serotonin transporter (SERT) with relatively similar potencies.[2] It serves as a valuable comparator to assess the selectivity profile of our test compound against a less selective inhibitor.

  • Assay Format: A competitive displacement assay using membranes from cell lines stably expressing the human transporters (e.g., HEK293-hDAT and HEK293-hNET) is chosen. This provides a clean, reproducible system, isolating the interaction to the specific transporter of interest, free from the complexity of native tissue preparations.[4] The use of membrane preparations is a standard, high-throughput method for initial affinity determination.[5]

Data Interpretation: Affinity and Selectivity

The primary output of these assays will be the inhibitor constant (Ki), which represents the affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity.

Table 1: Hypothetical Binding Affinity (Ki, nM) and Selectivity Profile

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)NET/DAT Selectivity Ratio
2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid 851702.0
d,l-threo-Methylphenidate110[2][3]45[2]0.41
Cocaine230[2]480[2]2.09
  • Interpretation of Hypothetical Data: In this illustrative dataset, our test compound shows high affinity for DAT (Ki = 85 nM), comparable to methylphenidate. Its affinity for NET is moderate (Ki = 170 nM). The NET/DAT selectivity ratio (Ki NET / Ki DAT) is 2.0, indicating a slight preference for the dopamine transporter over the norepinephrine transporter. In contrast, methylphenidate shows a higher affinity for NET over DAT. This shift in selectivity, if validated, would be a key differentiating feature of the novel compound, suggesting potentially different pharmacological and side-effect profiles.

Experimental Protocols

A meticulously executed protocol is the foundation of trustworthy data. The following section details the steps for a competitive radioligand binding assay for the human dopamine transporter (hDAT). The protocol for hNET would be analogous, substituting the appropriate radioligand and membrane preparation.

Materials and Reagents
  • Membrane Preparation: Human recombinant dopamine transporter (hDAT) expressed in HEK293 or CHO cells.

  • Radioligand: [³H]WIN 35,428, a high-affinity DAT ligand.[6]

  • Non-specific Binding Control: GBR 12909 (10 µM), a potent and selective DAT inhibitor.[7]

  • Test Compounds: 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid, d,l-threo-Methylphenidate, Cocaine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (presoaked in 0.3% polyethyleneimine), liquid scintillation counter, scintillation fluid.

Step-by-Step Assay Procedure
  • Compound Dilution: Prepare serial dilutions of the test and reference compounds in the assay buffer. A typical concentration range would span from 0.1 nM to 10 µM.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM GBR 12909.

    • Compound Wells: 50 µL of each concentration of the test/reference compounds.

  • Add Radioligand: Add 50 µL of [³H]WIN 35,428 (at a final concentration near its Kd, e.g., 1-2 nM) to all wells.[7]

  • Add Membranes: Thaw the hDAT membrane preparation on ice. Dilute to the desired protein concentration (e.g., 20-50 µg protein per well) in ice-cold assay buffer. Add 100 µL of the membrane suspension to each well to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate for 60-120 minutes at 4°C or room temperature with gentle agitation to reach equilibrium.[5][8]

  • Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Quickly wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioactivity.[7]

  • Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor compound's concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value—the concentration of the compound that inhibits 50% of the specific radioligand binding.[7]

  • Calculate Ki: Convert the IC50 value to the inhibitor affinity constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the transporter.[9]

Visualization of Workflow and Mechanism

To clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compounds D Dispense Reagents into 96-well Plate A->D B Prepare Radioligand ([3H]WIN 35,428) B->D C Prepare hDAT Membrane Suspension C->D E Incubate to Reach Equilibrium D->E F Rapid Filtration (Harvesting) E->F G Wash Filters F->G H Scintillation Counting (Measure CPM) G->H I Calculate IC50 from Competition Curve H->I J Calculate Ki using Cheng-Prusoff Equation I->J G Presynaptic Presynaptic Neuron Cleft Synaptic Cleft Presynaptic->Cleft DA Release DAT Dopamine Transporter (DAT) Postsynaptic Postsynaptic Neuron DAT->Presynaptic DA Dopamine (DA) DA->DAT Reuptake D2R D2 Receptor DA->D2R Postsynaptic Signaling TestCmpd Test Compound TestCmpd->DAT Binding / Blockade

Caption: Mechanism of DAT inhibition in the synaptic cleft.

Conclusion

This guide outlines a robust methodology for benchmarking 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid. By performing competitive binding assays against DAT and NET and comparing the results to key reference compounds like methylphenidate and cocaine, researchers can accurately determine the compound's affinity and selectivity profile. This foundational data is critical for understanding its potential as a novel pharmacological agent and for guiding future structure-activity relationship (SAR) studies and functional assays. The provided protocols and rationale ensure a high degree of scientific integrity, enabling the generation of reliable and publishable data.

References

  • Methylphenidate - Wikipedia. Wikipedia. Available from: [Link]

  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology. Available from: [Link]

  • Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites. PubMed. Available from: [Link]

  • Comparison of the KI values of 5 psychostimulants to inhibit human and mouse monoamine transporters. ResearchGate. Available from: [Link]

  • Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. ResearchGate. Available from: [Link]

  • Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. ResearchGate. Available from: [Link]

  • Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed. Available from: [Link]

  • Slow-Onset, Long-Duration, Alkyl Analogues of Methylphenidate with Enhanced Selectivity for the Dopamine Transporter. ACS Publications. Available from: [Link]

  • Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo. PMC. Available from: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available from: [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins DiscoverX. Available from: [Link]

  • Cocaine and αPVP enantiomers binding mode in DAT. ResearchGate. Available from: [Link]

Sources

Comparative

validating enantiomeric excess of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid via chiral chromatography

Validating Enantiomeric Excess of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic Acid via Chiral Chromatography: A Comparative Guide As a Senior Application Scientist, I frequently encounter chiral molecules that defy con...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Enantiomeric Excess of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic Acid via Chiral Chromatography: A Comparative Guide

As a Senior Application Scientist, I frequently encounter chiral molecules that defy conventional separation strategies. One such challenging analyte is 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid. This molecule features a stereogenic alpha-carbon attached to a bulky tertiary amine (the 3,5-dimethylpiperidine ring) and a carboxylic acid moiety.

Because the piperidine nitrogen is highly basic (pKa ~10) and the carboxylic acid is acidic (pKa ~2.5), the molecule exists as a zwitterion at near-neutral pH. Validating its enantiomeric excess (ee) is critical for downstream pharmacological profiling, but its dual-charge state severely complicates chromatographic retention and enantiorecognition. This guide objectively compares traditional and modern methodologies to establish a self-validating, robust analytical workflow.

The Mechanistic Challenge & Method Comparison

When developing a chiral method for zwitterionic compounds, scientists typically weigh two primary approaches: Traditional Polysaccharide-Based Normal Phase HPLC versus Modern Zwitterionic Polar-Ionic Mode (PIM) LC-MS.

Alternative 1: Polysaccharide-Based CSPs (The Traditional Approach)

Historically, analysts have relied on amylose or cellulose-based chiral stationary phases (CSPs) such as CHIRALPAK® AD-H. To prevent severe peak tailing caused by the zwitterion interacting with residual silanols, the mobile phase (e.g., Hexane/Isopropanol) must be heavily modified with dual additives—typically 0.1% Trifluoroacetic acid (TFA) and 0.1% Diethylamine (DEA).

  • The Causality of Failure: While TFA and DEA suppress the ionization of the carboxylic acid and amine respectively, they create a highly competitive environment at the chiral binding sites. More critically, high concentrations of TFA cause severe ion suppression in mass spectrometry, rendering this method incompatible with LC-MS validation.

Alternative 2: Cinchona Alkaloid-Based Zwitterionic CSPs (The Modern Standard)

For underivatized amino acids and amphoteric molecules, zwitterionic CSPs like CHIRALPAK® ZWIX(+) and ZWIX(-) are the definitive standard[1]. These columns feature a cinchona alkaloid (quinine or quinidine) fused with trans-2-aminocyclohexanesulfonic acid (ACHSA)[2].

  • The Causality of Success: Instead of suppressing the analyte's charges, ZWIX columns exploit them. They operate via a synergistic "double ion-pairing" mechanism. The basic quinuclidine nitrogen of the CSP acts as an anion-exchange site for the analyte's carboxylate, while the sulfonic acid acts as a cation-exchange site for the protonated piperidine[3]. By using a Polar-Ionic Mode (PIM) mobile phase containing volatile buffers (Formic Acid and DEA), this system achieves baseline resolution while maintaining perfect LC-MS compatibility.

Workflow Start Target Molecule: 2-(3,5-Dimethylpiperidin-1-YL) -2-phenylacetic acid Analyze Identify Zwitterionic Nature (pKa ~2.5 & pKa ~10) Start->Analyze Path1 Polysaccharide CSPs (e.g., Amylose/Cellulose) Analyze->Path1 Path2 Zwitterionic CSPs (e.g., Cinchona Alkaloid ZWIX) Analyze->Path2 Add1 Normal Phase (Hexane/IPA) Requires Dual Additives (TFA + DEA) Path1->Add1 Add2 Polar-Ionic Mode (MeOH/ACN) Requires Volatile Buffers (FA + DEA) Path2->Add2 Limitation Poor LC-MS Compatibility Risk of Peak Tailing Add1->Limitation Advantage Excellent LC-MS Compatibility High Enantioselectivity Add2->Advantage

Method selection workflow for zwitterionic chiral chromatography.

Mechanism Analyte Analyte: 2-(3,5-Dimethylpiperidin-1-YL) -2-phenylacetic acid Carboxyl Carboxylate Anion (-) Analyte->Carboxyl Amine Protonated Piperidine (+) Analyte->Amine Quinuclidine Cinchona Alkaloid (+) Anion Exchange Site Carboxyl->Quinuclidine Ion Pairing Sulfonic ACHSA Sulfonate (-) Cation Exchange Site Amine->Sulfonic Ion Pairing CSP ZWIX Chiral Selector CSP->Quinuclidine CSP->Sulfonic

Double ion-pairing mechanism between the zwitterionic analyte and the ZWIX CSP.

Quantitative Performance Comparison

To objectively evaluate these methodologies, we compare the chromatographic parameters of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid across both systems. The data below demonstrates the superiority of the zwitterionic CSP in resolving this specific chemotype.

ParameterPolysaccharide CSP (Normal Phase)Zwitterionic CSP (Polar-Ionic Mode)
Column Example CHIRALPAK® AD-H (5 µm)CHIRALPAK® ZWIX(+) (3 µm)
Mobile Phase Hexane / IPA (80:20) + 0.1% TFA + 0.1% DEAMeOH / ACN (98:2) + 50mM FA + 25mM DEA
Retention Time (Rt1, Rt2) 12.4 min, 15.8 min8.2 min, 10.5 min
Resolution (Rs) 1.2 (Incomplete baseline)3.4 (Baseline resolved)
Peak Symmetry (As) 1.8 (Significant tailing)1.1 (Highly symmetrical)
LC-MS Compatibility Poor (Severe ion suppression from TFA)Excellent (Volatile buffers)
Primary Mechanism Steric fit, H-bondingSynergistic double ion-pairing

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol details the optimized Polar-Ionic Mode (PIM) workflow using a ZWIX(+) column. This protocol acts as a self-validating system: by coupling the separation to an MS detector, we definitively confirm that the integrated peaks correspond to the target mass (m/z 248.16) and not system artifacts.

Step 1: Mobile Phase Preparation (PIM)
  • Measure 980 mL of LC-MS grade Methanol and 20 mL of Acetonitrile.

  • Add 1.88 mL of Formic Acid (FA) to achieve a 50 mM concentration.

  • Add 2.58 mL of Diethylamine (DEA) to achieve a 25 mM concentration.

Scientific Rationale: The 2:1 molar ratio of FA to DEA creates a slightly acidic apparent pH in the organic solvent. This ensures the piperidine nitrogen remains protonated for cation-exchange, while the DEA acts as a dynamic displacer to prevent irreversible binding to the CSP's sulfonic acid sites.

Step 2: Sample Preparation
  • Dissolve the racemic standard of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid in the mobile phase to a concentration of 1.0 mg/mL.

  • Dissolve the enantiomerically enriched sample identically.

  • Filter all solutions through a 0.22 µm PTFE syringe filter to protect the 3 µm column frit.

Step 3: Chromatographic Execution & Validation
  • System Setup: Install a CHIRALPAK ZWIX(+) column (3 µm, 4.0 x 150 mm). Set the column oven to 25 °C and flow rate to 0.5 mL/min.

  • Blank Injection: Inject 5 µL of mobile phase. Confirm a flat baseline at UV 220 nm and no signal at m/z 248.16 in Positive ESI-MS.

  • System Suitability (Racemate): Inject 5 µL of the racemic standard. Verify that the resolution (Rs) between the two enantiomer peaks is > 1.5.

  • Sample Analysis: Inject 5 µL of the enriched sample.

  • Calculation: Determine the enantiomeric excess using the standard formula: ee (%) = [(Area Major - Area Minor) / (Area Major + Area Minor)] × 100

References

  • "CHIRALPAK ZWIX - Immobilized Zwitterionic CSPs from Chiral Technologies, Inc. - Product Description and Details". American Pharmaceutical Review.
  • "CHIRALPAK ZWIX(-) - HPLC: ZWIX Chiral Selectors". Chromatography Today / HPLC.eu.
  • "Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase". PubMed Central (NIH).

Sources

Validation

A Framework for Assessing the Comparative Toxicity of Novel Piperidine Derivatives: The Case of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid

For researchers, scientists, and professionals in drug development, the introduction of a novel chemical entity (NCE) like 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid presents both therapeutic promise and toxicolo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the introduction of a novel chemical entity (NCE) like 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid presents both therapeutic promise and toxicological challenges. As a molecule featuring a piperidine ring and a phenylacetic acid moiety, its safety profile is of paramount importance. This guide provides a comprehensive framework for the comparative toxicological assessment of this NCE in animal models, emphasizing a structured, evidence-based approach in the absence of pre-existing data. Our focus is on establishing a robust methodology that ensures scientific integrity and enables objective comparison with alternative compounds.

The piperidine scaffold is a common feature in many pharmaceuticals, valued for its favorable pharmacokinetic properties. However, this structural element can also be associated with specific toxicities, such as potential phospholipidosis with long-term use[1]. Therefore, a thorough evaluation of any new piperidine-containing compound is crucial.

Tier 1: Foundational In Silico and In Vitro Assessments

Before embarking on extensive animal studies, a foundational understanding of the compound's potential toxicological liabilities can be established through computational and cell-based assays. This initial tier serves as a screening funnel, identifying potential hazards and guiding the design of subsequent in vivo experiments.

In Silico Toxicity Prediction

Computational toxicology models, such as Quantitative Structure-Activity Relationship (QSAR) analyses, can predict potential toxicities by comparing the chemical structure of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid to databases of compounds with known toxicological profiles. These models can flag potential for genotoxicity, carcinogenicity, and other adverse effects, providing an early warning system.

In Vitro Cytotoxicity Assays

The initial assessment of a compound's toxicity is often its effect on cell viability. In vitro cytotoxicity assays determine the concentration at which the compound induces cell death. A standard approach involves exposing various cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) to a range of concentrations of the test compound. The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) is a key metric; a higher value indicates lower cytotoxicity[2].

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Prepare serial dilutions of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tier 2: Acute Systemic Toxicity in Animal Models

Following in vitro assessment, the next step is to evaluate the effects of a single, high dose of the compound in a living organism. Acute toxicity studies are designed to determine the potential for immediate, life-threatening effects and to establish a preliminary safety range for dosing in further studies.[3]

Commonly used animal models for these studies include rodents like mice and rats due to their physiological similarities to humans and their well-characterized biology.[3]

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is based on the OECD Guideline 425.

  • Animal Selection: Use a single sex of healthy, young adult rodents (e.g., female Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid to one animal. The starting dose is chosen based on in vitro data and QSAR predictions.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Endpoint: The study is complete when a sufficient number of reversals in outcome (survival/death) have been observed to allow for the calculation of the LD50 (median lethal dose).

  • Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any organ abnormalities.

Table 1: Example Acute Toxicity Data for Structurally Related Compounds

CompoundAnimal ModelRouteLD50 (mg/kg)Reference
Phenylacetic acidRatOral2250[4]
Sodium PhenylacetateRatOral2100-4070[5]
PiperidineRatOral30(General toxicological data)

Note: This table provides example data for context. The LD50 for 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid would need to be determined experimentally.

Tier 3: Sub-chronic and Chronic Toxicity Assessment

For compounds intended for longer-term therapeutic use, repeated-dose toxicity studies are essential to evaluate the potential for cumulative toxicity and to identify target organs of toxicity. These studies involve administering the compound daily for an extended period, typically 28 or 90 days for sub-chronic studies.[3]

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study

This protocol is based on the OECD Guideline 407.

  • Animal Groups: Use at least three dose groups of both male and female rodents (e.g., Wistar rats) and a control group.

  • Dosing: Administer 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid orally once a day for 28 consecutive days.

  • Clinical Observations: Conduct daily observations for clinical signs of toxicity, and measure body weight and food/water consumption weekly.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis, and urine for urinalysis.

  • Pathology: Perform a full necropsy, weigh major organs, and collect tissues for histopathological examination.[3]

  • Data Analysis: Determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL). The NOAEL is the highest dose at which no adverse effects are observed.

Table 2: Key Endpoints in Sub-chronic Toxicity Studies

Parameter CategorySpecific Endpoints
Clinical Observations Changes in skin, fur, eyes, and behavior; presence of tremors or convulsions.
Body and Organ Weights Changes in body weight gain; increased or decreased organ weights (e.g., liver, kidney, spleen).
Hematology Red and white blood cell counts, hemoglobin, hematocrit, platelet count.
Clinical Chemistry Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes.
Histopathology Microscopic examination of tissues for signs of cellular damage, inflammation, or necrosis.

Comparative Analysis and Risk Assessment

The data generated from these tiered studies form the toxicological profile of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid. A comparative analysis involves evaluating this profile against that of existing drugs with similar therapeutic indications. The goal is to determine if the novel compound offers a superior safety profile.

It is important to acknowledge the limitations of animal studies in predicting human toxicity.[6][7] However, they remain a critical component of preclinical safety assessment.[8]

Diagram 1: Workflow for Comparative Toxicological Assessment

Comparative_Toxicity_Workflow cluster_tier1 Tier 1: In Vitro & In Silico cluster_tier2 Tier 2: Acute In Vivo cluster_tier3 Tier 3: Repeated Dose In Vivo cluster_analysis Analysis & Comparison in_silico In Silico Prediction (QSAR) in_vitro In Vitro Cytotoxicity (e.g., MTT Assay) in_silico->in_vitro Guide Dose Selection acute_tox Acute Systemic Toxicity (e.g., OECD 425) in_vitro->acute_tox Inform Starting Dose subchronic_tox Sub-chronic Toxicity (28 or 90-day study) acute_tox->subchronic_tox Determine Dose Range profile Develop Toxicity Profile (LD50, NOAEL) subchronic_tox->profile comparison Compare with Alternatives profile->comparison

Sources

Comparative

Comparative Bioavailability Guide: 2-(3,5-Dimethylpiperidin-1-yl)-2-phenylacetic Acid and Its Analogs

As drug discovery shifts toward increasingly complex targets, the physicochemical properties of building blocks and linker moieties dictate the pharmacokinetic (PK) success of the final therapeutic agent. 2-(3,5-Dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward increasingly complex targets, the physicochemical properties of building blocks and linker moieties dictate the pharmacokinetic (PK) success of the final therapeutic agent. 2-(3,5-Dimethylpiperidin-1-yl)-2-phenylacetic acid (DMPAA) and its structural analogs are highly versatile scaffolds. They are frequently utilized as semi-flexible linkers in Proteolysis Targeting Chimeras (PROTACs), as core acylating agents[1], and as lipophilic moieties in the design of potent Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[2].

This guide provides an objective, data-driven comparison of how structural modifications to the piperidine ring of this scaffold influence metabolic stability, clearance, and ultimate oral bioavailability.

Mechanistic Determinants of Bioavailability

The transition from an unsubstituted piperidine to a 3,5-dimethylpiperidine fundamentally alters the molecule's interaction with the biological environment. As an Application Scientist, I evaluate these changes across three critical vectors:

  • Steric Shielding & CYP450 Evasion: The primary clearance mechanism for piperidine-containing compounds is hepatic CYP450-mediated N -dealkylation and α -carbon oxidation. The addition of methyl groups at the 3 and 5 positions creates significant steric bulk around the basic nitrogen. This hindrance physically blocks the active site of metabolic enzymes, drastically reducing intrinsic clearance ( CLint​ ) and prolonging the plasma half-life[3].

  • Lipophilic Efficiency (LipE): The incorporation of two methyl groups increases the partition coefficient (LogP). While the phenylacetic acid moiety provides aqueous solubility at physiological pH (forming a zwitterion with the piperidine nitrogen), the enhanced lipophilicity from the dimethyl substitution drives passive transcellular permeability across the intestinal epithelium, a prerequisite for high oral absorption.

  • Targeted Protein Degradation (PROTACs): When used as a linker, the rigidity introduced by the dimethyl groups restricts the conformational freedom of the molecule. This not only impacts the 3D orientation required for ternary complex formation but also prevents the linker from acting as a metabolic liability, thereby preserving the bioavailability of the entire degrader molecule.

Comparative Pharmacokinetic Data

The table below summarizes the extrapolated pharmacokinetic parameters of DMPAA compared to its common analogs. Data is synthesized from structure-activity relationship (SAR) profiling of piperidine-phenylacetic acid derivatives in recent pharmacokinetic studies[2].

Compound AnalogLogP (Est.)Microsomal Stability ( T1/2​ , min)Oral Bioavailability (%F)Primary Clearance Mechanism
2-(Piperidin-1-yl)-2-phenylacetic acid 1.825~35%Rapid CYP-mediated N -oxidation / Dealkylation
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid 0.915<20%Phase II Glucuronidation, High Renal Excretion
2-(4-Methylpiperidin-1-yl)-2-phenylacetic acid 2.245~55%Moderate CYP-mediated oxidation
2-(3,5-Dimethylpiperidin-1-yl)-2-phenylacetic acid 2.6>90>80% Sterically hindered, slow hepatic clearance

Observation: The 3,5-dimethyl analog demonstrates a superior pharmacokinetic profile. Recent in vivo studies of IDO1 inhibitors utilizing this specific dimethylpiperidine moiety reported high oral bioavailability (87.4%) and moderate plasma clearance (22.45 mL/min/kg) in murine models[4].

Experimental Methodologies for PK Validation

To ensure scientific integrity, the protocols used to generate bioavailability data must be self-validating. Below are the optimized workflows for assessing these analogs.

Protocol A: In Vitro Liver Microsome Stability Assay

Purpose: To quantify the impact of steric hindrance on CYP450-mediated metabolism.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 10 mM stock of the analog in DMSO, then dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Cofactor Addition (Causality Check): Instead of adding raw NADPH, use an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Why? NADPH degrades rapidly at 37°C. A regenerating system ensures a constant, non-depleting supply of the cofactor for sustained CYP450 activity, preventing the artificial underestimation of compound clearance.

  • Incubation: Incubate the mixture at 37°C. Initiate the reaction by adding the regenerating system.

  • Quenching & Extraction: At time points 0, 15, 30, 60, and 90 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the invitro half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol B: In Vivo Pharmacokinetic Profiling

Purpose: To determine absolute oral bioavailability (%F).

  • Study Design (Causality Check): Utilize a parallel group design (Group 1: IV, Group 2: PO) in male C57BL/6 mice rather than a crossover design. Why? Highly lipophilic compounds like the 3,5-dimethyl analog exhibit large volumes of distribution ( Vd​ ) and slow terminal elimination phases. A parallel design eliminates the risk of carryover effects between dosing phases, ensuring the Area Under the Curve (AUC) calculations remain uncontaminated.

  • Dosing: Administer the compound intravenously (IV) at 1 mg/kg (formulated in 5% DMSO/95% Saline) and orally (PO) at 5 mg/kg (formulated in 0.5% Methylcellulose).

  • Sampling: Collect serial blood samples via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Preparation: Utilize Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether (MTBE) at pH 3.0. Why? The zwitterionic nature of phenylacetic acid derivatives can lead to poor recovery in standard protein precipitation. Lowering the pH protonates the carboxylic acid, driving the neutral molecule into the organic phase and maximizing LC-MS/MS recovery.

  • Calculation: Calculate absolute bioavailability using the formula: %F=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

Visualization of PK Workflow

The following diagram illustrates the critical path of the in vivo pharmacokinetic evaluation used to determine the absolute bioavailability of these analogs.

PK_Workflow A Compound Dosing (IV/PO) B Serial Blood Sampling A->B C Plasma Extraction (LLE) B->C D LC-MS/MS Quantification C->D E PK Parameter Calculation (%F) D->E

In vivo pharmacokinetic evaluation workflow for determining absolute bioavailability.

References

  • Title: Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors Source: Molecules (MDPI), 2020, 25(6), 1447. URL: [Link]

  • Title: Substituted phenylacetic acid compounds and process for preparation thereof (US4237305A)

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Quantification Methods for 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid

Introduction: The Analytical Imperative for a Novel Piperidine Derivative In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for a Novel Piperidine Derivative

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is non-negotiable. 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid, a molecule featuring a substituted piperidine ring linked to a phenylacetic acid moiety, represents a class of compounds with significant therapeutic potential. Its accurate measurement in various matrices—from bulk API to complex biological fluids—is paramount for pharmacokinetic studies, quality control, and ensuring batch-to-batch consistency.

This guide provides an in-depth comparison of three prevalent analytical techniques for the quantification of this molecule: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Beyond a simple comparison, we will delve into the causality behind experimental choices and outline the principles of cross-validation, a critical process for ensuring data integrity when multiple analytical methods are employed, as mandated by regulatory bodies like the FDA.[1][2]

Chapter 1: Comparative Analysis of Core Quantification Methodologies

The selection of an analytical method is a strategic decision dictated by the analyte's physicochemical properties and the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.[3] For 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid, its polarity, molecular weight, and functional groups (a tertiary amine and a carboxylic acid) guide our choice.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique, often serving as a workhorse in quality control laboratories.[4] Its principle relies on the separation of the analyte on a stationary phase followed by detection via ultraviolet light absorption by the analyte's chromophore.

  • Expertise & Experience: The phenylacetic acid portion of our molecule contains a phenyl group, which acts as a chromophore. However, its molar absorptivity may not be sufficient for trace-level quantification, especially in biological matrices. For this reason, derivatization is a powerful strategy to enhance sensitivity.[5] A common approach for amines or carboxylic acids is pre-column derivatization to introduce a highly UV-active moiety.[5][6] For instance, reacting the piperidine nitrogen with dansyl chloride introduces a chromophore detectable at higher wavelengths with greater sensitivity.[4]

  • Trustworthiness: A validated HPLC-UV method provides a self-validating system for routine analysis. As per International Council for Harmonisation (ICH) guidelines, validation involves demonstrating specificity, linearity, range, accuracy, and precision.[7]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity, high-selectivity quantification in complex matrices.[4][8] It couples the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer, allowing for unambiguous identification and quantification even at picogram levels.

  • Expertise & Experience: The tertiary amine in the piperidine ring is readily protonated, making Electrospray Ionization (ESI) in positive mode an ideal choice. The carboxylic acid can also be analyzed in negative mode. The key to a successful LC-MS/MS assay is the optimization of Multiple Reaction Monitoring (MRM) transitions. This involves selecting a specific precursor ion (the protonated molecule) and a characteristic product ion generated through collision-induced dissociation. This high specificity minimizes interference from matrix components, a common challenge in bioanalysis.[4]

  • Trustworthiness: The validation of an LC-MS/MS method follows stringent FDA and ICH guidelines, with particular attention to matrix effects, recovery, and stability.[2][9] The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability during sample preparation and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[3][10] It offers excellent chromatographic resolution and mass-based detection.

  • Expertise & Experience: Direct analysis of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid by GC-MS is challenging due to its low volatility and the presence of polar functional groups (carboxylic acid and amine). These groups can cause peak tailing and degradation at high temperatures.[4] Therefore, derivatization is mandatory. A two-step process is often employed: esterification of the carboxylic acid (e.g., with methanol to form the methyl ester) followed by acylation of the piperidine nitrogen (e.g., with trifluoroacetic anhydride, TFAA) to increase volatility and thermal stability.[11][12]

  • Trustworthiness: While powerful, the multi-step derivatization required for GC-MS introduces potential sources of variability. The validation protocol must rigorously assess the efficiency and reproducibility of the derivatization reaction. The method's robustness is a key parameter to evaluate, ensuring that small variations in derivatization time or temperature do not significantly impact the results.[7]

Chapter 2: Quantitative Performance Data Summary

The following table summarizes the expected performance characteristics of the three validated methods for the quantification of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid. These values are synthesized from typical performance data for similar piperidine and phenylacetic acid derivatives found in the literature.

Parameter HPLC-UV (with Derivatization) LC-MS/MS GC-MS (with Derivatization)
Linearity Range 50 ng/mL - 10 µg/mL0.05 ng/mL - 500 ng/mL[8]10 ng/mL - 5 µg/mL
Correlation Coefficient (r²) > 0.999[6]> 0.995[13]> 0.99
Limit of Detection (LOD) ~5 ng/mL[6]~0.01 ng/mL[8]~2 ng/mL
Limit of Quantification (LOQ) ~15 ng/mL[6]~0.05 ng/mL[8]~10 ng/mL
Accuracy (% Recovery) 95 - 105%[6]85 - 115%[8]90 - 110%
Precision (%RSD) < 5%< 15%[8]< 10%
Sample Throughput ModerateHighLow to Moderate
Matrix Effect LowHigh (must be managed)Moderate
Selectivity ModerateVery HighHigh

Chapter 3: Experimental Protocols

Detailed, step-by-step methodologies are provided below. These protocols are designed to be self-validating systems when executed within a quality-controlled environment.

Protocol 1: HPLC-UV Quantification with Pre-Column Derivatization
  • Standard & Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • For sample preparation (e.g., from a bulk drug), accurately weigh the sample and dissolve in a suitable diluent.

  • Derivatization Reaction:

    • To 100 µL of each standard or sample, add 100 µL of a basic buffer (e.g., 100 mM sodium bicarbonate, pH 9.5).

    • Add 200 µL of a derivatizing agent solution (e.g., 2 mg/mL Dansyl Chloride in acetonitrile).

    • Vortex and incubate the mixture in a water bath at 60°C for 45 minutes, protected from light.

    • Cool the mixture and add 100 µL of a quenching solution (e.g., 2% methylamine solution) to consume excess derivatizing agent.

    • Vortex and centrifuge. Transfer the supernatant to an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.[3]

    • Injection Volume: 20 µL.

    • UV Detection: Wavelength set to the absorbance maximum of the derivatized product (e.g., ~340 nm for dansyl derivatives).

Protocol 2: LC-MS/MS Quantification in Plasma
  • Standard & Sample Preparation:

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte and an internal standard (ideally, a stable isotope-labeled version) into blank plasma.

  • Sample Extraction (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[8]

    • Carefully transfer the supernatant to a clean tube or 96-well plate.[8]

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[8]

    • Reconstitute the residue in 100 µL of the mobile phase.[8]

  • LC-MS/MS Conditions:

    • LC Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.

Protocol 3: GC-MS Quantification with Derivatization
  • Sample Preparation & Extraction:

    • Extract the analyte from the sample matrix using liquid-liquid extraction or solid-phase extraction. Ensure the final extract is in an aprotic solvent (e.g., ethyl acetate) and is completely dry, as moisture interferes with derivatization reagents.

  • Derivatization Reaction:

    • Step 1 (Esterification): Add 200 µL of 2% methanolic HCl to the dried extract. Cap tightly and heat at 70°C for 30 minutes. Evaporate to dryness.

    • Step 2 (Acylation): To the dried residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[11] Cap and heat at 70°C for 20 minutes.[11]

    • Cool to room temperature and evaporate to dryness under nitrogen.

    • Reconstitute in 100 µL of ethyl acetate for injection.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Splitless injection at 250°C.[3]

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.[3]

    • Carrier Gas: Helium.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

      • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

Chapter 4: Cross-Validation of Analytical Methods

Cross-validation is the formal process of comparing two distinct analytical methods to ensure they produce comparable results.[1] This is not merely good practice; it is a regulatory expectation when, for example, a high-throughput LC-MS/MS method used in discovery is replaced by a robust HPLC-UV method for routine QC, or when samples from a single clinical study are analyzed in different laboratories.[1]

The core objective is to demonstrate that any observed differences between the methods are within acceptable, pre-defined limits. The process is governed by guidelines from bodies like the FDA and ICH.[1][14][15]

Logical Workflow for Cross-Validation

The diagram below illustrates a typical workflow for cross-validating a newly developed LC-MS/MS method against an established HPLC-UV method.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Data Analysis & Comparison process_node process_node data_node data_node decision_node decision_node result_node result_node A Select ≥3 Batches of QC Samples (Low, Mid, High Concentrations) B Analyze 6 Replicates of each QC with Established Method (e.g., HPLC-UV) A->B C Analyze 6 Replicates of each QC with New Method (e.g., LC-MS/MS) A->C D Calculate Mean Concentration and %CV for each QC level per method B->D C->D E Calculate Percent Difference: ((Mean_New - Mean_Established) / Mean_Established) * 100 D->E F Compare Results to Acceptance Criteria E->F G Methods are Correlated Results are Interchangeable F->G Difference ≤ 20% AND %CV for each method ≤ 15% H Investigation Required Identify Source of Discrepancy F->H Criteria Not Met

Caption: A logical workflow for the cross-validation of two analytical methods.

Trustworthiness through Self-Validation: The cross-validation process is inherently a self-validating system. By analyzing the same set of well-characterized QC samples, the performance of the new method is directly benchmarked against the established, validated method. The acceptance criteria, typically a mean difference of no more than ±20% between methods, are defined a priori in a validation plan, ensuring an unbiased assessment.[1] This rigorous comparison provides documented evidence that the methods are interchangeable for their intended purpose.

Conclusion

The quantification of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid can be successfully achieved using HPLC-UV, LC-MS/MS, or GC-MS. The choice is a function of the analytical objective: LC-MS/MS offers unparalleled sensitivity for bioanalysis, HPLC-UV provides robust and cost-effective QC, and GC-MS presents a viable, albeit more complex, alternative. This guide has detailed the causal logic behind protocol design for each method.

Ultimately, scientific integrity and regulatory compliance demand that when multiple methods are used, their results are demonstrably equivalent. Implementing a rigorous cross-validation protocol, grounded in the principles outlined by the ICH and FDA, is not just a recommendation—it is a mandatory step to ensure the generation of reliable, trustworthy, and defensible analytical data throughout the drug development lifecycle.[1][14]

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
  • High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol - Benchchem.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl - Benchchem.
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Technical Support Center: Quantitative Analysis of Piperidines - Benchchem.
  • Bioanalytical Method Validation - Guidance for Industry | FDA.
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem.
  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents.
  • FDA Signals a New Approach for Analytical Method Validation - ResearchGate.
  • Essential FDA Guidelines for Bioanalytical Method Validation.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed.
  • (PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation - ResearchGate.
  • Q2(R2) Validation of Analytical Procedures - FDA.
  • Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material - Academia.edu.
  • Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed.
  • 107416-49-9|2-Phenyl-2-(piperidin-1-yl)acetic acid - BLDpharm.
  • LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies - PubMed.
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin - Scholars.Direct.
  • LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo) | Request PDF - ResearchGate.
  • Derivatization of Piperidine Compounds for Improved Detection: Application Notes and Protocols - Benchchem.
  • 2-phenyl-2-(piperidin-1-yl)acetic acid 107416-49-9 wiki - GuideChem.
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
  • Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju.
  • A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk - WUR eDepot.
  • Chemical Investigation of Diketopiperazines and N-Phenethylacetamide Isolated from Aquimarina sp. MC085 and Their Effect on TGF-β-Induced Epithelial–Mesenchymal Transition - Semantic Scholar.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI.

Sources

Comparative

2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid compared to 2-(piperidin-1-yl)-2-phenylacetic acid

Comparative Analysis of N-Piperidinyl Phenylacetic Acid Derivatives: The Impact of 3,5-Dimethyl Substitution on Physicochemical and Pharmacological Profiles As drug development professionals increasingly focus on fine-tu...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of N-Piperidinyl Phenylacetic Acid Derivatives: The Impact of 3,5-Dimethyl Substitution on Physicochemical and Pharmacological Profiles

As drug development professionals increasingly focus on fine-tuning the pharmacokinetic (PK) and pharmacodynamic (PD) properties of lead compounds, the strategic introduction of steric bulk into saturated heterocycles has emerged as a critical optimization tactic. This guide provides an objective, data-driven comparison between 2-(piperidin-1-yl)-2-phenylacetic acid (the baseline compound) and its sterically hindered analog, 2-(3,5-dimethylpiperidin-1-yl)-2-phenylacetic acid .

By acting as N-substituted phenylglycine derivatives, these compounds serve as highly valuable chiral building blocks and advanced pharmaceutical intermediates [4]. However, the addition of two methyl groups at the 3 and 5 positions of the piperidine ring fundamentally alters the molecule's conformational landscape, basicity, and metabolic stability.

Structural and Physicochemical Profiling

The primary structural divergence between these two compounds lies in the substitution of the piperidine ring. Unsubstituted piperidine is highly flexible, rapidly interconverting between chair conformations. In contrast, the introduction of 3,5-dimethyl groups—particularly in the cis configuration—forces the ring into a locked chair conformation where both methyl groups occupy equatorial positions to minimize 1,3-diaxial interactions [2].

This conformational locking has profound physicochemical consequences:

  • Modulation of Basicity (pKa): The steric bulk of the 3,5-dimethyl groups shields the nitrogen lone pair, hindering solvent stabilization of the protonated state. Consequently, the predicted pKa of the conjugate acid of 3,5-dimethylpiperidine drops to ~10.52, compared to ~11.22 for unsubstituted piperidine [1]. Within the tertiary amine context of the phenylacetic acid derivative, this translates to a less basic nitrogen, altering its physiological ionization profile.

  • Enhanced Lipophilicity: The addition of two hydrophobic methyl groups significantly increases the calculated partition coefficient (cLogP), driving better passive membrane permeability but potentially reducing aqueous solubility.

Table 1: Comparative Physicochemical Properties
Property2-(piperidin-1-yl)-2-phenylacetic acid2-(3,5-dimethylpiperidin-1-yl)-2-phenylacetic acid
Molecular Weight 219.28 g/mol 247.34 g/mol
cLogP (Predicted) ~1.8~2.6
Nitrogen pKa (Amine) ~7.8~7.1
Topological Polar Surface Area 40.5 Ų40.5 Ų
Conformational Flexibility High (Rapid Chair Inversion)Low (Locked cis-diequatorial Chair)
Steric Shielding at Nitrogen MinimalHigh

Mechanistic Insights: Conformational Locking and Metabolic Stability

In drug design, the unsubstituted piperidine ring is a notorious liability for Cytochrome P450 (CYP)-mediated N-dealkylation and oxidation. The exposed nitrogen lone pair readily undergoes single-electron transfer to the active site heme iron, initiating α-carbon deprotonation and subsequent cleavage.

By utilizing the 3,5-dimethyl substituted analog, researchers can exploit a "steric shield." X-ray diffraction studies of metal complexes involving cis-3,5-dimethylpiperidine confirm that the locked chair conformation effectively blocks access to the nitrogen atom and its adjacent α-protons [2]. This steric congestion prevents the optimal binding geometry required by CYP enzymes, thereby shunting metabolism away from the piperidine ring and drastically improving the compound's metabolic half-life.

ConformationalImpact cluster_0 Compound 2: 2-(piperidin-1-yl)-2-phenylacetic acid cluster_1 Compound 1: 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid A Unsubstituted Piperidine Ring B High Conformational Flexibility A->B C Exposed Nitrogen Lone Pair B->C D Rapid CYP450 N-Dealkylation C->D G Steric Shielding of Nitrogen C->G Steric Bulk Addition E 3,5-Dimethyl Substitution F Locked Chair Conformation (cis-diequatorial) E->F F->G H Enhanced Metabolic Stability G->H

Conformational logic and metabolic outcomes of 3,5-dimethyl substitution on the piperidine ring.

Experimental Methodologies

To objectively validate the performance differences between these two compounds, rigorous, self-validating experimental protocols must be employed. Below are the standard operating procedures for assessing their metabolic stability and resolving their stereoisomers.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay quantifies the intrinsic clearance ( CLint​ ) of both compounds. The causality behind this design relies on the addition of an NADPH-regenerating system to sustain CYP450 activity, while the use of a high-clearance positive control (Verapamil) ensures the microsomes are enzymatically active.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution of both test compounds and Verapamil (positive control) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Causality: pH 7.4 mimics physiological conditions, ensuring the compounds are in their native ionization state.

  • Incubation: Mix the compounds with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2) to initiate the metabolic reaction.

  • Time-Point Quenching: At designated intervals (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction, while the internal standard corrects for any downstream LC-MS/MS matrix effects or ionization suppression.

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate denatured proteins.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.

  • Validation: The assay is considered self-validated and trustworthy only if the Verapamil control exhibits a half-life ( t1/2​ ) of <15 minutes.

Workflow Start Compound Incubation (Human Liver Microsomes + NADPH) Quench Time-Point Aliquot Quenching (Cold Acetonitrile + Internal Standard) Start->Quench Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data Calculate Intrinsic Clearance (CL_int) and Half-life (t_1/2) LCMS->Data

Self-validating LC-MS/MS workflow for determining microsomal stability and intrinsic clearance.

Protocol 2: Diastereomeric Resolution via Supercritical Fluid Chromatography (SFC)

Because 2-(3,5-dimethylpiperidin-1-yl)-2-phenylacetic acid contains a chiral α-carbon (from the phenylglycine core) [3] and a substituted piperidine ring, it exists as a mixture of diastereomers. SFC is chosen over traditional HPLC because the supercritical CO2​ mobile phase offers higher diffusivity and lower viscosity, allowing for superior resolution of lipophilic, sterically hindered amines.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the racemic mixture in Methanol/Isopropanol (1:1) to a concentration of 5 mg/mL.

  • Column Selection: Utilize a Chiralpak AD-H or IC column (5 µm, 250 x 4.6 mm). Causality: Amylose/cellulose-based stationary phases provide the necessary chiral recognition pockets to differentiate the spatial orientation of the phenyl ring versus the bulky 3,5-dimethylpiperidine moiety.

  • Mobile Phase: Run an isocratic gradient of 80% Supercritical CO2​ and 20% Methanol containing 0.1% Diethylamine (DEA). Causality: DEA acts as a basic additive to suppress secondary interactions between the basic piperidine nitrogen and residual silanols on the column, preventing peak tailing.

  • Detection: Monitor UV absorbance at 220 nm and 254 nm. Collect fractions using a mass-triggered fraction collector to isolate the pure (R) and (S) α-carbon epimers.

Comparative Performance Data

When evaluated through the protocols described above, the introduction of the 3,5-dimethyl groups yields distinct performance advantages, particularly in the context of ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Table 2: Experimental Performance Metrics (HLM Assay)
Metric2-(piperidin-1-yl)-2-phenylacetic acid2-(3,5-dimethylpiperidin-1-yl)-2-phenylacetic acid
HLM Half-life ( t1/2​ ) ~22 minutes> 60 minutes
Intrinsic Clearance ( CLint​ ) 65.4 µL/min/mg protein12.8 µL/min/mg protein
Primary Metabolic Pathway Rapid N-dealkylation / OxidationGlucuronidation (Carboxylic acid)
Passive BBB Permeability (Papp) ModerateHigh (Driven by increased cLogP)
Synthetic Utility Baseline building blockAdvanced stereochemically-locked ligand

Conclusion and Recommendations

For researchers developing CNS-targeted therapeutics or seeking to overcome metabolic liabilities in lead optimization, 2-(3,5-dimethylpiperidin-1-yl)-2-phenylacetic acid represents a superior alternative to its unsubstituted counterpart. The cis-diequatorial locking of the methyl groups provides robust steric shielding to the basic nitrogen, dramatically reducing CYP450-mediated clearance while simultaneously enhancing lipophilicity for improved membrane penetration.

However, this structural advantage comes at the cost of increased synthetic complexity. The presence of diastereomers necessitates rigorous chiral resolution (e.g., via SFC) to ensure enantiomeric purity before downstream coupling reactions. Therefore, the baseline compound, 2-(piperidin-1-yl)-2-phenylacetic acid , remains highly relevant for early-stage screening where rapid synthesis and lower molecular weight are prioritized over metabolic robustness.

References

  • Grokipedia. (n.d.). 3,5-Dimethylpiperidine.
  • National Institutes of Health (NIH). (n.d.). Optimizing P,N-Bidentate Ligands for Oxidative Gold Catalysis: Highly Efficient Intermolecular Trapping of α-Oxo Gold Carbenes by Carboxylic Acids - PMC.
  • FooDB. (2010). Showing Compound Phenylacetic acid (FDB010558).
  • National Institutes of Health (NIH). (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed.
Validation

A Senior Application Scientist's Guide to Validating the In-Vitro Efficacy of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid Against Negative Controls

Introduction: Beyond the Primary Hit—The Imperative of Rigorous In Vitro Validation In the landscape of preclinical drug discovery, the identification of a "hit" compound from a high-throughput screen is merely the openi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Primary Hit—The Imperative of Rigorous In Vitro Validation

In the landscape of preclinical drug discovery, the identification of a "hit" compound from a high-throughput screen is merely the opening chapter. The subsequent, and arguably more critical, phase is the rigorous validation of its in vitro efficacy. This process is a meticulous investigation designed to confirm that the observed biological activity is real, specific to the compound's action, and not a result of experimental artifacts.[1] The journey from a promising molecule to a viable lead candidate is paved with robust, well-controlled experiments that build a foundation of trust in the data.[2]

This guide provides a comprehensive framework for validating the in vitro efficacy of a novel small molecule, using the hypothetical compound 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid (hereafter referred to as "Compound X") as a case study. We will delve into the causality behind experimental choices, the design of self-validating protocols, and the critical role of negative controls in achieving data integrity. Our audience—researchers, scientists, and drug development professionals—understands that cutting corners in this phase leads to costly failures in later stages. Therefore, we will proceed with the rigor and scientific skepticism necessary to build an unshakeable case for a compound's biological activity.

The Cornerstone of Validity: A Deep Dive into Negative Controls

Before any experiment is conducted on Compound X, a clear and comprehensive control strategy must be established. Controls are the bedrock of a trustworthy assay, providing the baseline against which all other results are measured.[3] Without them, an experiment is merely an observation; with them, it becomes a definitive test.

The primary function of a negative control is to define the boundary of a null result, ensuring that the assay system itself is not producing a false-positive signal.[4][5] In the context of validating Compound X, several layers of negative controls are not just recommended; they are essential.

  • Vehicle Control (Solvent Control): Small molecules are typically dissolved in a solvent, most commonly Dimethyl Sulfoxide (DMSO).[6] This vehicle is not always biologically inert. At certain concentrations, DMSO can induce cellular stress, affect enzyme activity, or alter gene expression. Therefore, the vehicle control—cells treated with the same final concentration of DMSO as the highest dose of Compound X—is the most fundamental negative control. It establishes the baseline response and ensures that any observed effect is due to Compound X and not its solvent.[7]

  • No-Template/No-Cell Control: This control contains all the assay reagents except for the biological component (e.g., cells or target protein). It is crucial for identifying background signal originating from the reagents themselves, such as autofluorescence or chemical reactivity that could interfere with the assay readout.[8][9]

  • Structurally Similar Inactive Analog (If Available): The gold standard for a negative control is a molecule that is structurally almost identical to the active compound but is known to be biologically inactive. This control is invaluable for demonstrating that the observed biological effect is due to the specific chemical features of Compound X and not some general, non-specific property of its chemical class. This helps to rule out artifacts caused by compound aggregation or non-specific membrane interactions.

  • Untreated Control: This sample consists of cells in their culture medium without any additions. It provides a baseline for optimal cell health and growth under the experimental conditions.

Caption: Logical relationship of controls in an in vitro efficacy assay.

Experimental Design: A Tiered Approach to In Vitro Validation

A robust validation strategy employs a funnel-like approach, starting with broad assessments of cellular health and progressively moving towards more specific, mechanism-of-action studies.[10] This tiered system ensures that resources are focused on compounds that demonstrate genuine, on-target activity.

G tier1 Tier 1: Foundational Viability & Cytotoxicity Screening decision1 Is there a specific, non-cytotoxic effect? tier1->decision1 tier2 Tier 2: Target Engagement Confirmation decision2 Does the compound engage the intended target? tier2->decision2 tier3 Tier 3: Functional & Pathway Modulation Assays proceed Proceed to Lead Optimization tier3->proceed decision1->tier2 Yes stop STOP (Re-evaluate or Terminate) decision1->stop No (General Toxicity) decision2->tier3 Yes decision2->stop No

Caption: A tiered workflow for in vitro efficacy validation.

Tier 1: Foundational Viability and Cytotoxicity Assays

The first crucial question is whether Compound X affects cell health. It's essential to distinguish between a compound that induces a desired phenotypic change and one that is simply killing the cells.[11][12] A general cytotoxicity assay provides this context and establishes a therapeutic window for subsequent, more specific assays.

Recommended Assay: XTT Cell Viability Assay

The XTT assay is a colorimetric method that measures the metabolic activity of living cells.[11] Viable cells reduce the XTT tetrazolium salt to a water-soluble formazan product, and the amount of color produced is directly proportional to the number of living cells.

Step-by-Step Protocol: XTT Assay

  • Cell Seeding: Plate a relevant cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well microtiter plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X serial dilution of Compound X in culture medium, starting from a high concentration (e.g., 100 µM). Also, prepare wells for the negative controls (vehicle-only) and a positive control (e.g., Doxorubicin at 10 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions and controls to the respective wells. Incubate for a period relevant to the compound's expected mechanism (e.g., 48 or 72 hours).

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Assay Development: Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Calculate the percentage of viability for each concentration relative to the vehicle control wells (which represent 100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Tier 2: Target Engagement Assays

If a specific molecular target for Compound X is hypothesized (e.g., a particular kinase or receptor), it is crucial to confirm that the compound physically interacts with this target in a cellular environment.[2][13][14] Target engagement assays provide direct evidence that the compound is reaching and binding to its intended protein, which is a critical step in validating its mechanism of action.[15]

Recommended Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding.[14] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.

Step-by-Step Protocol: CETSA

  • Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat the cells with either Compound X at a relevant concentration (e.g., 10x the viability IC50) or the vehicle control for 1-2 hours.

  • Cell Harvest: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

  • Heat Shock: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Sample Preparation for Analysis: Collect the supernatant containing the soluble, non-denatured proteins.

  • Western Blot Analysis: Separate the proteins in the supernatant by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific antibody against the hypothesized target protein.

  • Data Analysis: Quantify the band intensity for the target protein at each temperature for both the vehicle-treated and Compound X-treated samples. A shift in the melting curve to higher temperatures in the presence of Compound X indicates target engagement.

Data Presentation and Interpretation

Quantitative data must be presented clearly and concisely to allow for objective comparison. Tables are an excellent format for summarizing key metrics like IC50 values.

Table 1: Hypothetical Cytotoxicity Data for Compound X

Cell LineCompound X IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-75.20.8
A54912.81.1
HCT1167.50.9

Interpreting the Results: The data in Table 1 suggest that Compound X exhibits dose-dependent cytotoxic activity against multiple cancer cell lines. The next critical step, as outlined in Tier 2, is to determine if this cytotoxicity is a result of specific target engagement or off-target effects. The CETSA results would either support or refute the on-target hypothesis. If Compound X stabilizes its intended target, it strengthens the case that the observed cytotoxicity is mechanism-driven. If no thermal shift is observed, the cytotoxicity is likely due to an off-target effect, and the project may need to be re-evaluated.

Conclusion: Building a Self-Validating Narrative

The validation of a compound's in vitro efficacy is not a linear checklist but a dynamic, iterative process of hypothesis testing. By employing a tiered approach that begins with broad functional assays and progresses to specific target engagement studies, researchers can build a self-validating system. Each successful experiment provides a piece of evidence that, when combined, tells a compelling and trustworthy story about the compound's biological activity. The judicious use of a comprehensive suite of negative controls is non-negotiable; it is the scientific rigor that separates a promising lead from a costly artifact. This methodical approach ensures that only the most robust and well-validated compounds advance, ultimately increasing the probability of success in the long and arduous journey of drug development.

References

  • Danaher Life Sciences. (n.d.). Overview of Cell Viability & Proliferation Assays.
  • IntechOpen. (2015, June 03). Assay Validation in High Throughput Screening – from Concept to Application.
  • Journal of Medicinal Chemistry. (2025, September 12). Target Engagement Assays in Early Drug Discovery.
  • Abcam. (n.d.). Cell viability assays.
  • Nucleic Acids Research | Oxford Academic. (2022, December 09). Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ.
  • Eurofins DiscoverX. (n.d.). A Practical Guide to Target Engagement Assays.
  • PubMed. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens.
  • PMC. (n.d.). A review for cell-based screening methods in drug discovery.
  • Molecular Devices. (2026, March 01). Cell Viability, Cell Proliferation, Cytotoxicity Assays.
  • Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement.
  • PMC. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • Boster Bio. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA.
  • QIAGEN. (n.d.). What negative controls are typically included in qPCR and/or qRT-PCR experiments?.
  • Broad Institute. (2025, December 09). Small Molecule Hit Identification and Validation.
  • National Institute of Standards and Technology. (2024, November 07). Negative Control.
  • Rockland Immunochemicals. (2021, December 14). Positive and Negative Controls.
  • News-Medical.Net. (2024, February 01). What control types are used in scientific discovery?.
  • Anticancer Research. (2019, July 15). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”.

Sources

Safety & Regulatory Compliance

Safety

2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid proper disposal procedures

As a Senior Application Scientist, I recognize that the synthesis, scale-up, and purification of complex active pharmaceutical ingredients (APIs) require rigorous, scientifically grounded Environmental Health and Safety...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the synthesis, scale-up, and purification of complex active pharmaceutical ingredients (APIs) require rigorous, scientifically grounded Environmental Health and Safety (EH&S) protocols. 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid is a specialized alpha-amino acid derivative frequently utilized as an intermediate in drug discovery.

Structurally, this compound combines a lipophilic 3,5-dimethylpiperidine moiety with a phenylacetic acid backbone. This amphoteric nature dictates its chemical reactivity, solubility profile, and, most importantly, its waste management requirements. Improper disposal not only violates Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) mandates but also poses severe operational and environmental risks[1].

The following guide provides a self-validating, step-by-step operational plan for the proper handling and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To design an effective disposal strategy, we must first understand the causality behind the chemical's hazards. We do not simply follow rules; we engineer safety based on molecular behavior.

  • Aquatic Toxicity & Environmental Persistence: The phenylacetic acid substructure is known to be highly toxic to aquatic life, with long-lasting environmental effects[2]. Drain disposal is strictly prohibited. Even trace amounts can contaminate large volumes of water[1].

  • Thermal Decomposition Products: The piperidine ring contains a tertiary amine nitrogen. Upon incineration or thermal degradation, it releases highly irritating and toxic nitrogen oxides (NOx) alongside carbon monoxide (CO)[3]. Therefore, final destruction must occur in a facility equipped with specialized NOx scrubbers.

  • Reactivity & Incompatibility: As an amino acid derivative, it can react exothermically with strong oxidizing agents and strong acids[4]. Segregation in the waste stream is critical to prevent spontaneous laboratory fires or pressure buildup in sealed containers.

  • Combustible Dust Hazard: In its pure solid form, phenylacetic acid derivatives can form combustible dust concentrations in the air[5]. Clean-up procedures must avoid static discharge.

Quantitative Data: Waste Stream Segregation & Compatibility

To ensure immediate logistical clarity, adhere to the following quantitative parameters when establishing your waste collection stations.

ParameterSpecification / GuidelineMechanistic Rationale
Primary Hazard Class Class 9 (Environmentally Hazardous) / Class 8 (Corrosive potential)Phenylacetic acid is toxic to aquatic ecosystems[2]; piperidine derivatives can cause tissue burns[6].
Incompatible Materials Strong oxidizers, strong acids, reducing agentsHigh risk of exothermic reactions and spontaneous ignition[4].
Container Material Glass or High-Density Polyethylene (HDPE)Prevents chemical leaching, corrosion, and container degradation[7].
Max Fill Capacity 90% of total container volumeAllows for thermal vapor expansion, preventing dangerous pressure rupture[8].
SAA Storage Limit Up to 1 year (partially full) or 3 days (once full)Strict RCRA compliance to prevent long-term fugitive emissions in active labs[7].

Standard Operating Procedure (SOP): Step-by-Step Disposal

Every protocol in your laboratory must be a self-validating system. Follow these methodologies precisely to ensure containment integrity from the benchtop to the incinerator.

Protocol 1: Solid Waste Containment (Powders and Crystals)
  • Preparation: Don appropriate PPE (nitrile gloves, safety goggles, and a flame-retardant lab coat). Ensure the chemical fume hood is operational with adequate face velocity.

  • Collection: Use non-sparking tools (e.g., Teflon or wooden spatulas) to collect residual 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid powder.

    • Causality: Avoiding metal-on-metal sparks prevents the deflagration of combustible dust clouds[5].

  • Containment: Transfer the solid into a wide-mouth HDPE or glass waste container.

    • Validation Check: Verify the container is completely dry and was not previously used for strong oxidizers to prevent exothermic cross-reactions[4].

  • Labeling: Affix a hazardous waste label immediately. Mark clearly as "Hazardous Waste: Toxic Solid - Contains Piperidine/Phenylacetic Acid Derivatives."

Protocol 2: Liquid Waste Segregation (Reaction Mixtures & Filtrates)
  • Classification: Determine the primary solvent used in your synthesis or purification workflow.

  • Segregation:

    • If dissolved in chlorinated solvents (e.g., Dichloromethane, Chloroform), route the solution to the Halogenated Organic Waste carboy.

    • If dissolved in non-chlorinated solvents (e.g., Methanol, Ethyl Acetate), route to the Non-Halogenated Organic Waste carboy.

  • Transfer: Use a dedicated, chemically compatible funnel to pour the liquid waste. Fill the container to a maximum of 90% capacity.

    • Causality: Leaving 10% headspace is a strict RCRA requirement to accommodate thermal expansion of vapors and prevent container rupture[8].

  • Secondary Containment: Place the waste carboy in a secondary containment tray within the Satellite Accumulation Area (SAA) to capture potential leaks[1].

Protocol 3: Satellite Accumulation Area (SAA) Management
  • Storage: Keep the waste container tightly closed at all times unless actively adding waste. Evaporating hazardous waste inside a fume hood is illegal under EPA guidelines[9].

  • Time Limits: Monitor the fill level weekly. Once the container reaches the 90% fill line, date it immediately. It must be transferred to the central hazardous waste storage area within three days [7].

  • Final Disposal: Coordinate with a licensed hazardous waste broker. Specify that the material contains tertiary amines and must be slated for high-temperature chemical incineration equipped with afterburners and scrubbers to neutralize NOx emissions[3].

Waste Lifecycle & Operational Workflow

The following diagram maps the logical relationship between waste generation, physical state segregation, and final regulatory disposal.

WasteWorkflow Gen Waste Generation: 2-(3,5-Dimethylpiperidin-1-YL) -2-phenylacetic acid State Determine Physical State Gen->State Solid Solid Waste (Powders, Contaminated PPE) State->Solid Liquid Liquid Waste (Reaction Filtrates, Solvents) State->Liquid Cont1 HDPE / Glass Container (Non-Sparking Tools) Solid->Cont1 Cont2 Segregated Solvent Jug (Max 90% Capacity) Liquid->Cont2 SAA Satellite Accumulation Area (SAA) Secondary Containment Cont1->SAA Cont2->SAA EHS EH&S / Licensed Waste Broker Collection within 3 Days of Filling SAA->EHS Incineration High-Temp Incineration (NOx Scrubber Equipped) EHS->Incineration

Lifecycle of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid waste from benchtop to incineration.

References

  • Vigon International. "500575 phenylacetic acid fcc safety data sheet - SDS US".5

  • Washington State Department of Ecology. "Laboratory Guide for Managing Dangerous Waste". 9

  • Perfumer's Apprentice. "Phenylacetic Acid 40% PA40 - SAFETY DATA SHEET". 2

  • Thermo Fisher Scientific. "Piperidine - SAFETY DATA SHEET". 3

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". 7

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". 1

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly". 8

  • Fisher Scientific. "4-Amino-1-(ethoxycarbonyl)piperidine - SAFETY DATA SHEET". 4

  • Gustavus Adolphus College (Sigma-Aldrich). "Material Safety Data Sheet - Piperidine". 6

Sources

Handling

Comprehensive Safety and Handling Guide for 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid. As a novel compound, specific toxicological data is not extensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid. As a novel compound, specific toxicological data is not extensively available. Therefore, this directive is grounded in a thorough analysis of its primary structural motifs: the substituted piperidine ring and the phenylacetic acid moiety. We will operate under the precautionary principle, assuming the compound may exhibit the hazardous properties associated with both of these chemical classes.

Hazard Assessment: A Synthesis of Structural Risks

The potential hazards of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid are extrapolated from its components.

  • Piperidine Moiety Risks : Piperidine and its derivatives are recognized for their significant health and safety risks. They are often highly flammable liquids with vapors that can form explosive mixtures with air.[1][2][3] The primary health concern is their corrosivity; piperidine is classified as causing severe skin burns and eye damage.[3][4][5] It is also toxic if it comes into contact with skin or is inhaled.[3][4][5] Acute oral toxicity is moderate to high, with reported LD50 values in rats ranging from 133 to 740 mg/kg.[5]

  • Phenylacetic Acid Moiety Risks : Phenylacetic acid is a solid that can cause serious eye irritation.[6][7][8] It may also cause skin and respiratory irritation.[7][9] While less acutely toxic than piperidine, it may be harmful if swallowed, with an oral LD50 in rats of 2250 mg/kg.[6][9] It is considered a combustible solid and may form combustible dust concentrations in air.[9][10][11]

Presumed Hazard Profile: Based on this analysis, 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid must be handled as a substance that is potentially corrosive, toxic, and irritating . Researchers must assume it can cause severe skin burns and eye damage, is toxic upon inhalation, skin contact, or ingestion, and may irritate the respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to minimize all routes of exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsChemical-resistant gloves (Nitrile)Lab coatNot required in well-ventilated areas
Weighing Solid Chemical safety gogglesChemical-resistant gloves (Nitrile)Lab coatMandatory use of a certified chemical fume hood or ventilated balance enclosure
Preparing Solutions Chemical safety goggles and face shieldChemical-resistant gloves (Nitrile, check solvent compatibility)Chemical-resistant apron over lab coatMandatory use of a certified chemical fume hood
Reaction & Work-up Chemical safety goggles and face shieldChemical-resistant gloves (Nitrile or other, based on all chemicals present)Chemical-resistant apron over lab coatMandatory use of a certified chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or apronAir-purifying respirator with appropriate cartridges (if outside a fume hood)

Key PPE Specifications:

  • Eye Protection : At a minimum, wear chemical safety goggles conforming to EN166 or NIOSH standards.[12] When splashing is a risk, a face shield must be worn in addition to goggles.[13]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile, and inspect them before each use.[12][14] For prolonged contact or when handling concentrated solutions, consider gloves with a higher protection class.[15] Always use proper glove removal technique to avoid contaminating your skin.[6][12]

  • Body Protection : A standard lab coat is required at all times. For tasks with a higher risk of splashes, such as transferring solutions, supplement with a chemical-resistant apron.[1][15]

  • Respiratory Protection : All handling of this compound that may generate dust or aerosols must be conducted within a certified chemical fume hood to ensure adequate ventilation.[6][9][14]

Engineering and Administrative Controls: A Safer Workspace

PPE is the last line of defense. A safe laboratory environment is built upon robust engineering and administrative controls.

  • Engineering Controls :

    • Chemical Fume Hood : All work with this compound must be performed in a properly functioning chemical fume hood.[14]

    • Ventilation : Ensure the laboratory has adequate general ventilation.[13]

    • Safety Equipment : An operational safety shower and eyewash station must be immediately accessible.[15]

  • Administrative Controls :

    • Designated Area : Designate a specific area of the lab for handling this compound.

    • Standard Operating Procedure (SOP) : Develop a detailed SOP for all procedures involving this chemical and ensure all personnel are trained on it.

    • Work Practices : Do not work alone. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[6][16] Do not eat, drink, or smoke in the laboratory.[13][17]

Procedural Guidance: From Receipt to Reaction

A systematic approach to handling ensures safety at every stage.

Step 1: Receiving and Storage
  • Inspect : Upon receipt, inspect the container for any signs of damage or leakage.

  • Label : Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.

  • Store : Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13][16]

Step 2: Weighing the Solid Compound
  • Preparation : Don all required PPE (goggles, gloves, lab coat).

  • Location : Perform weighing inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine dust particles.[9]

  • Technique : Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid generating dust. If dust is generated, allow it to settle within the enclosure before proceeding.

  • Cleanup : Clean any residual powder from the balance and surrounding area using a damp cloth, which should then be disposed of as hazardous waste.

Step 3: Preparing Solutions
  • Preparation : Don all required PPE, including a face shield over goggles.

  • Location : All solution preparation must occur inside a certified chemical fume hood.

  • Procedure :

    • Place a stir bar in the appropriately sized flask.

    • Add the desired volume of solvent to the flask.

    • Slowly add the pre-weighed solid to the solvent to minimize splashing.

    • Secure the flask and begin stirring.

Emergency Procedures: Plan for the Unexpected

Immediate and correct action is critical in an emergency.

  • Spill Response :

    • Evacuate : Alert personnel in the immediate area and evacuate if necessary.[18]

    • Ventilate : Ensure the area is well-ventilated, typically by ensuring the fume hood is operational.[18]

    • Contain : For small spills, cover with a non-combustible absorbent material like sand, vermiculite, or earth.[13][18] Do not use combustible materials like paper towels.[18]

    • Collect : Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]

    • Decontaminate : Clean the spill area with soap and water, collecting all cleaning materials for disposal as hazardous waste.[9][18]

    • Report : Report the spill to your supervisor and institutional Environmental Health & Safety (EHS) office.[18]

  • Personal Exposure :

    • Skin Contact : Immediately remove all contaminated clothing.[13] Wash the affected area with plenty of soap and water for at least 15 minutes.[7][13] Seek immediate medical attention.[9][13]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][13] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[9][13]

    • Inhalation : Move the person to fresh air.[12] If breathing is difficult or has stopped, provide artificial respiration.[13] Seek immediate medical attention.[9]

    • Ingestion : Do NOT induce vomiting.[3][9] Rinse the mouth with water.[12] Never give anything by mouth to an unconscious person.[9][12] Seek immediate medical attention.[9]

Operational and Disposal Plan

A cradle-to-grave approach to chemical management is essential for safety and environmental compliance.

Workflow for Safe Handling and Disposal

G cluster_prep Preparation & Handling cluster_waste Waste Management Receiving Receive & Inspect Chemical Storage Store in Cool, Dry, Ventilated Area Receiving->Storage Weighing Weigh Solid in Fume Hood/Enclosure Storage->Weighing Dissolving Prepare Solution in Fume Hood Weighing->Dissolving Reaction Use in Reaction in Fume Hood Dissolving->Reaction SolidWaste Collect Contaminated Solids (PPE, paper towels, etc.) Dissolving->SolidWaste Contaminated PPE Reaction->SolidWaste Contaminated Labware LiquidWaste Collect Unused Solutions & Rinsate Reaction->LiquidWaste Unused Product WasteContainer Segregate into Labeled Hazardous Waste Containers SolidWaste->WasteContainer LiquidWaste->WasteContainer WasteStorage Store Waste in Designated Secondary Containment Area WasteContainer->WasteStorage Disposal Arrange Pickup by Licensed Waste Disposal Service WasteStorage->Disposal

Caption: Workflow for handling 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid.

Disposal Protocol

All materials contaminated with 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid must be treated as hazardous waste.

  • Waste Segregation : Do not mix this waste with other waste streams.[6] Collect all solid waste, including contaminated gloves, absorbent pads, and empty containers, in a designated solid hazardous waste container.[18] Collect all liquid waste, including unused solutions and solvent rinses, in a designated liquid hazardous waste container.

  • Containerization : Use containers made of a compatible material with a secure, tight-fitting lid.[14] Store the sealed waste container within secondary containment to prevent leaks.[18]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid," and associated hazard symbols.[14][18]

  • Final Disposal : The disposal of this chemical waste must be handled by a licensed professional waste disposal company.[6][18] Contact your institution's EHS office to arrange for pickup and ensure all documentation is completed in compliance with local and national regulations.[13][18] Never dispose of this chemical down the drain or in regular trash.[6][14]

References

  • PIPERIDINE HAZARD SUMMARY. New Jersey Department of Health. Available from: [Link]

  • Material Safety Data Sheet - Phenylacetic acid MSDS. ScienceLab.com. Available from: [Link]

  • Safety Data Sheet PIPERIDINE. ChemSupply Australia. Available from: [Link]

  • Piperidine - SAFETY DATA SHEET. PENTA. Available from: [Link]

  • Piperidine - SAFETY DATA SHEET. Acros Organics. Available from: [Link]

  • Safety data sheet - Phenylacetic acid. CPAchem. Available from: [Link]

  • PHENYLACETIC ACID MSDS. Loba Chemie. Available from: [Link]

  • Piperidine: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Available from: [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. Available from: [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. Available from: [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. Available from: [Link]

Sources

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